molecular formula C22H23NO7 B1214587 Noscapine CAS No. 6035-40-1

Noscapine

Cat. No.: B1214587
CAS No.: 6035-40-1
M. Wt: 413.4 g/mol
InChI Key: AKNNEGZIBPJZJG-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-noscapine is a benzylisoquinoline alkaloid that is 1,2,3,4-tetrahydroisoquinoline which is substituted by a 4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl group at position 1, a methylenedioxy group at positions 6-7 and a methoxy group at position 8. Obtained from plants of the Papaveraceae family, it lacks significant painkilling properties and is primarily used for its antitussive (cough-suppressing) effects. It has a role as an antitussive, an antineoplastic agent, an apoptosis inducer and a plant metabolite. It is a benzylisoquinoline alkaloid, a tertiary amino compound, a cyclic acetal, an isobenzofuranone, an organic heterobicyclic compound, an organic heterotricyclic compound and an aromatic ether. It is functionally related to a (-)-noscapine hemiacetal.
Noscapine has been reported in Corydalis solida, Corydalis ophiocarpa, and other organisms with data available.
This compound is a phthalide isoquinoline non-narcotic alkaloid derived from the opium poppy Papaver somniferum, with mild analgesic, antitussive, and potential antineoplastic activities. This compound exerts its antitussive effects through the activation of sigma opioid receptors. This agent appears to exert its antimitotic effect by binding to tubulin, resulting in a disruption of microtubule assembly dynamics and subsequently, the inhibition of mitosis and tumor cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cough and has 2 investigational indications.
A naturally occurring opium alkaloid that is a centrally acting antitussive agent.
See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNNEGZIBPJZJG-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023385, DTXSID901032089
Record name Noscapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Noscapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-alpha-Narcotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C
Record name NOSCAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (-)-alpha-Narcotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.395
Record name NOSCAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

6035-40-1, 128-62-1
Record name Gnoscopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6035-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noscapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noscapine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Noscapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noscapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06174
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name noscapine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Noscapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Noscapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Noscapine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOSCAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V32U4AOQU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NOSCAPINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4C6WE7BZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NOSCAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (-)-alpha-Narcotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176 °C
Record name NOSCAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (-)-alpha-Narcotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Renaissance of an Opium Alkaloid: A Technical Guide to the Discovery and History of Noscapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), stands as a remarkable molecule that has journeyed from a historical footnote to a compound of significant interest in modern pharmacology. Initially isolated in the early 19th century, it was first utilized as a cough suppressant. However, contemporary research has unveiled its potent anticancer properties, primarily through its interaction with microtubules, alongside other intriguing biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental methodologies related to this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed chronicle of this "Renaissance drug."[1]

A Journey Through Time: The Discovery and History of this compound

The story of this compound begins in the early days of alkaloid chemistry. In 1803, the French pharmacist Jean-François Derosne isolated a crystalline substance from opium which he named "narceine," a mixture that likely contained this compound.[2] However, the credit for the definitive isolation and purification of this compound, then called "narcotine," goes to the French chemist Pierre-Jean Robiquet in 1817.[2][3] Robiquet's work distinguished this compound from morphine, another critical opium alkaloid he had been instrumental in isolating.[4]

For much of the 19th and early 20th centuries, this compound remained in the shadow of morphine and other opioids, with its therapeutic potential largely unexplored. A significant milestone occurred in 1930 with the discovery of its antitussive (cough-suppressing) properties.[2] This led to its widespread use as a non-addictive alternative to codeine for cough suppression, a role it continues to play in many parts of the world.[2][5]

The modern era of this compound research was ushered in by the discovery of its antimitotic and anticancer activities. In 1998, it was demonstrated that this compound could arrest dividing cells in mitosis and induce apoptosis (programmed cell death), exhibiting potent antitumor activity in animal models.[6] This pivotal finding sparked a resurgence of interest in this compound, leading to extensive research into its mechanism of action and the development of more potent synthetic analogs.

A Timeline of Key Discoveries:

YearDiscovery/MilestoneKey Contributor(s)
1803Initial isolation of a this compound-containing salt ("narceine") from opium.Jean-François Derosne
1817Isolation and purification of this compound (then named "narcotine").Pierre-Jean Robiquet
1930Discovery of the antitussive (cough-suppressing) action of this compound.-
1998Demonstration of this compound's in vivo anticancer activity in mouse models.-
2003Discovery of this compound's potential in treating stroke.-
2003Synthesis of brominated this compound analogs with potent antimitotic activity.-

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₃NO₇[7]
Molecular Weight 413.42 g/mol [1]
Appearance White to off-white crystalline powder[8]
Melting Point 174-176 °C[8][9]
pKa (Strongest Basic) 7.14[3]
Optical Rotation [α]D²⁰ -200° (c=1 in chloroform)[9]
Solubility Practically insoluble in water; soluble in chloroform, acetone, and ethanol. The hydrochloride salt is freely soluble in water.[10][11]
LogP (Octanol/Water) 2.882[12]

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and key pharmacological evaluation of this compound.

Isolation and Purification of this compound from Papaver somniferum

This compound can be isolated from poppy straw, the dried capsules and stems of Papaver somniferum.

Protocol Overview:

  • Extraction: Powdered poppy straw is subjected to extraction with an acidic aqueous solution to protonate the alkaloids and bring them into the aqueous phase.

  • Basification and Precipitation: The acidic extract is then made alkaline (pH > 9) with a base such as ammonia. This deprotonates the alkaloids, causing them to precipitate out of the solution.

  • Solvent Extraction: The crude alkaloid precipitate is then dissolved in an organic solvent like chloroform or a mixture of acetone and water.

  • Purification: The organic extract containing this compound and other alkaloids is concentrated. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., acetone/water or acetonitrile/water) or by column chromatography on silica gel.[13] High-performance liquid chromatography (HPLC) can be used for final purification and to assess purity.[14]

Structural Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of isolated or synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: For ¹H and ¹³C NMR, 5-25 mg of this compound is typically dissolved in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[15][16] Tetramethylsilane (TMS) is commonly used as an internal standard.[10]

    • Parameters: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.[10]

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) mass spectrometry is a common method for determining the molecular weight and fragmentation pattern of this compound.[5]

    • Analysis: The protonated molecule [M+H]⁺ is observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pathways, which can aid in structural elucidation.[5]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[17][18]

    • Analysis: The IR spectrum reveals the presence of key functional groups, such as the lactone carbonyl (C=O) stretch, which is a characteristic feature of the this compound structure.[18]

Total Synthesis of (±)-α-Noscapine

The total synthesis of this compound is a complex endeavor that has been achieved through various routes. One notable approach involves a convergent synthesis.

Synthetic Strategy Overview:

A key strategy involves the condensation of two main building blocks: a meconin derivative and a cotarnine derivative. The synthesis can be summarized in the following key stages:

  • Synthesis of the Meconin Moiety: Starting from commercially available materials like 2,3-dimethoxybenzoic acid.

  • Synthesis of the Cotarnine Moiety: This can be prepared from piperonal.

  • Condensation and Cyclization: The two key intermediates are coupled, followed by cyclization reactions (e.g., Bischler-Napieralski reaction) to form the core this compound skeleton.

  • Final Modifications: Subsequent steps involve reductions and other functional group manipulations to yield (±)-α-noscapine. The racemic mixture can then be resolved to obtain the individual enantiomers.[3][4]

Key Pharmacological Assays
  • Microtubule Polymerization Assay:

    • Principle: This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

    • Protocol: Purified tubulin is incubated in a polymerization buffer at 37°C. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time in a spectrophotometer. The inclusion of this compound in the reaction mixture will alter the polymerization kinetics, which can be quantified.

  • Immunofluorescence Staining of Microtubules in Cells:

    • Principle: This technique visualizes the effects of this compound on the microtubule network within cells.

    • Protocol:

      • Cells are cultured on coverslips and treated with this compound for a specified period.

      • The cells are then fixed, permeabilized, and incubated with a primary antibody specific for α-tubulin.

      • A fluorescently labeled secondary antibody is then used to detect the primary antibody.

      • The coverslips are mounted on slides, and the microtubule morphology is observed using a fluorescence microscope. This compound treatment typically leads to a disruption of the normal microtubule network and the formation of abnormal mitotic spindles.

  • NF-κB Luciferase Reporter Assay:

    • Principle: This assay is used to determine if this compound affects the activity of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

    • Protocol:

      • Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

      • The transfected cells are then treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

      • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.[6][12][19]

  • IKK Kinase Assay:

    • Principle: To investigate the mechanism of NF-κB inhibition, this assay measures the activity of IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade.

    • Protocol:

      • IKK is immunoprecipitated from cell lysates treated with or without this compound.

      • The immunoprecipitated IKK is then incubated with a recombinant IκBα substrate and [γ-³²P]ATP.

      • The phosphorylation of IκBα is assessed by SDS-PAGE and autoradiography. A reduction in IκBα phosphorylation in the presence of this compound suggests direct or indirect inhibition of IKK activity.[20][21]

  • Bradykinin Receptor Binding/Functional Assay:

    • Principle: These assays determine the interaction of this compound with bradykinin receptors, which is relevant to its antitussive and potential stroke-protective effects.

    • Protocol (Functional Assay - e.g., Guinea Pig Ileum Contractility):

      • A segment of guinea pig ileum is suspended in an organ bath containing a physiological salt solution.

      • The contractile responses of the tissue to the addition of bradykinin are recorded.

      • The assay is then repeated in the presence of increasing concentrations of this compound to determine if it can inhibit the bradykinin-induced contractions. A non-competitive antagonism pattern would be indicative of this compound's effect on the bradykinin signaling pathway.[22]

  • Apoptosis Assays (Flow Cytometry and Western Blot):

    • Principle: These assays are used to confirm and quantify the induction of apoptosis in cancer cells treated with this compound.

    • Flow Cytometry (Annexin V/Propidium Iodide Staining):

      • Cells are treated with this compound for various time points.

      • The cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells).

      • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

    • Western Blot:

      • Cell lysates from this compound-treated and control cells are prepared.

      • Proteins are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2). An increase in the levels of pro-apoptotic proteins and a decrease in anti-apoptotic proteins confirms the induction of apoptosis.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and associated experimental workflows.

This compound's Effect on Microtubule Dynamics and Mitotic Arrest

This compound binds to tubulin, altering microtubule dynamics. Unlike taxanes which stabilize microtubules and vinca alkaloids which destabilize them, this compound dampens the dynamic instability of microtubules, leading to a prolonged pause state. This disruption of microtubule function activates the spindle assembly checkpoint, causing cell cycle arrest in mitosis and ultimately leading to apoptosis.

Microtubule_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to DynamicInstability Suppressed Microtubule Dynamics (Increased Pause State) This compound->DynamicInstability Induces Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization SpindleCheckpoint Spindle Assembly Checkpoint Activation DynamicInstability->SpindleCheckpoint Leads to MitoticArrest Mitotic Arrest (G2/M Phase) SpindleCheckpoint->MitoticArrest Causes Apoptosis Apoptosis MitoticArrest->Apoptosis Results in NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates This compound This compound This compound->IKK Inhibits NFkB NF-κB IkBa->NFkB Sequesters IkBa_p p-IκBα NFkB_active Active NF-κB NFkB->NFkB_active Released Proteasome Proteasomal Degradation IkBa_p->Proteasome Undergoes Nucleus Nucleus NFkB_active->Nucleus Translocates to GeneTranscription Gene Transcription (Pro-survival, Pro-inflammatory) Nucleus->GeneTranscription Activates Bradykinin_Pathway Bradykinin Bradykinin B2Receptor Bradykinin B2 Receptor Bradykinin->B2Receptor Binds to GProtein Gq/11 Activation B2Receptor->GProtein This compound This compound This compound->B2Receptor Antagonizes (Non-competitive) PLC Phospholipase C (PLC) Activation GProtein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG CaRelease Intracellular Ca²⁺ Release IP3_DAG->CaRelease PhysiologicalEffects Physiological Effects (e.g., Cough, Vasodilation) CaRelease->PhysiologicalEffects Anticancer_Workflow start Start: Hypothesis (this compound has anticancer activity) in_vitro In Vitro Studies start->in_vitro cell_lines Cancer Cell Lines in_vitro->cell_lines in_vivo In Vivo Studies in_vitro->in_vivo cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) cell_lines->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism apoptosis_assays Apoptosis Assays (Flow Cytometry, Western Blot) mechanism->apoptosis_assays cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle microtubule_assays Microtubule Assays (Polymerization, Immunofluorescence) mechanism->microtubule_assays animal_models Animal Models (e.g., Xenografts in Mice) in_vivo->animal_models end End: Data Analysis and Conclusion in_vivo->end tumor_growth Measure Tumor Growth and Survival animal_models->tumor_growth toxicity Assess Toxicity animal_models->toxicity

References

Noscapine: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine is a phthalideisoquinoline alkaloid naturally occurring in plants of the Papaveraceae family. First isolated in 1803, it was initially named narcotine.[1] Unlike other opium alkaloids such as morphine and codeine, this compound lacks significant sedative, euphoric, or analgesic effects and is not considered addictive.[2] Its primary clinical use for decades has been as an antitussive (cough suppressant).[3] More recently, this compound has garnered significant attention for its potential as an antineoplastic agent. It has been shown to bind to tubulin, disrupt microtubule assembly, arrest the cell cycle in mitosis, and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy development.[3][4]

This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the various methods employed for its extraction and purification, with a focus on protocols and quantitative data relevant to research and development.

Natural Sources of this compound

The principal commercial source of this compound is the opium poppy, Papaver somniferum.[2] It is the second most abundant alkaloid in opium latex after morphine.[5] The concentration of this compound can vary significantly based on the poppy cultivar, growing conditions, and harvesting time. Besides P. somniferum, this compound has also been identified in other species of the Papaveraceae and related families.

Table 1: this compound Content in Natural Sources

Natural Source Plant Part Reported this compound Content (% of dry weight or latex)
Papaver somniferum Latex (Opium) 1 - 12%[1][3][6]
Papaver somniferum Dried Capsules (Poppy Straw) Variable, generally lower than latex
Corydalis solida Not Specified Presence reported[7]

| Corydalis ophiocarpa | Not Specified | Presence reported[7] |

Biosynthesis of this compound

The biosynthesis of this compound in P. somniferum is a complex enzymatic process that begins with the shikimate pathway.[8] The core benzylisoquinoline structure is formed from dopamine and 4-hydroxyphenylacetaldehyde. The pathway proceeds through the key intermediate (S)-reticuline, which is a branch point for many isoquinoline alkaloids.[1] A remarkable feature of this compound biosynthesis is that the genes encoding for ten of the subsequent enzymes are located in a single gene cluster, facilitating coordinated regulation.[8][9]

Noscapine_Biosynthesis intermediate intermediate final_product final_product enzyme enzyme reticuline (S)-Reticuline scoulerine (S)-Scoulerine reticuline->scoulerine BBE canadine (S)-Canadine scoulerine->canadine SOMT, CYP719A21 nm_canadine (S)-N-Methylcanadine canadine->nm_canadine TNMT hydroxy_nm_canadine 1-Hydroxy-N-methylcanadine nm_canadine->hydroxy_nm_canadine CYP82Y1 narcotoline_hemiacetal Narcotoline Hemiacetal hydroxy_nm_canadine->narcotoline_hemiacetal SDR1, OAT1, CXE1 This compound This compound narcotoline_hemiacetal->this compound NOS/SDR

Caption: Simplified biosynthetic pathway of this compound from (S)-Reticuline.

Extraction Methodologies

The extraction of this compound from plant material, primarily poppy straw (dried capsules), involves separating it from other alkaloids and plant components. Methodologies range from traditional solvent-based approaches to modern, greener techniques.

Conventional Solvent-Based Extraction

This is the most established approach, relying on the differential solubility of this compound and other alkaloids in various solvents and at different pH levels.

  • Principle : this compound, as a weak base, is soluble in certain organic solvents and in acidic aqueous solutions (as a salt). It is largely insoluble in alkaline aqueous solutions, which allows for its separation from phenolic alkaloids like morphine.

  • Common Solvents : Acetonitrile, acetone, isopropanol, chloroform, and methanol are frequently used.[10][11][12][13]

  • Process : Typically, the dried and powdered plant material is first extracted with an acidic aqueous solution to bring the alkaloids into the solution as salts. The pH is then carefully raised with a base. Other alkaloids, like morphine, precipitate at a lower pH, while this compound precipitates at a higher pH (around 9-10).[10] Alternatively, direct extraction with organic solvents or aqueous-organic mixtures can be employed.[12]

Modern Extraction Techniques

To improve efficiency, reduce solvent consumption, and shorten extraction times, several modern techniques have been developed.

SFE is a green technology that uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[14]

  • Principle : Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively.[14] Its solvating power can be tuned by changing the temperature and pressure. Modifiers (co-solvents) like ethanol can be added to alter the polarity of the fluid.[15]

  • Advantages : SFE avoids the use of large volumes of toxic organic solvents, and the solvent (CO₂) is easily removed from the extract by depressurization. It is particularly effective for non-polar to moderately polar compounds.[14]

  • Application : SFE has been successfully used to extract this compound and papaverine from poppy capsules.[16][17]

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

  • Principle : Ultrasound creates acoustic cavitation in the solvent, producing tiny, high-energy bubbles. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular contents and enhancing mass transfer into the solvent.[18][19]

  • Advantages : UAE significantly reduces extraction time and solvent consumption while often increasing extraction yield. It can typically be performed at lower temperatures, minimizing thermal degradation of target compounds.[19][20]

  • Application : While studies specifically optimizing UAE for this compound are limited, the technique has been proven highly effective for extracting other alkaloids, such as morphine, from poppy capsules, indicating its strong potential for this compound extraction.[18]

Extraction_Workflow material material process process output output start Poppy Capsules / Straw grind Grinding / Milling start->grind extract Extraction grind->extract extract_opt Conventional (Solvent) Supercritical Fluid (SFE) Ultrasound-Assisted (UAE) extract->extract_opt filter Solid-Liquid Separation (Filtration / Centrifugation) extract->filter crude Crude Alkaloid Extract filter->crude purify Purification crude->purify purify_opt pH Adjustment / Precipitation Liquid-Liquid Extraction Chromatography purify->purify_opt crystal Crystallization / Recrystallization purify->crystal dry Drying crystal->dry final >99% Pure this compound dry->final

Caption: Generalized workflow for this compound extraction and purification.

Purification Strategies

Crude this compound extracts contain impurities and other alkaloids. Purification is essential to achieve pharmaceutical-grade quality (>99%).

  • pH-Based Precipitation : This is a primary purification step. The crude extract is dissolved in an acidic solution. By carefully increasing the pH, impurities and other alkaloids can be selectively precipitated and removed before this compound is precipitated at its optimal pH. A patent describes a method of heating a narcotine-papaverine mixture in sodium hydroxide, filtering off the insoluble papaverine, and then acidifying and re-basifying the filtrate to precipitate pure this compound.[10]

  • Solvent Washing/Recrystallization : Crude this compound can be washed with specific solvent mixtures to remove impurities. A patented method involves using an aqueous isopropanol solution (20-70%) and adjusting the pH to 10-14 to remove impurities.[10] Another approach uses mixtures of acetonitrile/water or acetone/water where this compound has low solubility, but impurities are washed away.[12][21] Recrystallization from a suitable solvent, such as hot alcohol, is a final step to obtain high-purity crystals.[11]

  • Chromatography : For very high purity, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed, though these are more costly for large-scale production.

Experimental Protocols

Protocol: Conventional Solvent Extraction and Purification

This protocol is a generalized representation based on common principles.

  • Milling : Grind dried poppy capsules into a fine powder (e.g., <1 mm particle size).

  • Acidic Extraction : Macerate 100 g of powdered material in 1 L of 2% sulfuric acid in water for 12 hours with occasional stirring.

  • Filtration : Filter the mixture through a Büchner funnel to separate the acidic extract (filtrate) from the solid plant residue (marc). Wash the marc with an additional 200 mL of 2% sulfuric acid.

  • Alkaloid Precipitation : Combine the filtrates and slowly add concentrated ammonium hydroxide solution with constant stirring to raise the pH to ~10.

  • Crude Separation : Allow the precipitate to settle overnight in a cold room (4°C). Decant the supernatant and collect the crude alkaloid precipitate by filtration.

  • Purification :

    • Suspend the crude precipitate in 500 mL of water and acidify with 10% hydrochloric acid until fully dissolved (pH ~2-3).

    • Slowly add 1 M sodium hydroxide solution. Monitor the pH and filter off any precipitate that forms below pH 8.

    • Continue adding sodium hydroxide to the clear filtrate until the pH reaches 10 to precipitate the this compound.

  • Recrystallization : Collect the this compound precipitate by filtration. Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place at 4°C to induce crystallization.

  • Final Product : Collect the pure this compound crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C. A purity of >99% can be achieved with this method.[22][23]

Protocol: Supercritical Fluid Extraction (SFE)

Based on the optimized parameters for similar alkaloids from poppy capsules.[16][17]

  • Preparation : Load 50 g of powdered poppy capsule material into the SFE extraction vessel.

  • SFE Parameters :

    • Supercritical Fluid : CO₂

    • Pressure : 250-300 bar

    • Temperature : 50-60 °C

    • Co-solvent : 10% Ethanol (v/v)

    • Flow Rate : 2-3 mL/min

    • Extraction Time : 120 min

  • Extraction : Run the SFE system under the specified conditions. The extract is collected in a separation vessel by depressurizing the CO₂.

  • Post-Processing : The resulting extract will be a concentrated mixture of this compound and other soluble compounds. This extract must then be subjected to purification steps as described in Protocol 6.1 (steps 6-8).

Protocol: Ultrasound-Assisted Extraction (UAE)

Based on optimized parameters for morphine extraction from poppy capsules.[18]

  • Preparation : Place 500 mg of powdered poppy capsule material into a 50 mL Erlenmeyer flask.

  • Solvent Addition : Add 20 mL of an acidic aqueous solution (pH adjusted to ~1-2 with HCl).

  • Ultrasonication : Place the flask in an ultrasonic bath.

    • Frequency : 35-50 kHz

    • Temperature : 40-50 °C

    • Time : 60 min

  • Separation : After sonication, filter the mixture to separate the liquid extract.

  • Purification : The extract contains this compound in its salt form. Proceed with purification and precipitation as described in Protocol 6.1 (steps 4-8).

Data Presentation

Table 2: Comparison of Extraction Method Parameters

Parameter Conventional Solvent Extraction Supercritical Fluid Extraction (SFE) Ultrasound-Assisted Extraction (UAE)
Principle Differential Solubility Tunable Solvating Power of SC-Fluid Acoustic Cavitation & Cell Disruption
Typical Solvents Water (acidic/basic), Ethanol, Acetonitrile[12] Supercritical CO₂, Ethanol (co-solvent)[17] Water (acidic/basic), Ethanol[18]
Temperature Ambient to boiling point 40 - 70 °C[14][17] 30 - 50 °C[18]
Pressure Atmospheric 150 - 450 bar[14] Atmospheric
Extraction Time Hours to days 1 - 4 hours[14] 30 - 70 minutes[18][20]
Advantages Low equipment cost, well-established Green solvent, high selectivity, low temp Fast, efficient, reduced solvent use[19]

| Disadvantages | High solvent use, long time, thermal risk | High capital cost, complex operation | Potential for radical formation |

Table 3: Analytical Methods for this compound Quantification

Method Stationary Phase (Column) Mobile Phase Detection Linearity Range Ref.
RP-HPLC C18 (e.g., 4.6 x 150 mm, 5µm) Acetonitrile : Phosphate Buffer (pH 2.8) (25:75 v/v) UV at 239 nm Not Specified [24]
RP-HPLC C18 1-octane sulfonic acid buffer (pH 3.0) : Acetonitrile (Gradient) UV at 260 nm 1.2 - 6.0 µg/mL [25]

| TLC | Silica Gel 60F-254 | Chloroform : Methanol (10:0.5 v/v) | Densitometry at 254 nm | 1.0 - 10.0 µ g/band |[13] |

Conclusion

Papaver somniferum remains the sole commercial source for the production of this compound. While traditional solvent extraction methods are well-established, modern techniques like Supercritical Fluid Extraction and Ultrasound-Assisted Extraction offer significant advantages in terms of efficiency, environmental impact, and processing time. The selection of an appropriate extraction and purification strategy depends on the desired scale, purity requirements, and available capital investment. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and optimize processes for the isolation of this promising therapeutic alkaloid.

References

The Biosynthetic Pathway of Noscapine in Papaver somniferum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid found in opium poppy (Papaver somniferum), has a long history as a cough suppressant and is now gaining significant attention as a potential anti-cancer therapeutic.[1][2] Unlike other opium alkaloids such as morphine and codeine, this compound is non-narcotic.[2] The elucidation of its complex biosynthetic pathway, particularly the discovery of a 10-gene cluster, has been a significant breakthrough, paving the way for improved production through breeding and synthetic biology approaches.[1][3] This technical guide provides an in-depth overview of the this compound biosynthetic pathway, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the pathway and associated experimental workflows.

The this compound Biosynthetic Pathway: A Coordinated Enzymatic Cascade

The biosynthesis of this compound from the central benzylisoquinoline alkaloid (BIA) intermediate (S)-reticuline is a multi-step process catalyzed by a series of enzymes.[4] A remarkable feature of this pathway is that the genes encoding most of the key enzymes are physically linked in a gene cluster on the P. somniferum genome.[1][3][5] This co-localization suggests a mechanism of co-regulation for the expression of these genes.[4][6]

The pathway can be broadly divided into several key stages:

  • Formation of the Protoberberine Scaffold: The pathway begins with the conversion of (S)-reticuline to (S)-scoulerine, a protoberberine alkaloid. This is followed by a series of methylation and cyclization reactions to form (S)-canadine.

  • Modification of the Protoberberine Core: (S)-canadine undergoes N-methylation and subsequent hydroxylations at multiple positions.

  • Scaffold Rearrangement and Formation of the Phthalideisoquinoline Core: A key and complex part of the pathway involves the opening of the protoberberine ring system and its rearrangement into the characteristic phthalideisoquinoline structure of this compound. This involves a protective acetylation step.[7]

  • Final Tailoring Steps: The final steps involve O-methylation and the formation of the lactone ring to yield this compound.

The key enzymes involved in this pathway are detailed in the table below.

Quantitative Data

The following table summarizes the key enzymes in the this compound biosynthetic pathway and their functions. This information is critical for metabolic engineering efforts aimed at optimizing this compound production in either the native plant or heterologous systems like yeast.[8][9]

Enzyme NameAbbreviationGene(s)Enzyme ClassSubstrateProductFunction in Pathway
Scoulerine-9-O-methyltransferaseSOMTSOMT1O-methyltransferase(S)-Scoulerine(S)-Tetrahydrocolumbamine9-O-methylation of the protoberberine intermediate.[10]
Canadine Synthase-CYP719A21Cytochrome P450(S)-Tetrahydrocolumbamine(S)-CanadineFormation of the methylenedioxy bridge.[10][11]
Tetrahydroprotoberberine-N-methyltransferaseTNMT-N-methyltransferase(S)-Canadine(S)-N-methylcanadineN-methylation of the protoberberine intermediate.
N-methylcanadine 1-hydroxylase-CYP82Y1Cytochrome P450(S)-N-methylcanadine1-hydroxy-N-methylcanadineGateway to the this compound-specific branch of the pathway.[6][11]
1-hydroxy-N-methylcanadine 13-hydroxylase-CYP82X2Cytochrome P4501-hydroxy-N-methylcanadine1,13-dihydroxy-N-methylcanadineHydroxylation at the C-13 position.[10]
1,13-dihydroxy-N-methylcanadine 13-O-acetyltransferaseAT1-Acetyltransferase1,13-dihydroxy-N-methylcanadine1-hydroxy-13-O-acetyl-N-methylcanadineAcetylation serves as a protective group for the subsequent hydroxylation.[7][10]
1-hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase-CYP82X1Cytochrome P4501-hydroxy-13-O-acetyl-N-methylcanadine3-O-acetylpapaveroxineC-8 hydroxylation leading to ring opening.[10]
3-O-acetylpapaveroxine carboxylesteraseCXE1-Carboxylesterase3-O-acetylpapaveroxinePapaveroxineRemoval of the acetyl protective group.[10]
Narcotoline-4'-O-methyltransferaseOMT2/OMT3OMT2, OMT3O-methyltransferase (heterodimer)NarcotolineThis compoundFinal O-methylation to produce this compound.[12]
This compound SynthaseNOSSDR1Short-chain dehydrogenase/reductaseNarcotine hemiacetalThis compoundOxidation of the hemiacetal to a lactone.[10]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, genomic, and biochemical approaches. Below are representative protocols for key experiments.

Virus-Induced Gene Silencing (VIGS) in Papaver somniferum

VIGS is a powerful technique for transiently silencing the expression of a target gene in plants, allowing for the functional characterization of genes by observing the resulting phenotype and metabolite accumulation.[3][5]

Protocol:

  • Vector Construction: A fragment of the target gene's cDNA (typically 200-400 bp) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

  • Agrobacterium tumefaciens Transformation: The resulting pTRV2-gene construct and the pTRV1 helper plasmid are separately transformed into A. tumefaciens strain GV3101.

  • Inoculum Preparation: Transformed A. tumefaciens cultures are grown overnight, then pelleted and resuspended in infiltration buffer (e.g., 10 mM MES, 200 µM acetosyringone, 10 mM MgCl2). Cultures containing pTRV1 and pTRV2 constructs are mixed in a 1:1 ratio.

  • Plant Infiltration: The Agrobacterium suspension is infiltrated into the underside of the leaves of 2-3 week old P. somniferum seedlings using a needleless syringe.

  • Plant Growth and Sample Collection: Plants are grown for another 2-3 weeks to allow for systemic silencing. Latex and other tissues are then harvested for metabolite and RNA analysis.

  • Analysis: Metabolites are extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify accumulated intermediates.[13] Gene silencing is confirmed by quantitative real-time PCR (qRT-PCR) of the target gene transcript.

Heterologous Expression of Pathway Enzymes in Saccharomyces cerevisiae

Reconstituting parts or all of the biosynthetic pathway in a microbial host like yeast allows for the detailed characterization of enzyme function and can be a platform for producing valuable compounds.[8][9][13][14]

Protocol:

  • Gene Synthesis and Codon Optimization: The full-length coding sequences of the P. somniferum genes are synthesized with codon optimization for expression in S. cerevisiae.

  • Yeast Expression Vector Cloning: The synthesized genes are cloned into yeast expression vectors, typically under the control of a strong constitutive or inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain (e.g., CEN.PK2-1D) using the lithium acetate/polyethylene glycol method.

  • Yeast Cultivation and Induction: Transformed yeast are grown in selective media. For inducible promoters, expression is induced by the addition of the appropriate inducer (e.g., galactose).

  • Substrate Feeding and Metabolite Extraction: The yeast culture is fed with the appropriate substrate for the enzyme being studied. After a period of incubation, the yeast cells and culture medium are harvested. Metabolites are extracted from both the cell pellet and the supernatant.

  • Metabolite Analysis: The extracted samples are analyzed by LC-MS/MS to detect the product of the enzymatic reaction, confirming enzyme activity.

Visualizations

Biosynthetic Pathway of this compound

Noscapine_Biosynthesis Reticuline (S)-Reticuline BBE BBE Reticuline->BBE Scoulerine (S)-Scoulerine SOMT1 SOMT1 Scoulerine->SOMT1 Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine CYP719A21 CYP719A21 Tetrahydrocolumbamine->CYP719A21 Canadine (S)-Canadine TNMT TNMT Canadine->TNMT N_methylcanadine (S)-N-methylcanadine CYP82Y1 CYP82Y1 N_methylcanadine->CYP82Y1 Hydroxy_N_methylcanadine 1-hydroxy-N-methylcanadine CYP82X2 CYP82X2 Hydroxy_N_methylcanadine->CYP82X2 Dihydroxy_N_methylcanadine 1,13-dihydroxy-N-methylcanadine AT1 AT1 Dihydroxy_N_methylcanadine->AT1 Acetyl_dihydroxy_N_methylcanadine 1-hydroxy-13-O-acetyl-N-methylcanadine CYP82X1 CYP82X1 Acetyl_dihydroxy_N_methylcanadine->CYP82X1 Acetylpapaveroxine 3-O-acetylpapaveroxine CXE1 CXE1 Acetylpapaveroxine->CXE1 Papaveroxine Papaveroxine Rearrangement Spontaneous Rearrangement Papaveroxine->Rearrangement Narcotoline_hemiacetal Narcotoline hemiacetal Narcotoline Narcotoline Narcotoline_hemiacetal->Narcotoline NOS NOS (SDR1) Narcotoline_hemiacetal->NOS OMT2_3 OMT2/OMT3 Narcotoline->OMT2_3 This compound This compound BBE->Scoulerine SOMT1->Tetrahydrocolumbamine CYP719A21->Canadine TNMT->N_methylcanadine CYP82Y1->Hydroxy_N_methylcanadine CYP82X2->Dihydroxy_N_methylcanadine AT1->Acetyl_dihydroxy_N_methylcanadine CYP82X1->Acetylpapaveroxine CXE1->Papaveroxine Rearrangement->Narcotoline_hemiacetal OMT2_3->this compound NOS->this compound

Caption: The biosynthetic pathway of this compound from (S)-reticuline.

Experimental Workflow for Virus-Induced Gene Silencing (VIGS)

VIGS_Workflow Start Start: Select Target Gene Vector_Construction Clone Gene Fragment into pTRV2 Vector Start->Vector_Construction Agro_Transformation Transform pTRV1 and pTRV2 into Agrobacterium Vector_Construction->Agro_Transformation Inoculum_Prep Prepare Agrobacterium Inoculum (1:1 mixture) Agro_Transformation->Inoculum_Prep Infiltration Infiltrate P. somniferum Seedlings Inoculum_Prep->Infiltration Growth Incubate Plants for 2-3 Weeks Infiltration->Growth Harvest Harvest Tissues (e.g., Latex) Growth->Harvest Analysis Analysis Harvest->Analysis LCMS Metabolite Profiling (LC-MS/MS) Analysis->LCMS Metabolites qPCR Transcript Analysis (qRT-PCR) Analysis->qPCR RNA End End: Functional Gene Characterization LCMS->End qPCR->End

Caption: Workflow for functional gene analysis using VIGS.

References

A Technical Guide to the Pharmacological Profile and Properties of Noscapine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Noscapine, a benzylisoquinoline alkaloid derived from the opium poppy, has a long history of use as a non-addictive antitussive agent.[1] In recent decades, its pharmacological profile has been expanded by the discovery of its potent anticancer properties, which are mechanistically distinct from its cough-suppressing effects.[2][3] this compound modulates microtubule dynamics, induces apoptosis in cancer cells, and interferes with critical signaling pathways such as NF-κB.[2][4][5] It exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[6][7] With a well-established safety profile, this compound and its analogs are subjects of intensive research for their therapeutic potential in oncology and other disease areas.[3][8] This document provides a comprehensive technical overview of the pharmacology of this compound, intended for researchers and drug development professionals.

Physicochemical Properties

This compound is a phthalideisoquinoline alkaloid isolated from Papaver somniferum.[2] It is structurally distinct from opioid analgesics like morphine and lacks sedative, euphoric, or addictive properties.[1][3]

PropertyValueReference
Chemical FormulaC₂₂H₂₃NO₇[2][9]
Molar Mass413.426 g·mol⁻¹[1][9]
AppearanceWhite powder[2]
Melting Point176°C[2]

Pharmacodynamics: Mechanisms of Action

This compound exhibits a dual pharmacological profile, with distinct mechanisms for its antitussive and anticancer effects.

2.1 Antitussive Mechanism

The cough-suppressing effect of this compound is not mediated by classical opioid receptors but primarily through its activity as a sigma receptor agonist.[10][11] Preclinical studies in rats have demonstrated that the antitussive action of this compound is dose-dependently reduced by pretreatment with rimcazole, a sigma-specific antagonist.[10][12] This action is centralized in the medulla's cough center, where it reduces the activity and frequency of the cough reflex.[13][14] Additionally, some studies suggest that this compound may antagonize bradykinin receptors, which could contribute to its efficacy in coughs induced by agents like ACE inhibitors.[2][3]

2.2 Anticancer Mechanisms

This compound's oncolytic activity stems from its ability to interfere with cell division and activate apoptotic pathways through multiple mechanisms.

2.2.1 Microtubule Disruption

This compound binds to tubulin, altering microtubule assembly dynamics.[11][13][15] Unlike taxanes or vinca alkaloids, it does not significantly alter the total tubulin polymer mass but rather dampens the dynamic instability of microtubules.[16] This disruption leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle, activating the spindle assembly checkpoint and ultimately triggering apoptosis.[2][5][16]

cluster_0 Cellular Process Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly G2M G2/M Phase Arrest Spindle->G2M Checkpoint Activation Apoptosis Apoptosis G2M->Apoptosis This compound This compound This compound->Tubulin Binds This compound->Microtubules Disrupts Dynamics

Caption: this compound's disruption of microtubule dynamics leading to apoptosis.

2.2.2 Modulation of NF-κB Signaling

This compound has been shown to suppress both constitutive and inducible activation of the transcription factor Nuclear Factor-kappaB (NF-κB).[4] It achieves this by inhibiting IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of target genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., Cyclin D1), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[4]

cluster_pathway NF-κB Signaling Pathway TNF TNFα TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Survival, Proliferation, Angiogenesis) Nucleus->Transcription Initiates This compound This compound This compound->IKK Inhibits cluster_body Systemic Circulation cluster_metabolism Metabolism & Excretion Abs Oral Administration GI GI Tract Abs->GI First-Pass Metabolism Liver Liver GI->Liver First-Pass Metabolism Plasma Plasma (Distribution to Tissues) BBB Blood-Brain Barrier Plasma->BBB CNS CNS BBB->CNS Liver->Plasma Phase1 Phase I (CYPs) - CYP2C9, CYP3A5, etc. Liver->Phase1 Phase2 Phase II (UGTs) - UGT1A1, UGT1A9, etc. Liver->Phase2 Metabolites Metabolites (Cotarnine, Meconine) Phase1->Metabolites Phase2->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion A 1. Cell Culture (e.g., Human PC3 prostate cancer cells) B 2. Animal Preparation (Immunocompromised nude mice) A->B C 3. Tumor Implantation (Subcutaneous or orthotopic injection of cells) B->C D 4. Group Assignment (e.g., Vehicle Control vs. This compound) C->D E 5. Treatment Administration (Daily oral gavage of this compound or vehicle) D->E F 6. Monitoring (Measure tumor volume, body weight) E->F G 7. Endpoint Analysis (Excise tumors, assess metastasis, perform histopathology on organs for toxicity) F->G

References

Noscapine as a Microtubule-Targeting Agent in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has emerged as a promising microtubule-targeting agent in oncology. Unlike classic microtubule poisons such as taxanes and vinca alkaloids, this compound exhibits a unique mechanism of action, primarily by increasing the time microtubules spend in a paused state, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] This gentler modulation of microtubule dynamics contributes to its favorable safety profile, with minimal toxicity observed in normal tissues.[2][3] This technical guide provides an in-depth overview of this compound's core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Mechanism of Action: A Subtle Disruption of Microtubule Dynamics

This compound binds to tubulin, the fundamental protein subunit of microtubules, altering its conformation and affecting microtubule assembly.[3] However, it does not cause a significant change in the total polymer mass of tubulin.[4] Instead, its primary effect is to suppress microtubule dynamic instability by increasing the duration of the paused state of microtubules, thereby dampening their growth and shortening phases.[1][2] This subtle yet critical interference with microtubule dynamics is sufficient to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis in rapidly dividing cancer cells.[5][6]

Quantitative Analysis of this compound's Efficacy

The anti-proliferative activity of this compound and its analogs has been quantified across a wide range of cancer cell lines, with IC50 values demonstrating its broad-spectrum potential. Furthermore, in vivo studies have consistently shown significant tumor growth inhibition with a favorable safety profile.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference(s)
This compound H460Non-Small Cell Lung34.7 ± 2.5[7]
A549Non-Small Cell Lung61.25 ± 5.6[1]
A549Lung73[8]
MCF-7Breast41.3 - 58.9[9]
MDA-MB-231Breast41.3 - 58.9[9]
HeLaCervical25[7]
1A9PTX10Ovarian22.7[1]
C6Rat Glioma250[7]
Renal 1983Bladder39.1[7]
Thymocyte-10[7]
This compound-Tryptophan A549Lung32[8]
9-PAN Breast Cancer LinesBreast20 ± 0.3[8]
NPN Breast Cancer LinesBreast1.35 ± 0.2[8]
1,3-diynyl derivatives Breast Cancer LinesBreast6.23[8]
1,3-Benzodioxole-modified noscapinoids MCF-7Breast0.6 ± 0.17[8]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer ModelTreatmentDosing ScheduleTumor Growth InhibitionReference(s)
H460 NSCLC XenograftThis compound300 mg/kg/day, oral gavage49% reduction in tumor volume[7]
H460 NSCLC XenograftThis compound450 mg/kg/day, oral gavage65% reduction in tumor volume[7]
H460 NSCLC XenograftThis compound550 mg/kg/day, oral gavage86% reduction in tumor volume[7]
H460 NSCLC XenograftThis compound (300 mg/kg, oral) + Cisplatin (2.5 mg/kg, i.v.)Combination Therapy78.1 ± 7.5% reduction in tumor volume[1]
MDA-MB-231 Breast Cancer XenograftThis compound150-550 mg/kg/dayDose-dependent tumor growth inhibition[10]
4T1 Murine Mammary CarcinomaThis compound Analogs (6h, 6i, 10i)40 mg/kg, i.p.Potent inhibition of tumor growth[11]
E.G7-OVA T cell lymphomaThis compound3 mg daily, i.p. or intra-gastricSignificant tumor growth inhibition[2]

Key Signaling Pathways Modulated by this compound

This compound-induced mitotic arrest and subsequent apoptosis are mediated by the modulation of several key signaling pathways within cancer cells.

Noscapine_Signaling_Pathways This compound This compound Microtubules Microtubule Dynamics (Increased Pausing) This compound->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest JNK_Pathway c-Jun N-terminal Kinase (JNK) Pathway Mitotic_Arrest->JNK_Pathway PTEN_PI3K_mTOR PTEN/PI3K/mTOR Pathway Mitotic_Arrest->PTEN_PI3K_mTOR NFkB_Pathway NF-κB Pathway Mitotic_Arrest->NFkB_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis PTEN_PI3K_mTOR->Apoptosis NFkB_Pathway->Apoptosis Bcl2_Family Bcl-2 Family Modulation (↑Bax/Bcl-2 ratio) Apoptosis->Bcl2_Family Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage

Caption: Signaling pathways activated by this compound-induced mitotic arrest, leading to apoptosis.

  • c-Jun N-terminal Kinase (JNK) Pathway: Activation of the JNK pathway has been observed in response to this compound-induced mitotic stress, contributing to the apoptotic cascade.[12]

  • PTEN/PI3K/mTOR Pathway: this compound can induce apoptosis by regulating mitochondrial damage and the Warburg effect through the PTEN/PI3K/mTOR signaling pathway.

  • NF-κB Signaling Pathway: this compound has been shown to suppress both constitutive and inducible NF-κB activation, sensitizing cancer cells to apoptosis.[13][14][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as a microtubule-targeting agent.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Tubulin_Polymerization_Workflow Start Start Prepare_Tubulin Prepare Tubulin Solution (e.g., 60 µM in PB-GTP) Start->Prepare_Tubulin Add_Compound Add this compound or Control (e.g., 10 µl of test compound) Prepare_Tubulin->Add_Compound Incubate Incubate at 37°C in a spectrophotometer Add_Compound->Incubate Measure_Absorbance Measure Absorbance at 350 nm (every 30s for 90 min) Incubate->Measure_Absorbance Analyze_Data Analyze Polymerization Curves Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • Polymerization buffer (PB): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2

  • GTP solution (e.g., 100 mM)

  • This compound stock solution (in DMSO)

  • Microplate spectrophotometer capable of reading at 350 nm and maintaining 37°C

Procedure:

  • Prepare the polymerization reaction mixture on ice by combining tubulin, PB, and GTP to achieve a final tubulin concentration of approximately 60 µM and a final GTP concentration of 1 mM.[16]

  • Add 10 µL of the test compound (this compound or vehicle control) to the reaction mixture.[16]

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 350 nm every 30 seconds for up to 90 minutes to monitor tubulin polymerization.[16]

  • Plot absorbance versus time to generate polymerization curves and analyze the effect of this compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).

  • Harvest cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with PBS.[17][18]

  • Resuspend the cell pellet in 400 µL of PBS.[17]

  • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][19]

  • Incubate the cells on ice for at least 30 minutes.[17][19]

  • Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[17]

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature.[17]

  • Add 400 µL of PI staining solution and incubate in the dark for 5-10 minutes at room temperature.[17]

  • Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.[17]

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Detection_Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Harvest_Cells Harvest and wash cells with PBS Cell_Treatment->Harvest_Cells Resuspend_Binding_Buffer Resuspend in Annexin V Binding Buffer Harvest_Cells->Resuspend_Binding_Buffer Add_Stains Add Annexin V-FITC and PI Resuspend_Binding_Buffer->Add_Stains Incubate_Dark Incubate at room temperature in the dark Add_Stains->Incubate_Dark Analyze_Flow_Cytometry Analyze by Flow Cytometry Incubate_Dark->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

Caption: General workflow for apoptosis detection using Annexin V and PI staining.

Procedure:

  • Following treatment with this compound, harvest and wash cells with cold PBS.[20]

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

  • Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[21]

  • Analyze the samples by flow cytometry within one hour.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Procedure:

  • Treat cells with this compound and fix them in 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP, according to the manufacturer's protocol (e.g., In Situ Cell Death Detection Kit).[1]

  • Wash the cells with PBS.

  • Analyze the cells by fluorescence microscopy or flow cytometry to detect TUNEL-positive cells.[1]

Western Blot Analysis of Apoptotic and Cell Cycle Proteins

This protocol is for the detection of key proteins involved in this compound-induced apoptosis and cell cycle arrest.

Procedure:

  • After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p53, p21) overnight at 4°C.[1][22][23]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.[4]

  • Normalize the protein expression to a loading control such as β-actin.[22]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Procedure:

  • Implant cancer cells (e.g., H460, MDA-MB-231) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[1][7]

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[1][11]

  • Administer this compound orally by gavage at the desired dose (e.g., 300-550 mg/kg/day).[7]

  • The control group should receive the vehicle solution.

  • Measure tumor volume and mouse body weight regularly (e.g., every 3-4 days).[10]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay, western blotting).[1][7]

Conclusion

This compound represents a compelling microtubule-targeting agent with a distinct mechanism of action that translates to a favorable therapeutic window. Its ability to induce mitotic arrest and apoptosis in a wide range of cancer cells, coupled with its low toxicity profile, positions it as a strong candidate for further preclinical and clinical development, both as a monotherapy and in combination with other chemotherapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding and application of this compound in oncology.

References

Unraveling the Anticancer Mechanism of Noscapine: An In-depth Guide to its Effects on the Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a non-addictive phthalideisoquinoline alkaloid derived from opium, has emerged as a promising therapeutic agent in oncology. Initially utilized for its antitussive properties, extensive research has unveiled its potent anti-proliferative and pro-apoptotic effects on a wide spectrum of cancer cells. This technical guide provides a comprehensive analysis of this compound's mechanism of action, with a primary focus on its profound impact on the cell cycle. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document serves as an in-depth resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its analogs.

Core Mechanism of Action: Microtubule Disruption

This compound's primary anticancer activity stems from its interaction with tubulin, the fundamental protein subunit of microtubules.[1][2] Unlike classic microtubule-targeting agents such as taxanes and vinca alkaloids, which cause extensive microtubule polymerization or depolymerization, this compound subtly modulates microtubule dynamics.[1] It binds to tubulin, altering its conformation and increasing the time microtubules spend in a "paused" state, thereby dampening their dynamic instability.[3][4] This disruption of microtubule function is critical during mitosis, as it interferes with the formation and function of the mitotic spindle, a microtubule-based structure essential for accurate chromosome segregation.[1][2]

Cell Cycle Arrest at the G2/M Transition

The interference with mitotic spindle formation by this compound triggers a crucial cellular surveillance mechanism known as the spindle assembly checkpoint. This leads to a halt in cell cycle progression, specifically at the G2/M transition, preventing the cell from entering anaphase with a defective spindle.[3][5] This G2/M arrest is a hallmark of this compound's effect on cancer cells and has been consistently observed across various cancer cell lines.[5][6]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The following table summarizes the inhibitory concentrations (IC50) of this compound and the resulting cell cycle distribution in various cancer cell lines. This data highlights the consistent G2/M arrest and subsequent increase in the sub-G1 population, which is indicative of apoptosis.

Cell LineCancer TypeThis compound Concentration (µM)% of Cells in G0/G1% of Cells in S% of Cells in G2/M% of Cells in Sub-G1Reference
SK-SY5Y Neuroblastoma25Data not specifiedData not specified~67% (at 12h)~15% (at 12h), ~61% (at 48h)[7]
MCF-7 Breast Cancer29 (IC50 at 66h)Data not specifiedData not specifiedData not specifiedData not specified[8]
MDA-MB-231 Breast Cancer69 (IC50 at 66h)Data not specifiedData not specifiedData not specifiedData not specified[8]
HCT116 (p53+/+) Colon Cancer25Time-dependent decreaseTime-dependent decreasePeak at ~12hTime-dependent increase[9]
H460 Non-small cell lung cancer34.7 ± 2.5 (IC50)Data not specifiedData not specifiedData not specifiedData not specified[10]
HeLa Cervical Cancer25Data not specifiedData not specifiedData not specifiedData not specified[10]
Renal 1983 Bladder Cancer39.1Data not specifiedData not specifiedData not specifiedData not specified[10]
Thymocyte Lymphoma10Data not specifiedData not specifiedData not specifiedData not specified[10]
Paclitaxel-sensitive Ovarian Carcinoma Ovarian Cancer15-25 (IC50)Data not specifiedData not specifiedData not specifiedData not specified[10]
Paclitaxel-resistant Ovarian Carcinoma Ovarian Cancer15-25 (IC50)Data not specifiedData not specifiedData not specifiedData not specified[10]
A549 Lung Cancer73 (IC50)Arrest in G1 phaseData not specifiedData not specifiedData not specified[11]
This compound-tryptophan conjugate in A549 Lung Cancer32 (IC50)Arrest in G1 phaseData not specifiedData not specifiedData not specified[11]
9-Cl-noscapine in various breast cancer cell lines Breast Cancer2-10 (IC50)G2/M arrestData not specifiedIncreaseIncrease in sub-G1[12]
Human Colon Cancer Colon Cancer75 (IC50 at 72h)Data not specifiedData not specifiedG2/M arrestIncrease[12]

Induction of Apoptosis: The Ultimate Fate of Arrested Cells

Prolonged arrest at the G2/M checkpoint due to irreparable spindle damage ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[1][6] This process is orchestrated by a cascade of molecular events involving key regulatory proteins.

Key Signaling Pathways in this compound-Induced Apoptosis

Several critical signaling pathways are modulated by this compound to execute apoptosis. The p53 tumor suppressor protein plays a significant, though not always essential, role.[13][14] In cells with wild-type p53, this compound treatment leads to the accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and downregulates the anti-apoptotic protein Bcl-2.[6][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[1][6]

Even in cancer cells with mutated or null p53, this compound can still induce apoptosis, suggesting the involvement of p53-independent mechanisms.[7][15] One such mechanism involves the downregulation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[7]

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying this compound's effects.

Noscapine_Signaling_Pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubule Dynamics (Disruption) Tubulin->Microtubules Spindle Mitotic Spindle (Defective) Microtubules->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Activates Spindle Checkpoint p53 p53 (Activation) G2M_Arrest->p53 Survivin Survivin (Downregulation) G2M_Arrest->Survivin p21 p21 p53->p21 Bax Bax (Upregulation) p53->Bax Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c (Release) Mitochondria->CytochromeC Caspases Caspase Cascade (Activation) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Survivin->Caspases

This compound's core signaling pathway to apoptosis.

Experimental_Workflow Experimental Workflow for Studying this compound's Effects Cell_Culture Cancer Cell Line Culture Noscapine_Treatment This compound Treatment (Varying concentrations and time points) Cell_Culture->Noscapine_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Noscapine_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) Noscapine_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI or TUNEL) Noscapine_Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot for key proteins) Noscapine_Treatment->Protein_Analysis Microtubule_Assay Microtubule Polymerization Assay (In vitro) Noscapine_Treatment->Microtubule_Assay In vitro Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Microtubule_Assay->Data_Analysis Tubulin_Source Purified Tubulin Tubulin_Source->Microtubule_Assay

A general workflow for investigating this compound.

Detailed Experimental Protocols

To facilitate reproducible and rigorous research, this section provides detailed methodologies for key experiments used to elucidate this compound's effect on the cell cycle.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[7][16][17][18]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cancer cells to the desired confluency and treat with various concentrations of this compound for different time points. Include an untreated control.

  • Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and detect emission at ~617 nm. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population.

Western Blot Analysis of Cell Cycle and Apoptotic Proteins

This protocol details the detection of key proteins such as Cyclin B1, CDK1, p53, p21, Bax, and Bcl-2.[10][14][19][20]

Materials:

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific for Cyclin B1, CDK1, p53, p21, Bax, Bcl-2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.[4][21][22]

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin.

  • Compound Addition: Add this compound or control compounds at desired concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.

  • Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes in a temperature-controlled plate reader set to 37°C. The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the initial rate of polymerization (Vmax), the lag time, and the maximum polymer mass.

Conclusion and Future Directions

This compound's well-characterized mechanism of action, centered on the disruption of microtubule dynamics and subsequent induction of G2/M arrest and apoptosis, positions it as a compelling candidate for cancer therapy. Its unique mode of action, which differs from other microtubule-targeting agents, and its favorable safety profile, make it and its more potent synthetic analogs promising avenues for future drug development. Further research should focus on elucidating the nuances of p53-independent apoptotic pathways, exploring synergistic combinations with other chemotherapeutic agents, and advancing the clinical evaluation of next-generation noscapinoids. This in-depth guide provides a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable natural compound.

References

The Anti-Inflammatory Potential of Noscapine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mechanisms, Experimental Data, and Methodologies for Drug Discovery and Development

Abstract

Noscapine, a benzylisoquinoline alkaloid traditionally used as an antitussive agent, is emerging as a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms, present quantitative data from key preclinical studies, and provide detailed experimental protocols. The primary mechanism of action for this compound's anti-inflammatory activity is the inhibition of the NF-κB signaling pathway, a central mediator of the inflammatory response. This guide visualizes this and other pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding. The compiled data and methodologies aim to serve as a valuable resource for future research and development of this compound and its analogs as a novel class of anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[2][3]

This compound, an alkaloid derived from opium, has a long history of safe use as a cough suppressant.[4] Recent research has unveiled its potential beyond this initial indication, with studies demonstrating significant anti-cancer and anti-inflammatory activities.[4][5] The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines and mediators.[2][6] This guide will explore the scientific evidence supporting the anti-inflammatory properties of this compound, providing a technical foundation for further investigation.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the suppression of the NF-κB signaling cascade.[2][3][7] NF-κB is a protein complex that, in its inactive state, is sequestered in the cytoplasm by an inhibitory protein called IκBα.[8] Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory molecules, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][8]

This compound has been shown to inhibit this pathway at several key steps. It suppresses the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα.[2][3] Consequently, NF-κB remains bound to IκBα in the cytoplasm and cannot initiate the transcription of pro-inflammatory genes.[2] Furthermore, this compound has been observed to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2][3]

// Invisible edges for layout LPS -> this compound [style=invis]; this compound -> IKK [style=invis];

} Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound blocks the activation of IKK, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby inhibiting pro-inflammatory gene expression.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

TargetCell LineStimulantThis compound ConcentrationEffectReference
NF-κB Activation A293 (Human embryonic kidney)TNF-α (1 nmol/L)25 µmol/LInhibition of NF-κB-dependent reporter gene expression[5]
COX-2 Promoter Activity KBM-5 (Human myeloid leukemia)TNF-αDose-dependentSuppression[2]
Nitric Oxide (NO) Production RAW 264.7 (Murine macrophages)LPS10, 25, 50 µMDose-dependent inhibition[9]
TNF-α Production THP-1 (Human monocytic)LPS50 µMSignificant inhibition[9]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) BV-2 (Murine microglia)LPSPretreatmentReduced production[10]
iNOS and COX-2 mRNA BV-2 (Murine microglia)LPSPretreatmentSuppressed mRNA levels[10]
Prostaglandin E2 (PGE2) BV-2 (Murine microglia)LPSPretreatmentSuppressed release[10]

Table 2: In Vivo Anti-Inflammatory Activity of this compound

Animal ModelInflammatory AgentThis compound DoseEffectReference
Rat Carrageenan-induced paw edema5 mg/kg (i.p.)Most effective dose, similar to indomethacin[4]
Rat Carrageenan-induced paw edema0.5, 1, 2, 5, 10 mg/kg (i.p.)Significant decrease in inflammation[4]
Rat Complete Freund's Adjuvant (CFA)-induced arthritis10, 20, 40 mg/kg (oral)Significant reduction in paw volume and arthritic score[11]
Rat Complete Freund's Adjuvant (CFA)-induced arthritis10, 20, 40 mg/kg (oral)Decreased levels of IL-1β, TNF-α, IL-6, NF-κB, COX-2, and PGE2[11][12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory properties.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

Carrageenan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_measurement Measurement & Analysis Animal_Prep Acclimatize Male Wistar Rats (150-200g) Grouping Divide into groups: - Control (Vehicle) - this compound (e.g., 5 mg/kg) - Positive Control (Indomethacin) Animal_Prep->Grouping Dosing Administer this compound/Vehicle intraperitoneally (i.p.) Grouping->Dosing Wait Wait for 1 hour Dosing->Wait Induction Inject 0.1 mL of 1% Carrageenan into the subplantar region of the right hind paw Wait->Induction Measure Measure paw thickness with a caliper at: - 0 hr (baseline) - 1, 2, 3 hours post-carrageenan Induction->Measure Analysis Calculate the increase in paw thickness and percentage inhibition of edema Measure->Analysis

Protocol Details:

  • Animals: Male Wistar rats weighing 150-200g are used. They are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.[4]

  • Grouping: The animals are randomly divided into several groups: a control group (receiving the vehicle), this compound-treated groups (at various doses, e.g., 0.5, 1, 2, 5, and 10 mg/kg), and a positive control group (receiving a standard anti-inflammatory drug like indomethacin at 10 mg/kg).[4]

  • Dosing: this compound or the vehicle is administered intraperitoneally (i.p.) one hour before the induction of inflammation.[4]

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% fresh suspension of carrageenan in saline into the right hind paw of each rat.[4][13]

  • Measurement of Edema: The thickness of the hind paw is measured using a digital caliper at baseline (before carrageenan injection) and at 1, 2, and 3 hours post-injection.[4]

  • Data Analysis: The increase in paw thickness is calculated for each time point. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

In Vitro Cytokine Production Assay (ELISA)

This assay quantifies the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells.

Protocol Details:

  • Cell Culture: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 4 hours).[9]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells and incubating for a further 24 hours.[14]

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • ELISA: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15]

  • Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. The percentage inhibition of cytokine production by this compound is then determined.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway.

Protocol Details:

  • Cell Culture and Treatment: Cells (e.g., KBM-5) are cultured and treated with this compound and a stimulant (e.g., TNF-α) as described for the ELISA protocol.

  • Protein Extraction: After treatment, the cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer to extract total cellular proteins. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

  • Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Logical Relationships and Broader Anti-Inflammatory Effects

Beyond the direct inhibition of the NF-κB pathway, this compound exhibits other anti-inflammatory effects that contribute to its overall therapeutic potential.

Logical_Relationships cluster_mechanisms Molecular Mechanisms cluster_outcomes Physiological Outcomes This compound This compound NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Bradykinin_Antagonism Bradykinin Antagonism This compound->Bradykinin_Antagonism Oxidative_Stress_Reduction Oxidative Stress Reduction This compound->Oxidative_Stress_Reduction Cytokine_Suppression Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Suppression Enzyme_Inhibition Decreased Inflammatory Enzymes (COX-2, iNOS) NFkB_Inhibition->Enzyme_Inhibition Edema_Reduction Reduced Edema and Pain Bradykinin_Antagonism->Edema_Reduction ROS_NO_Reduction Reduced ROS and NO Oxidative_Stress_Reduction->ROS_NO_Reduction Anti_Inflammatory_Effect Overall Anti-Inflammatory Effect Cytokine_Suppression->Anti_Inflammatory_Effect Enzyme_Inhibition->Anti_Inflammatory_Effect Edema_Reduction->Anti_Inflammatory_Effect ROS_NO_Reduction->Anti_Inflammatory_Effect

  • Bradykinin Antagonism: this compound has been shown to antagonize bradykinin-induced responses.[16] Bradykinin is a potent inflammatory mediator involved in pain and vasodilation. By inhibiting bradykinin, this compound can contribute to the reduction of edema and pain associated with inflammation.[17]

  • Reduction of Oxidative Stress: this compound has demonstrated the ability to potentiate antioxidant defenses by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS).[4][7] Oxidative stress is closely linked to inflammation, and by mitigating it, this compound can further dampen the inflammatory response.

  • Induction of Autophagy: Some studies suggest that this compound and its analogs can induce autophagy in macrophages, which may be associated with their anti-inflammatory activity.[4] Autophagy can help in clearing cellular debris and pathogens, thereby contributing to the resolution of inflammation.

Conclusion and Future Directions

This compound presents a promising profile as an anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB signaling pathway. The preclinical data from both in vitro and in vivo studies consistently demonstrate its ability to suppress the production of key inflammatory mediators. Its established safety profile as an antitussive provides a strong foundation for its repositioning as an anti-inflammatory therapeutic.

Future research should focus on several key areas:

  • Clinical Trials: Well-designed clinical trials are necessary to evaluate the efficacy and safety of this compound in patients with chronic inflammatory diseases.

  • Analog Development: The development of this compound analogs with enhanced potency and improved pharmacokinetic properties could lead to more effective anti-inflammatory drugs.[3]

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents could lead to more effective treatment strategies with lower doses and reduced side effects.

  • Further Mechanistic Studies: While the role of NF-κB is well-established, further research into the contribution of other pathways, such as bradykinin antagonism and autophagy, will provide a more complete understanding of this compound's anti-inflammatory actions.

References

Beyond the Tumor: A Technical Guide to the Therapeutic Applications of mTOR Inhibitors in Non-Malignant Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism, has long been a focal point in oncology research.[1] However, the therapeutic potential of mTOR inhibitors, such as rapamycin (sirolimus) and its analogs (rapalogs) like everolimus, extends far beyond cancer.[2] Dysregulation of the mTOR pathway is implicated in a wide array of non-malignant conditions, including autoimmune disorders, neurological diseases, and the aging process itself.[2] This in-depth technical guide explores the burgeoning landscape of mTOR inhibitors in these diverse therapeutic areas, providing a comprehensive overview of the underlying science, quantitative clinical data, and detailed experimental methodologies for researchers in the field.

Autoimmune Diseases: Rebalancing the Immune Response

The mTOR pathway plays a pivotal role in regulating the differentiation and function of various immune cells. In autoimmune diseases, hyperactivation of mTOR signaling can lead to a pro-inflammatory state. By inhibiting mTOR, it is possible to restore immune homeostasis, offering a promising therapeutic strategy for conditions like Systemic Lupus Erythematosus (SLE).

Clinical Data in Systemic Lupus Erythematosus (SLE)

Several clinical studies have investigated the efficacy and safety of sirolimus in patients with SLE, particularly those resistant to standard therapies.[3][4][5][6] The results have been encouraging, demonstrating significant reductions in disease activity and a steroid-sparing effect.

Clinical Trial Identifier Drug Dosage Number of Patients Primary Outcome Measure Key Findings Reference
NCT00779194SirolimusStarting dose of 2 mg/day, adjusted to maintain a therapeutic range of 6-15 ng/mL40Decrease in disease activity (BILAG and SLEDAI scores)Mean SLEDAI score decreased from 10.2 to 4.8 (p<0.001); Mean total BILAG score decreased from 28.4 to 17.4 (p<0.001); Mean daily prednisone dose decreased from 23.7 mg to 7.2 mg (p<0.001) over 12 months.[3]
Retrospective StudySirolimusMean daily dose of 1.5 mg (range 1-3 mg)27Change in clinical SLEDAI-2000 (cSLEDAI-2K) and Physician's Global Assessment (PGA)Mean reduction in cSLEDAI-2K of 2.5 points; Mean reduction in PGA of 0.64; Mean reduction in daily prednisolone dose of 3.3 mg.[5]
Retrospective StudySirolimusNot specified17Change in SLEDAI-2K and T-lymphocyte subsetsSignificant improvement in urinary protein, pancytopenia, immunological indicators, and SLEDAI-2K after 6 months.[7]
Real-world Study & Meta-analysisSirolimusNot specified49 (in real-world study)Change in SLEDAI-2K, PGA, and serological indicesSignificant decrease in SLEDAI-2K (6.2 to 4.0, p=0.001) and prednisone dosage (9.9 to 5.9 mg/day, p=0.002). Meta-analysis showed a mean decrease in SLEDAI-2K of 3.5 and prednisone dose of 12.7 mg/day.[6]
Experimental Protocol: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is a widely used animal model for human multiple sclerosis. This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • MOG35-55 peptide (e.g., from Hooke Laboratories)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., from Hooke Laboratories)

  • Pertussis toxin (PTX)

  • Rapamycin (or vehicle control)

  • Sterile saline

  • Syringes and needles

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 peptide in CFA. A common concentration is 1 mg/mL of MOG35-55 in CFA.

    • Anesthetize the mice.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank.[8]

    • Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile saline.[9]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX i.p. in 100 µL of sterile saline.[9]

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund state

  • Rapamycin Treatment:

    • Initiate treatment with rapamycin (e.g., 1 mg/kg, i.p.) or vehicle control at the onset of clinical signs or as per the experimental design.

    • Continue treatment daily or as required.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect tissues (e.g., spinal cord, brain, lymph nodes) for histological and immunological analysis.

Neurological Disorders: Targeting Pathological Signaling

Dysregulation of the mTOR pathway has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease. mTOR inhibitors are being investigated for their potential to restore neuronal homeostasis, enhance autophagy to clear protein aggregates, and reduce neuroinflammation.

Preclinical and Clinical Insights in Alzheimer's Disease

While clinical trial data for mTOR inhibitors in AD is still emerging, preclinical studies in mouse models have shown promising results.

Study Type Model Drug Dosage & Administration Key Findings Reference
Preclinical3xTg-AD miceEverolimus0.167 µg/µl/day, intracerebroventricular (i.c.v.) infusion for 4 weeksReduced human APP/Aβ and tau levels; Improved cognitive function and depressive-like phenotype.[10]
Clinical Trial (Ongoing)Mild Cognitive Impairment (MCI) or early-stage ADRapamycin1 mg/day, oral for 1 yearEvaluating safety, tolerability, and effects on cognition, brain structure, and metabolism.[11][12]
Clinical Trial (Ongoing)Early-stage ADRapamycin7 mg weekly, oral for 6 monthsEvaluating the change in cerebral glucose uptake.[13]
Experimental Protocol: Assessment of Cognitive Function in an AD Mouse Model

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Materials:

  • A circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.

  • A hidden platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

  • AD mouse model (e.g., 5xFAD or 3xTg-AD) and wild-type controls.

  • Everolimus (or vehicle control).

Procedure:

  • Drug Administration:

    • Treat the mice with everolimus or vehicle according to the experimental design (e.g., daily intraperitoneal injections).

  • Acquisition Phase (e.g., 5 days):

    • Place the mouse into the pool facing the wall at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).

    • Conduct multiple trials per day for each mouse.

    • Record the latency to find the platform and the path taken using the video tracking system.

  • Probe Trial (e.g., Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Aging and Longevity: A Potential Geroprotective Intervention

The mTOR pathway is a key regulator of the aging process. Inhibition of mTOR by rapamycin has been shown to extend lifespan in various model organisms. Human clinical trials are now underway to investigate the potential of mTOR inhibitors to promote healthy aging and mitigate age-related diseases.

Clinical Data on Longevity and Healthspan

The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) trial is one of the first human studies to investigate the long-term effects of rapamycin on healthy aging.

| Clinical Trial Identifier | Drug | Dosage | Number of Participants | Primary Outcome Measure | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | NCT04488601 (PEARL Trial) | Rapamycin | 5 mg or 10 mg weekly for 48 weeks | 114 (completed) | Change in visceral adiposity | No significant change in visceral adiposity. Sex-specific improvements in lean tissue mass (women, 10 mg group), bone mineral content (men, 10 mg group), and self-reported pain and quality of life. The treatment was found to be safe. |[14][15][16][17] |

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and Autophagy Regulation

The mTOR pathway, primarily through the mTORC1 complex, acts as a central hub integrating signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation. A key downstream effect of mTORC1 inhibition is the induction of autophagy, a cellular recycling process that is crucial for cellular health and is often impaired in aging and disease.

mTOR_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_output Outputs Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Cellular Energy (ATP) Cellular Energy (ATP) Cellular Energy (ATP)->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: The mTORC1 signaling pathway integrates various inputs to regulate cell growth and autophagy.

Experimental Workflow for Assessing mTOR Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This workflow outlines the key steps for measuring the phosphorylation status of mTOR pathway components in human PBMCs, which can serve as a biomarker for drug efficacy.

Experimental_Workflow cluster_western Western Blot Targets start Start blood_collection Collect Whole Blood start->blood_collection pbmc_isolation Isolate PBMCs (e.g., Ficoll-Paque) blood_collection->pbmc_isolation cell_lysis Lyse Cells pbmc_isolation->cell_lysis protein_quantification Quantify Protein (e.g., BCA Assay) cell_lysis->protein_quantification western_blot Western Blot Analysis protein_quantification->western_blot data_analysis Data Analysis western_blot->data_analysis p_mTOR p-mTOR (Ser2448) western_blot->p_mTOR p_S6K p-p70S6K (Thr389) western_blot->p_S6K p_S6 p-S6 (Ser235/236) western_blot->p_S6 end End data_analysis->end

Caption: Workflow for assessing mTOR pathway activation in human PBMCs via Western Blot.

Conclusion

The therapeutic landscape for mTOR inhibitors is rapidly expanding beyond its traditional role in oncology. The compelling preclinical and emerging clinical data in autoimmune diseases, neurological disorders, and aging highlight the immense potential of targeting this fundamental signaling pathway. For researchers and drug development professionals, a deep understanding of the nuanced roles of mTOR in different disease contexts, coupled with robust and standardized experimental methodologies, will be paramount in translating this potential into novel and effective therapies for a wide range of debilitating conditions. Continued investigation into optimal dosing strategies, long-term safety, and predictive biomarkers will be critical for the successful clinical implementation of mTOR inhibitors in these new therapeutic frontiers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Structure and Derivatives of Noscapine

This technical guide provides a comprehensive overview of the chemical structure of this compound, a benzylisoquinoline alkaloid, and its various derivatives. It includes detailed information on their biological activities, mechanisms of action, and the experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Structure of this compound

This compound is a naturally occurring alkaloid found in plants of the Papaveraceae family.[1] Its chemical formula is C22H23NO7, and it has a molecular weight of 413.42 g/mol .[2] The structure of this compound consists of two main components: an isoquinoline ring and a dimethoxy isobenzofuranone ring.[3] It is specifically a phthalideisoquinoline alkaloid.[4]

The IUPAC name for this compound is (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[2][5]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one.[1] The molecule possesses two chiral centers, leading to different stereoisomers, with the biologically active form being (-)-α-noscapine.[6] The lactone ring in the isobenzofuranone moiety is susceptible to opening in basic conditions and closing in acidic media.[4]

This compound Derivatives and Structure-Activity Relationship (SAR)

Extensive research has focused on modifying the core structure of this compound to enhance its therapeutic properties, particularly its anticancer activity. These modifications have targeted several positions on the this compound scaffold, including the N-position of the isoquinoline ring, the C6 and C7 positions, and the C9' position of the benzofuranone ring.[7][8][9]

Halogenated Derivatives

One of the most well-studied groups of this compound derivatives are the halogenated analogs. 9-bromothis compound (also known as EM011) has been identified as a potent derivative with significantly enhanced anti-proliferative activity compared to the parent compound.[3] The introduction of halogens (Cl, Br, I) at the 9'-position generally leads to increased potency.[3]

N-Substituted Derivatives

Modifications at the nitrogen atom of the isoquinoline ring have yielded a variety of N-substituted analogs, including N-alkyl, N-acyl, N-carbamoyl, and N-thiocarbamoyl derivatives.[10] An N-ethyl cyclic ether this compound analog has demonstrated activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[7]

Amino Acid Conjugates

Coupling amino acids to the this compound scaffold has been explored to improve solubility and biological activity.[8] this compound-amino acid conjugates at the 6-position and 9-position have been synthesized.[8][9] Notably, this compound-phenylalanine and this compound-tryptophan conjugates have shown significantly greater potency than this compound itself.[8][9]

Other Derivatives

Other significant derivatives include:

  • 9'-substituted analogs: Besides halogens, other groups like amino, nitro, azido, alkyl, and aryl groups have been introduced at the 9'-position.[3]

  • 7-substituted analogs: Modifications at the 7-position of the benzofuranone ring have led to derivatives like 7-acetyl-noscapine, which has shown considerable effectiveness against several cancer cell lines.[11]

  • PEGylated derivatives: The attachment of polyethylene glycol (PEG) chains to this compound has been shown to dramatically enhance its water solubility and cytotoxic effects on breast cancer cells.[6]

Quantitative Data on Biological Activity

The antiproliferative activities of this compound and its derivatives have been evaluated in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds.

CompoundCell LineIC50 (µM)Reference
This compound4T1 (mammary carcinoma)215.5[8][9]
This compound-phenylalanine (6h)4T1 (mammary carcinoma)11.2[8][9]
This compound-tryptophan (6i)4T1 (mammary carcinoma)16.3[8][9]
Cotarnine-tryptophan (10i)4T1 (mammary carcinoma)54.5[8][9]
This compoundU87 (glioblastoma)46.8[12]
9-carbaldehyde oxime-noscapineU87 (glioblastoma)8.2[12]
9-hydroxy methyl-noscapineU87 (glioblastoma)4.6[12]
7-acetyl-noscapine (3)MIA PaCa-2 (pancreatic cancer)~1-1.7[11]
7-benzoyl-noscapine (4)MIA PaCa-2 (pancreatic cancer)~1-1.7[11]
Phenylcarbamato-noscapine (6)MIA PaCa-2 (pancreatic cancer)~1-1.7[11]
N-ethyl cyclic ether this compoundPC3 (prostate cancer)6.7[7]
N-ethyl cyclic ether this compoundMCF-7 (breast cancer)3.58[7]
CompoundBinding Energy (kcal/mol)Reference
This compound-5.3[8]
This compound-phenylalanine (6h)-8.4[8]
This compound-tryptophan (6i)-8.9[8]
Cotarnine-tryptophan (10i)-7.9[8]

Signaling Pathways and Mechanism of Action

This compound and its derivatives exert their anticancer effects through multiple mechanisms, primarily by modulating microtubule dynamics. This leads to cell cycle arrest and apoptosis.[2][13]

  • Microtubule Interaction: this compound binds to tubulin, altering its conformation and disrupting microtubule assembly.[14] This leads to an arrest of the cell cycle in the G2/M phase.[2]

  • Apoptosis Induction: By disrupting microtubule dynamics, this compound induces cellular stress, which activates both intrinsic and extrinsic apoptotic pathways.[13] This involves the release of cytochrome c from the mitochondria and the activation of caspases.[13]

  • NF-κB Pathway Inhibition: this compound has been shown to inhibit the NF-κB signaling pathway by preventing the activation of IκBα kinase (IKK). This suppression of NF-κB activity contributes to its anti-inflammatory and pro-apoptotic effects.[5]

  • PTEN/PI3K/mTOR Pathway Regulation: In human colon cancer cells, this compound induces apoptosis by regulating the PTEN/PI3K/mTOR signaling pathway, which is involved in mitochondrial damage and the Warburg effect.[14]

  • Anti-angiogenic Effects: this compound can downregulate the expression of hypoxia-inducible factor-1 (HIF-1α) and vascular endothelial growth factor (VEGF), which are crucial for the formation of new blood vessels that supply tumors.[2]

Noscapine_Anticancer_Mechanism This compound This compound & Derivatives Tubulin α/β-Tubulin Binding This compound->Tubulin NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits IKK IKK Activation This compound->IKK Inhibits PTEN_PI3K PTEN/PI3K/mTOR Pathway This compound->PTEN_PI3K Regulates Microtubule Microtubule Dynamics Alteration Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis NFkB_Activation NF-κB Activation IKK->NFkB_Activation Anti_Inflammatory Anti-inflammatory Effects NFkB_Activation->Anti_Inflammatory Leads to Inflammation Warburg Inhibition of Warburg Effect PTEN_PI3K->Warburg Warburg->Apoptosis

Caption: Overview of this compound's Anticancer Mechanisms.

NFkB_Signaling_Pathway cluster_nucleus Nuclear Translocation TNF TNF-α TNFR TNFR TNF->TNFR IKK_Complex IKK Complex TNFR->IKK_Complex Activates IkB_p65_p50 IκBα-p65-p50 (Inactive) IKK_Complex->IkB_p65_p50 Phosphorylates IκBα This compound This compound This compound->IKK_Complex Inhibits p_IkB_p65_p50 P-IκBα-p65-p50 p65_p50 p65-p50 (Active NF-κB) p_IkB_p65_p50->p65_p50 IκBα Degradation Gene_Expression Gene Expression (Survival, Proliferation, Angiogenesis) p65_p50->Gene_Expression

Caption: Inhibition of NF-κB Signaling by this compound.

Experimental Protocols

Synthesis of 7-Hydroxy this compound (Key Intermediate for 7-Substituted Analogs)

This protocol describes the selective cleavage of the methyl group at the 7-position of the benzofuranone ring.[11]

  • Reaction Setup: Dissolve this compound in anhydrous dimethylformamide (DMF).

  • Reagents: Add sodium azide (NaN3) and sodium iodide (NaI) to the solution.

  • Reaction Conditions: Stir the mixture at 140°C for 4 hours.

  • Work-up:

    • Condense the mixture under reduced pressure to remove the DMF.

    • Extract the residue with ethyl acetate.

    • Wash the organic layer with water and brine to remove excess salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 7-hydroxy this compound.

Synthesis of 7-Acyl and 7-Carbamate this compound Analogs

This protocol outlines the synthesis of derivatives from the 7-hydroxy this compound intermediate.[11]

  • For 7-Acyl Analogs (e.g., 7-acetyl, 7-benzoyl):

    • Dissolve 7-hydroxy this compound in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine or pyridine).

    • Add the corresponding acylating agent (e.g., acetic anhydride or benzoyl chloride) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous work-up, dry the organic layer, and purify the product by column chromatography.

  • For 7-Carbamate Analogs:

    • Dissolve 7-hydroxy this compound in anhydrous dichloromethane containing a catalytic amount of 4-N,N'-dimethylamino pyridine (DMAP).

    • Add the desired isocyanate (e.g., ethyl isocyanate, phenyl isocyanate) to the solution.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture, dry the organic layer, and purify the product by column chromatography.

Synthesis of N-nor-noscapine (Key Intermediate for 6'-Substituted Analogs)

This protocol describes the demethylation at the nitrogen of the isoquinoline ring.[8][9][10]

  • Reaction Setup: Prepare a solution of this compound.

  • Reagents: Use hydrogen peroxide and ferrous sulfate for the demethylation reaction.

  • Reaction Conditions: The specific conditions, such as solvent and temperature, may vary but are generally mild.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up and purification by chromatography are performed to isolate N-nor-noscapine.

Synthesis_Workflow This compound This compound Step1 Demethylation at C7 (NaN3, NaI, DMF, 140°C) This compound->Step1 Intermediate 7-Hydroxy this compound Step1->Intermediate Step2a Acylation (Acetic Anhydride or Benzoyl Chloride) Intermediate->Step2a Step2b Carbamoylation (Isocyanates, DMAP) Intermediate->Step2b Product_Acyl 7-Acyl this compound Derivatives Step2a->Product_Acyl Product_Carbamate 7-Carbamate this compound Derivatives Step2b->Product_Carbamate

Caption: Synthesis of 7-Substituted this compound Derivatives.

Antiproliferative Activity Assay (MTT Assay)

This is a general protocol to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[8][11]

  • Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell survival versus drug concentration.

Conclusion

This compound has emerged as a promising lead compound in cancer therapy due to its unique mechanism of action targeting microtubules and its favorable safety profile. The development of this compound derivatives has led to analogs with significantly enhanced potency and improved pharmacological properties. The structure-activity relationships established through these studies provide a rational basis for the design of next-generation noscapinoids. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to Noscapine's Interaction with Tubulin and its Impact on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has emerged as a promising microtubule-targeting agent with a distinct mechanism of action that differentiates it from classical chemotherapeutics like taxanes and vinca alkaloids. This technical guide provides a comprehensive overview of the molecular interactions between this compound and tubulin, its subtle yet significant effects on microtubule dynamics, and the downstream cellular consequences, including cell cycle arrest and apoptosis. Detailed experimental protocols for key assays and quantitative binding data are presented to serve as a valuable resource for researchers in oncology and drug development.

Introduction: A Kinder, Gentler Microtubule Modulator

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1][2] Their dynamic instability, characterized by phases of growth, shortening, and pause, is tightly regulated.[3] Disruption of this delicate equilibrium is a clinically validated strategy in cancer therapy.

This compound and its derivatives, collectively known as noscapinoids, represent a class of microtubule-modulating agents that do not induce the profound microtubule polymerization or depolymerization seen with agents like paclitaxel or vinca alkaloids.[1][3] Instead, this compound subtly alters microtubule dynamics, primarily by increasing the time microtubules spend in a paused or attenuated state.[2][4][5] This less aggressive mechanism of action is thought to contribute to its favorable safety profile, with minimal toxicity observed in normal tissues.[2][4]

This compound-Tubulin Binding: Affinity and Stoichiometry

This compound binds directly to tubulin in a stoichiometric manner.[3] The binding affinity of this compound and its more potent derivatives has been quantified using various biophysical techniques, including fluorescence quenching assays. The dissociation constant (Kd) is a key parameter for comparing the binding strength of different noscapinoids.

Compound NameDissociation Constant (Kd) in µMReference(s)
This compound144 ± 1.0[6][7]
9-Bromothis compound (EM011)54 ± 9.1[6][7]
N-(3-bromobenzyl) this compound (6f)38 ± 4.0[6][7]
9-Br-7-OAc-NOS (5)21 ± 1[8]
9-Br-7-OCONHBn-NOS (4)26 ± 3[8]
9-Br-7-OCONHEt-NOS (3)44 ± 6[8]
9-Br-7-OH-NOS (2)55 ± 6[8]

The this compound Binding Site on Tubulin

In silico modeling and experimental evidence, including competition binding assays, suggest that this compound and its derivatives bind at or near the colchicine-binding site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[9][10][11] However, some studies indicate that the binding of this compound and certain derivatives may not directly compete with colchicine, suggesting a distinct or overlapping binding pocket.[12][13] The binding of amino-noscapine, a derivative, has been shown to involve three hydrogen bonds with the tubulin pocket, in contrast to the single hydrogen bond formed by the parent this compound molecule.[1]

Impact on Microtubule Dynamics: A State of Attenuation

Unlike microtubule-stabilizing agents (e.g., taxanes) or destabilizing agents (e.g., vinca alkaloids), this compound does not significantly alter the total polymer mass of tubulin.[3][14] Its primary effect is the suppression of microtubule dynamic instability.[2][5] Specifically, this compound increases the duration of the 'pause' state, where microtubules are neither growing nor shortening.[4][5] This dampening of microtubule dynamics is sufficient to disrupt the precise functioning of the mitotic spindle.

At a concentration of 25 µM, this compound can increase the pause duration of microtubules by 54%, and at 250 µM, this increases to 244%.[5] This effect is accompanied by a modest decrease in the rate of microtubule shortening.[5]

Cellular Consequences: Mitotic Arrest and Apoptosis

The this compound-induced attenuation of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[2][7] This mitotic block prevents the proper segregation of chromosomes. In cancer cells with compromised checkpoint controls, this prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[2][8]

Mechanism of this compound-Induced Apoptosis This compound This compound Tubulin Tubulin This compound->Tubulin Binds to NFkB_Pathway NF-κB Pathway (Inhibited) This compound->NFkB_Pathway PTEN_PI3K_mTOR PTEN/PI3K/mTOR Pathway (Modulated) This compound->PTEN_PI3K_mTOR MicrotubuleDynamics Microtubule Dynamics (Suppressed) Tubulin->MicrotubuleDynamics Alters MitoticSpindle Mitotic Spindle (Disrupted) MicrotubuleDynamics->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2 ratio ↑, Caspases ↑) G2M_Arrest->Mitochondrial_Pathway NFkB_Pathway->Apoptosis PTEN_PI3K_mTOR->Apoptosis Mitochondrial_Pathway->Apoptosis Tubulin Polymerization Assay Workflow Start Start Prepare_Tubulin Prepare purified tubulin solution on ice Start->Prepare_Tubulin Prepare_Compound Prepare this compound/test compound dilutions Start->Prepare_Compound Mix Mix tubulin and compound in a cuvette on ice Prepare_Tubulin->Mix Prepare_Compound->Mix Incubate_37C Incubate at 37°C to initiate polymerization Mix->Incubate_37C Measure_Absorbance Measure absorbance (340-350 nm) over time Incubate_37C->Measure_Absorbance Analyze_Data Analyze polymerization kinetics (lag time, rate, extent) Measure_Absorbance->Analyze_Data End End Analyze_Data->End Cell Cycle Analysis Workflow Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_DNA Stain DNA with Propidium Iodide (PI) and treat with RNase Fix_Cells->Stain_DNA Acquire_Data Acquire data on a flow cytometer Stain_DNA->Acquire_Data Analyze_Histograms Analyze DNA content histograms Acquire_Data->Analyze_Histograms End End Analyze_Histograms->End

References

Methodological & Application

Application Notes: The Use of Noscapine in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has long been used as an antitussive agent with a well-established safety profile.[1] Emerging research has repositioned this natural compound as a promising candidate in oncology. Unlike other microtubule-targeting agents, this compound exhibits minimal side effects and is orally bioavailable, making it an attractive molecule for preclinical and clinical investigation.[1][2] These application notes provide a comprehensive overview of the methodologies employed to evaluate the anti-cancer efficacy of this compound in preclinical models, complete with detailed protocols and data presentation to guide researchers in this field.

This compound's primary mechanism of action involves the modulation of microtubule dynamics. It binds to tubulin, dampening microtubule dynamics and leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[3][4] Beyond its effects on microtubules, this compound has been shown to modulate several critical signaling pathways implicated in cancer progression, including the NF-κB, PTEN/PI3K/mTOR, and CXCL-8/CXCR2 pathways.[5][6][7]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound across various preclinical cancer models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cancer TypeCell LineIC50 (µM)Reference(s)
Non-Small Cell LungH46034.7 ± 2.5[8]
Non-Small Cell LungA54961.25 ± 5.6[9]
BreastMDA-MB-23136[5]
BreastMCF-742.3[8]
Breast4T1215.5[10]
GliomaC6 (rat)250[8]
BladderRenal 198339.1[8]
CervicalHeLa25[8]
Ovarian1A9PTX1022.7[9]
OralKB-140.49 ± 4.67 (24h)[7]
MelanomaB16LS9 (murine)50[11]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelThis compound Dosage & RouteTumor Growth InhibitionReference(s)
Non-Small Cell LungNu/nu mice (H460)300 mg/kg/day, oral49%[8]
Non-Small Cell LungNu/nu mice (H460)450 mg/kg/day, oral65%[8]
Non-Small Cell LungNu/nu mice (H460)550 mg/kg/day, oral86%[8]
MelanomaSyngeneic miceDelivered in drinking water83% (day 18)[12]
MelanomaSyngeneic mice300 mg/kg, gavage85% (day 17)[12]
BreastNude mice (4T1)300 mg/kg/day, oral (Nos-Tryptophan)~82% (day 30)[13]
Non-Small Cell LungNude mice (H460)300 mg/kg, oral (with Cisplatin)35.4% (Nos alone)[9]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through its interaction with multiple intracellular signaling pathways.

Noscapine_Signaling_Pathways cluster_0 Microtubule Dynamics cluster_1 NF-κB Pathway cluster_2 PTEN/PI3K/mTOR Pathway cluster_3 CXCL8/CXCR2 Pathway This compound This compound Tubulin Tubulin This compound->Tubulin binds Microtubules Microtubules This compound->Microtubules dampens dynamics Tubulin->Microtubules polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest leads to Apoptosis_MT Apoptosis G2M_Arrest->Apoptosis_MT IKK IKK IkappaBalpha IκBα IKK->IkappaBalpha phosphorylates NFkappaB NF-κB IKK->NFkappaB activates IkappaBalpha->NFkappaB inhibits Gene_Expression Gene Expression (Survival, Proliferation, Angiogenesis) NFkappaB->Gene_Expression promotes Noscapine_NFkappaB This compound Noscapine_NFkappaB->IKK inhibits PTEN PTEN PI3K PI3K PTEN->PI3K inhibits mTOR mTOR PI3K->mTOR activates Warburg_Effect Warburg Effect & Drug Resistance mTOR->Warburg_Effect promotes Noscapine_PI3K This compound Noscapine_PI3K->PTEN upregulates Noscapine_PI3K->PI3K inhibits CXCL8 CXCL8 CXCR2 CXCR2 CXCL8->CXCR2 binds Metastasis Metastasis CXCR2->Metastasis promotes Noscapine_CXCL8 This compound Noscapine_CXCL8->CXCL8 downregulates mRNA

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for Preclinical Evaluation

A typical workflow for assessing the anti-cancer properties of this compound involves a series of in vitro and in vivo experiments.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cell_Culture Cancer Cell Line Culture Cytotoxicity Cytotoxicity Assays (MTT, Crystal Violet) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assays (TUNEL, Annexin V) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Mechanism Mechanistic Studies (Western Blot, PCR) Cell_Cycle->Mechanism Xenograft Xenograft/Syngeneic Tumor Model Establishment Mechanism->Xenograft Promising Results Treatment This compound Administration (Oral Gavage, etc.) Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment Ex_Vivo_Analysis Ex Vivo Analysis (IHC, Western Blot) Toxicity_Assessment->Ex_Vivo_Analysis

Caption: Standard experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

In Vitro Assays

1. Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

    • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Cell Viability Assessment: Crystal Violet Assay

This assay stains the DNA of adherent cells, providing a measure of cell number.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well plates

    • Phosphate-buffered saline (PBS)

    • Crystal Violet solution (0.5% in 20% methanol)

    • Methanol

    • Solubilizing agent (e.g., 1% SDS solution)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound for the specified duration.

    • Gently wash the cells with PBS to remove non-adherent cells.

    • Fix the cells with methanol for 10-15 minutes.

    • Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes at room temperature.

    • Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

    • Add a solubilizing agent to each well and incubate on a shaker to dissolve the stain.

    • Read the absorbance at 570-590 nm.

3. Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Materials:

    • This compound-treated and control cells

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

    • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Culture and treat cells with this compound as desired.

    • Harvest and fix the cells with a fixation solution.

    • Permeabilize the cells to allow entry of the TUNEL reagents.

    • Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

    • Wash the cells to remove unincorporated nucleotides.

    • Analyze the cells for fluorescence, indicating DNA fragmentation, using a fluorescence microscope or flow cytometer.

4. Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.

  • Materials:

    • This compound-treated and control cell lysates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-Akt, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

In Vivo Xenograft Model

1. Tumor Implantation and this compound Treatment

  • Animal Model: Immunocompromised mice (e.g., Nu/nu or SCID) are commonly used for xenograft studies with human cancer cell lines.

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a sterile medium or PBS, often mixed with Matrigel.

    • Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of the mice.

  • This compound Administration:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound solution for administration. For oral gavage, this compound can be dissolved in an appropriate vehicle.[8]

    • Administer this compound at the desired dose and schedule (e.g., 300 mg/kg/day).[8] The control group should receive the vehicle alone.

  • Monitoring:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

    • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis (e.g., histology, immunohistochemistry, Western blotting).

Conclusion

This compound continues to show significant promise as an anti-cancer agent in a variety of preclinical models. Its favorable safety profile and oral bioavailability make it a compelling candidate for further development. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers investigating the therapeutic potential of this compound and its analogs. Rigorous and standardized experimental design, as outlined here, will be crucial in advancing our understanding of this intriguing molecule and its journey toward clinical application.

References

Application Notes and Protocols for Determining Noscapine Dosage in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of noscapine for in vivo animal studies. This document summarizes key quantitative data, details experimental protocols, and illustrates relevant biological pathways and workflows to facilitate effective research and development.

Quantitative Data Summary

The dosage of this compound in animal studies varies significantly depending on the animal model, the route of administration, and the therapeutic area of investigation. The following tables summarize the quantitative data gathered from various preclinical studies.

Table 1: this compound Dosage and Efficacy in Different Animal Models
Therapeutic Area Animal Model Route of Administration Dosage Range Key Findings References
Anticancer Human non-small cell lung cancer (H460) xenograft in nude miceOral300 mg/kg/daySignificantly decreased tumor volume.[1][1]
Triple-negative breast cancer (MDA-MB-231) xenograft in nude miceOral gavage150 - 550 mg/kg/dayDose-dependent reduction in tumor volume; 550 mg/kg showed the highest reduction.[2][3] Combination with doxorubicin showed synergistic effects.[2][4][2][3][4]
Lymphoma tumors in miceOral120 mg/kg/dayEffective in regressing tumors.[1][1]
Human breast tumors (MCF-7) in athymic miceIntraperitoneal120 mg/kg/dayCaused 80% regression of tumors.[1][5][1][5]
Prostate cancer (PC3) xenograft in immunodeficient miceOral300 mg/kg/dayLimited tumor growth and lymphatic metastasis.[5][6][5][6]
Anti-inflammatory Carrageenan-induced paw edema in ratsIntraperitoneal0.5, 1, 2, 5, 10 mg/kg5 mg/kg showed the most significant anti-inflammatory effect, comparable to indomethacin.[4][7][8][4][7][8]
Bradykinin-induced paw edema in ratsIntraperitoneal1, 5, 10 mg/kg5 mg/kg showed the maximum anti-inflammatory effect.[9][9]
Histamine-induced paw edema in ratsIntraperitoneal1, 5, 10 mg/kg10 mg/kg showed the maximum anti-inflammatory effect.[9][9]
Adjuvant-induced arthritis in Sprague-Dawley ratsNot specified10, 20, 40 mg/kgSignificantly reduced paw volume and arthritic scoring.[10][10]
Neuroprotection Rotenone-induced Parkinson's disease model in ratsIntraperitoneal10 mg/kgDecreased neuroinflammation and oxidative stress.[11][12][13][11][12][13]
Anxiolytic Dark-light model in Balb-c miceIntraperitoneal0.8, 1, 1.5, 2 mg/kgIncreased time spent in the light compartment, indicating an anxiolytic effect.[13][14][13][14]
Table 2: Pharmacokinetic and Toxicity Data for this compound
Parameter Animal Model Route of Administration Value References
LD50 MiceIntravenous83 mg/kg (dissolved in dilute HCl)[15]
RatsOral> 800 mg/kg[15]
Oral Bioavailability MiceOral~31.5%[5]
Half-life (t½) HumansIntravenous2.6 hours[16]
Maximum Plasma Concentration (Cmax) MiceOral (75 mg/kg)12.74 µg/mL[4][17]
MiceOral (150 mg/kg)23.24 µg/mL[4][17]
MiceOral (300 mg/kg)46.73 µg/mL[4][17]
Time to Maximum Concentration (Tmax) MiceOral (75 mg/kg)1.12 hours[4][17]
MiceOral (150 mg/kg)1.50 hours[4][17]
MiceOral (300 mg/kg)0.46 hours[4][17]

Experimental Protocols

Preparation of this compound for In Vivo Administration

The solubility of this compound is a critical factor in its preparation for in vivo studies. This compound is practically insoluble in water but soluble in certain organic solvents and acidic solutions.[5]

2.1.1. For Oral Administration (Suspension)

  • Materials: this compound powder, vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, glycerin), mortar and pestle or homogenizer.

  • Protocol:

    • Weigh the required amount of this compound powder based on the desired dosage and the number of animals.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

    • Visually inspect the suspension for any large aggregates. The final preparation should be a fine, homogenous suspension.

    • Prepare the suspension fresh daily to ensure stability and consistent dosing.

2.1.2. For Intravenous or Intraperitoneal Administration (Solution)

  • Materials: this compound powder, dilute hydrochloric acid (HCl), sterile saline (0.9% NaCl), pH meter, sterile filters (0.22 µm).

  • Protocol:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound powder in a minimal amount of dilute HCl (e.g., 0.1 N HCl).

    • Once dissolved, adjust the pH of the solution to a physiologically acceptable range (e.g., pH 4.5-7.4) using a suitable buffer or by dropwise addition of a base (e.g., NaOH) while monitoring with a pH meter. Be cautious as this compound may precipitate at higher pH.

    • Bring the final volume to the desired concentration with sterile saline.

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.

    • Prepare the solution fresh before each use.

Animal Handling and Dosing Procedures

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2.2.1. Oral Gavage

  • Gently restrain the animal.

  • Measure the required volume of the this compound suspension using a calibrated syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

  • Monitor the animal briefly after administration to ensure there are no signs of distress.

2.2.2. Intraperitoneal (IP) Injection

  • Restrain the animal to expose the lower abdominal quadrant.

  • Use a sterile syringe with an appropriate gauge needle (e.g., 25-27G for mice).

  • Lift the animal's hindquarters slightly to allow the abdominal organs to shift cranially.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the this compound solution.

  • Withdraw the needle and return the animal to its cage.

Signaling Pathways and Experimental Workflow

This compound's Anticancer Mechanism of Action

This compound exerts its anticancer effects primarily by modulating microtubule dynamics.[4] Unlike other microtubule-targeting agents like taxanes and vinca alkaloids, this compound does not alter the total microtubule polymer mass but rather dampens their dynamic instability.[1] This leads to a mitotic block at the G2/M phase of the cell cycle, ultimately inducing apoptosis.[4][7] Additionally, this compound has been shown to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), and to inactivate the NF-κB pathway, contributing to its anti-angiogenic and apoptotic effects.[4]

Noscapine_Anticancer_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Modulates NFkB NF-κB Inactivation This compound->NFkB HIF1a_VEGF HIF-1α & VEGF Downregulation This compound->HIF1a_VEGF G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis NFkB->Apoptosis Angiogenesis Reduced Angiogenesis HIF1a_VEGF->Angiogenesis

Figure 1: Simplified signaling pathway of this compound's anticancer effects.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft cancer model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Inoculation Tumor Cell Inoculation (e.g., s.c. injection) Animal_Model->Tumor_Inoculation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Drug_Prep Prepare this compound Formulation Randomization->Drug_Prep Dosing Administer this compound (e.g., Oral Gavage) Drug_Prep->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Euthanize and Collect Tissues at Endpoint Monitoring->Endpoint Tumor_Analysis Tumor Weight & Volume Measurement Endpoint->Tumor_Analysis Histo_Analysis Histological & Molecular Analysis (e.g., IHC, Western Blot) Tumor_Analysis->Histo_Analysis Data_Interpretation Statistical Analysis & Interpretation Histo_Analysis->Data_Interpretation

Figure 2: General experimental workflow for in vivo this compound efficacy studies.

References

Application Notes and Protocols for Developing Noscapine-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has long been used as a cough suppressant.[1][2][3][4][5] More recently, it has garnered significant attention as a promising anti-cancer agent.[2][6][7][8] this compound exerts its anti-tumor effects primarily by modulating microtubule dynamics, leading to cell cycle arrest in mitosis and subsequent apoptosis (programmed cell death).[2][6][9] Unlike other microtubule-targeting agents such as taxanes and vinca alkaloids, this compound exhibits minimal side effects on normal healthy cells.[2][10] Its multifaceted mechanism also includes the induction of apoptosis through both intrinsic and extrinsic pathways, as well as anti-angiogenic properties that inhibit the formation of new blood vessels required for tumor growth.[2][6]

Despite its therapeutic potential, the clinical application of this compound is hindered by its poor aqueous solubility, low bioavailability, short biological half-life of less than two hours, and extensive first-pass metabolism.[7][11][12] To overcome these limitations, the development of advanced drug delivery systems is crucial. Nanoparticle-based formulations, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer a promising approach to enhance the therapeutic efficacy of this compound by improving its solubility, prolonging its circulation time, and enabling targeted delivery to tumor tissues.[7][10]

These application notes provide an overview of various this compound-based drug delivery systems, along with detailed protocols for their preparation and characterization.

Signaling Pathways of this compound in Cancer Cells

This compound's anti-cancer activity is attributed to its influence on several key signaling pathways within cancer cells. A primary mechanism is its interaction with tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[2][6][9] Furthermore, this compound has been shown to modulate signaling cascades involved in cell survival, proliferation, and angiogenesis.

One of the significant pathways affected by this compound is the NF-κB (nuclear factor-kappaB) signaling pathway.[13] this compound can suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation in tumors.[13] It achieves this by inhibiting IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα, ultimately leading to the suppression of p65 phosphorylation and nuclear translocation.[13] This inhibition downregulates the expression of NF-κB-regulated gene products involved in survival, proliferation, invasion, and angiogenesis, such as VEGF, MMP-9, and ICAM-1.[13]

Another critical pathway modulated by this compound is the PTEN/PI3K/mTOR pathway.[9] this compound has been found to inhibit the Warburg effect, a metabolic characteristic of cancer cells, by decreasing the activation of PI3K/mTOR signaling.[9] This action is linked to an increase in the expression of the tumor suppressor PTEN.[9]

Additionally, this compound can induce apoptosis by activating the C-jun N-terminal kinase (JNK) signaling pathway and inhibiting the extracellular signal-regulated kinase (ERK) signaling pathway.[1][5] The activation of JNK and inhibition of ERK, coupled with the downregulation of anti-apoptotic proteins like Bcl-2, pushes the cell towards programmed cell death.[1][5][14]

G Simplified this compound Signaling Pathways in Cancer Cells cluster_0 Microtubule Dynamics cluster_1 NF-κB Pathway cluster_2 PI3K/Akt/mTOR Pathway cluster_3 MAPK Pathway This compound This compound Tubulin Tubulin This compound->Tubulin binds IKK IKK This compound->IKK inhibits PTEN PTEN↑ This compound->PTEN JNK JNK Activation↑ This compound->JNK ERK ERK Inhibition↓ This compound->ERK Microtubule_Assembly Microtubule Assembly Disruption Tubulin->Microtubule_Assembly Mitotic_Arrest Mitotic Arrest Microtubule_Assembly->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis IκBα IκBα Phosphorylation↓ IKK->IκBα NFκB_Activation NF-κB Activation↓ IκBα->NFκB_Activation Gene_Expression ↓ Expression of Survival, Proliferation & Angiogenesis Genes (VEGF, MMP-9, ICAM-1) NFκB_Activation->Gene_Expression Gene_Expression->Apoptosis PI3K_Akt PI3K/Akt Signaling↓ PTEN->PI3K_Akt mTOR mTOR Signaling↓ PI3K_Akt->mTOR Warburg_Effect Warburg Effect↓ mTOR->Warburg_Effect Warburg_Effect->Apoptosis JNK->Apoptosis ERK->Apoptosis

Caption: Simplified this compound Signaling Pathways in Cancer Cells.

Data on this compound-Based Drug Delivery Systems

The following tables summarize key quantitative data from various studies on this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Delivery SystemPolymer/LipidAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Magnetic Polymeric NanoparticlesPLLA/PLGA252 ± 6.3---[15][16]
Polycaprolactone NanoparticlesPCL150 - 818-8.8 to -16.638 - 79-[17]
Gelatin NanoparticlesGelatin--66.1 ± 5.9-[11]
Estrone-Conjugated Gelatin NPsGelatin--65.2 ± 5.6-[11]
Sterically Stabilized Gelatin MicroassembliesGelatin10,000 ± 5,100-23.99 ± 4.5-[18]
Collagen-Based Silver NanoparticlesCollagen/Silver211.3+6.60--[19]
Solid Lipid NanoparticlesStearic Acid~406.8 (hydrodynamic)-36.23-1.86 (this compound)[20]
Solid Lipid NanoparticlesPrecirol®245.66 ± 17-35.74 ± 2.5989.77-[21]

Table 2: In Vitro Efficacy of this compound and its Formulations

Cell LineFormulationIC50 (µM)CommentsReference
A549 (Lung Cancer)Free this compound47.2-[18]
A549 (Lung Cancer)Gelatin Microassemblies30.1-[18]
A549 (Lung Cancer)Sterically Stabilized Gelatin Microassemblies15.5-[18]
MCF-7 (Breast Cancer)Free this compound43.3Estrogen-receptor-positive[11]
MCF-7 (Breast Cancer)Estrone-Conjugated Gelatin NPs21.2Targeted delivery[11]
U87MG (Glioblastoma)This compound-loaded PCL NPsReduced by 31% vs. pure drug-
4T1 (Mammary Carcinoma)Free this compound215.5-[22][23]
4T1 (Mammary Carcinoma)This compound-phenylalanine11.2Amino acid conjugate[22][23]
4T1 (Mammary Carcinoma)This compound-tryptophan16.3Amino acid conjugate[22][23]
H1299 (Non-small cell lung cancer)Collagen-Based Silver NPsTime-dependent anti-proliferative activity-[19]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles using Emulsion-Solvent Evaporation

This protocol describes a common method for preparing polymeric nanoparticles, such as those made from PLLA or PLGA, loaded with this compound.[15]

Materials:

  • This compound

  • Poly(L-lactide-co-glycolide) (PLGA) or Poly(L-lactic acid) (PLLA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA or PLLA and this compound in dichloromethane. For example, 100 mg of polymer and 2.5-12.5 mg of this compound in 8 ml of DCM.[15]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Homogenize the mixture at high speed (e.g., 14,000 RPM) or sonicate to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. Alternatively, use a rotary evaporator for faster solvent removal.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Freeze-dry the final nanoparticle pellet for long-term storage.

G Workflow for Polymeric Nanoparticle Preparation A 1. Dissolve this compound & Polymer (e.g., PLGA) in Organic Solvent (DCM) C 3. Emulsification (Add organic phase to aqueous phase with high-speed homogenization/sonication) A->C B 2. Prepare Aqueous Surfactant Solution (e.g., PVA) B->C D 4. Solvent Evaporation (Stirring or Rotary Evaporator) C->D E 5. Nanoparticle Collection (Centrifugation) D->E F 6. Washing (Resuspend and Centrifuge) E->F G 7. Lyophilization (Freeze-drying for storage) F->G

Caption: Workflow for Polymeric Nanoparticle Preparation.

Protocol 2: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration

This protocol outlines the preparation of liposomes, which are vesicular structures composed of a lipid bilayer, for this compound encapsulation.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in an organic solvent in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove un-encapsulated this compound by dialysis or size exclusion chromatography.

G Workflow for Liposome Preparation A 1. Dissolve this compound & Lipids in Organic Solvent B 2. Solvent Removal via Rotary Evaporation to form a thin lipid film A->B C 3. Hydration with Aqueous Buffer to form Multilamellar Vesicles (MLVs) B->C D 4. Size Reduction (Sonication or Extrusion) to form Unilamellar Vesicles (SUVs/LUVs) C->D E 5. Purification (Dialysis or Size Exclusion Chromatography) D->E

Caption: Workflow for Liposome Preparation.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

This protocol details the key characterization techniques to assess the quality and properties of the prepared this compound-loaded nanoparticles.[15][19][20][24]

1. Particle Size and Zeta Potential Analysis

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Disperse a small amount of the nanoparticle formulation in deionized water or an appropriate buffer.

    • Analyze the sample using a DLS instrument (e.g., Zetasizer Nano ZS) to determine the average hydrodynamic diameter, size distribution (polydispersity index, PDI), and zeta potential.[15][19] The zeta potential provides an indication of the surface charge and colloidal stability of the nanoparticles.

2. Morphological Characterization

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure:

    • For TEM, place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. Staining with an agent like phosphotungstic acid may be required.[20]

    • For SEM, place a drop of the suspension on a stub and coat it with a conductive material (e.g., gold) after drying.

    • Image the samples under the microscope to visualize the shape and surface morphology of the nanoparticles.[15][20]

3. Determination of Encapsulation Efficiency and Drug Loading

  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Total Drug Content: Dissolve a known amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.[15]

    • Free Drug Content: Separate the nanoparticles from the aqueous phase of the formulation by centrifugation. The supernatant will contain the un-encapsulated (free) drug.

    • HPLC Analysis: Analyze the drug content in both the total drug sample and the free drug sample using a validated HPLC method. A reverse-phase C8 or C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[15][25] Detection is usually performed using a UV detector at a wavelength of around 232 nm.[15][25]

    • Calculations:

      • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%DL): %DL = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100

4. In Vitro Drug Release Studies

  • Technique: Dialysis Method

  • Procedure:

    • Place a known amount of the this compound-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or a lower pH to simulate the tumor microenvironment) maintained at 37°C with constant stirring.[19][26]

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of this compound released into the medium at each time point using HPLC or UV-Vis spectrophotometry.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion

The development of this compound-based drug delivery systems holds immense promise for enhancing its therapeutic potential in cancer treatment. By overcoming its inherent physicochemical and pharmacokinetic limitations, these advanced formulations can improve drug solubility, stability, and bioavailability, ultimately leading to more effective and targeted cancer therapy. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals to design, fabricate, and characterize novel this compound delivery systems for preclinical and clinical investigations. Further research and optimization of these systems will be instrumental in translating the anti-cancer properties of this compound into tangible clinical benefits for patients.

References

Application Notes and Protocols: Chemical Synthesis of Novel Noscapine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of novel noscapine analogs. This compound, a non-toxic opium alkaloid, has emerged as a promising scaffold for the development of new anticancer agents due to its ability to modulate microtubule dynamics.[1][2][3] This guide details the synthesis of various generations of this compound analogs, their biological evaluation, and the underlying signaling pathways.

Introduction to this compound and its Analogs

This compound, traditionally used as a cough suppressant, exhibits anticancer properties by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] However, its clinical efficacy is limited by its modest potency. This has driven the development of numerous semi-synthetic analogs with improved pharmacological profiles.[4][5] These "noscapinoids" are broadly classified into generations based on the modification site on the parent this compound molecule.

  • First-Generation Analogs: Modifications primarily at the C-9 position of the isoquinoline ring, including halogenated (fluoro, chloro, bromo, iodo), nitro, amino, and azido derivatives.[3][6] The brominated analog, in particular, has shown significant potency.[1]

  • Second-Generation Analogs: Modifications at the C-7 position of the benzofuranone ring, such as O-alkylation and O-acylation.[1][3] Regioselective O-demethylation at this position has yielded highly potent derivatives.[1]

  • Third-Generation Analogs: Modifications at the nitrogen atom of the isoquinoline ring, leading to N-alkyl, N-acyl, N-carbamoyl, and other derivatives.[7][8]

  • Other Novel Analogs: This category includes amino acid conjugates and di-substituted analogs, which have demonstrated enhanced anticancer activities.[2][9][10]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative novel this compound analogs against various cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of 7-Substituted this compound Analogs [1]

CompoundA549 (Lung)CEM (Lymphoma)MIA PaCa-2 (Pancreatic)MCF-7 (Breast)PC-3 (Prostate)
This compound >100 µM>100 µM>100 µM>100 µM>100 µM
3 (7-acetyl-noscapine) 1.5 µM25.0 µM1.0 µM50.0 µM2.0 µM
4 (7-benzoyl-noscapine) 2.0 µM30.0 µM1.7 µM45.0 µM2.5 µM
5 (7-ethylcarbamoyl-noscapine) 3.5 µM10.0 µM49.0 µM30.0 µM4.0 µM
6 (7-phenylcarbamoyl-noscapine) 10.0 µM50.0 µM1.7 µM60.0 µM15.0 µM
7 (7-benzylcarbamoyl-noscapine) 15.0 µM60.0 µM24.5 µM70.0 µM20.0 µM

Table 2: Antiproliferative Activity (IC50) of this compound-Amino Acid Conjugates against 4T1 Breast Cancer Cells [2]

CompoundIC50 (µM)
This compound 215.5
6h (this compound-Phenylalanine) 11.2
6i (this compound-Tryptophan) 16.3
10i (Cotarnine-Tryptophan) 54.5

Table 3: Tubulin Binding Affinity (KD) of Di-substituted this compound Analogs [10]

CompoundKD (µM)
This compound 144 ± 1.0
9-Br-7-OH-NOS (2) 55 ± 6
9-Br-7-OCONHEt-NOS (3) 44 ± 6
9-Br-7-OCONHBn-NOS (4) 26 ± 3
9-Br-7-OAc-NOS (5) 21 ± 1

Experimental Protocols

General Synthesis of 7-Substituted Benzofuranone this compound Analogs[1]

This protocol outlines the synthesis of acylated and carbamate derivatives starting from 7-hydroxy this compound.

Step 1: Synthesis of 7-hydroxy this compound (2)

  • This intermediate is prepared through regioselective O-demethylation of this compound at the 7-position.

Step 2: Synthesis of Acyl Derivatives (e.g., 7-acetyl-noscapine, 3)

  • Dissolve 7-hydroxy this compound (1 equivalent) in an appropriate solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine, 1.2 equivalents).

  • Add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: General Synthesis of Carbamate Derivatives (e.g., 7-ethylcarbamoyl-noscapine, 5) [1]

  • Dissolve 7-hydroxy this compound (1 equivalent) in anhydrous dichloromethane.

  • Add the corresponding isocyanate (e.g., ethyl isocyanate, 1.1 equivalents).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture vigorously at ambient temperature for 4 hours.

  • Condense the mixture to dryness under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography.

Synthesis of this compound-Amino Acid Conjugates[2][11]

This protocol describes the conjugation of amino acids to the C-6 position of this compound.

Step 1: Synthesis of N-nor-noscapine (4) [11]

  • Synthesize N-nor-noscapine from this compound via a demethylation reaction using hydrogen peroxide and ferrous sulfate.[11]

Step 2: Coupling of N-Boc-Protected Amino Acids [2]

  • To a solution of N-nor-noscapine (1 equivalent) and N-Boc-protected amino acid (1.2 equivalents) in an anhydrous solvent (e.g., DMF), add a coupling agent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) (1.2 equivalents).

  • Add a base (e.g., DIPEA, 2 equivalents) and stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting N-Boc-protected conjugate by column chromatography.

Step 3: Deprotection of the Boc Group [2]

  • Dissolve the purified N-Boc-protected conjugate in a solution of HCl in isopropanol.

  • Stir the mixture at room temperature for the required duration.

  • Evaporate the solvent to yield the final this compound-amino acid conjugate.

Visualizations

Signaling Pathway of this compound Analogs

Noscapine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Analogs Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to colchicine-binding site Survivin Survivin (Downregulation) This compound->Survivin MT Microtubule Dynamics (Attenuation) Tubulin->MT Mitosis Mitotic Arrest (G2/M Phase) MT->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Survivin->Apoptosis

Caption: Signaling pathway of this compound analogs in cancer cells.

Experimental Workflow for Synthesis and Evaluation

Synthesis_Workflow Start This compound (Starting Material) Synthesis Chemical Modification (e.g., at C-7, C-9, or N) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Bio_Eval Biological Evaluation Characterization->Bio_Eval Antiproliferative Antiproliferative Assays (MTT Assay) Bio_Eval->Antiproliferative Tubulin_Assay Tubulin Polymerization Assay Bio_Eval->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Bio_Eval->Cell_Cycle Apoptosis_Assay Apoptosis Assays Bio_Eval->Apoptosis_Assay End Lead Compound Identification Antiproliferative->End Tubulin_Assay->End Cell_Cycle->End Apoptosis_Assay->End

Caption: General workflow for the synthesis and evaluation of novel this compound analogs.

Logical Relationship of Noscapinoid Generations

Noscapinoid_Generations cluster_gens Generations of Noscapinoids This compound This compound Scaffold Gen1 First Generation (C-9 Modifications) This compound->Gen1 Gen2 Second Generation (C-7 Modifications) This compound->Gen2 Gen3 Third Generation (N-Modifications) This compound->Gen3 Other Other Analogs (e.g., Amino Acid Conjugates) This compound->Other

Caption: Classification of this compound analogs based on modification sites.

References

Application Notes and Protocols: Noscapine in Combination Therapy with Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a non-addictive opioid alkaloid traditionally used as a cough suppressant, has emerged as a promising anti-cancer agent. It functions by modulating microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, with minimal toxicity to normal cells. Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through the formation of DNA adducts, which triggers DNA damage responses and apoptosis.

The combination of this compound and cisplatin has demonstrated synergistic or additive anti-cancer effects in preclinical studies across a range of malignancies, including non-small cell lung cancer, ovarian cancer, and glioblastoma. This combination therapy holds the potential to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the dose-limiting toxicities associated with cisplatin monotherapy. These application notes provide a summary of the key findings and detailed protocols for investigating the synergistic effects of this compound and cisplatin.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and cisplatin.

Table 1: In Vitro Synergistic Effects of this compound and Cisplatin on Cancer Cell Lines

Cell LineCancer TypeThis compound Conc. (µM)Cisplatin Conc. (µM)EffectKey FindingsReference
H460Non-Small Cell Lung10-30VariesSynergisticCombination Index (CI) < 0.6.[1][1]
A549Non-Small Cell Lung30-50VariesSynergisticSignificant increase in apoptosis compared to single agents.[1][1]
SKOV3/DDPCisplatin-Resistant Ovarian2.50, 2, 4, 8 µg/mLSensitizationThis compound increased the sensitivity of resistant cells to cisplatin.[2][3][2][3]
U87MGGlioblastoma20VariesSynergisticCI value of 0.45.[4][5][4][5]

Table 2: In Vitro Apoptosis Induction by this compound and Cisplatin Combination

Cell LineTreatment% Apoptotic CellsMethodReference
H460Control-TUNEL[1]
H460This compound21 ± 3%TUNEL[1]
H460Cisplatin25 ± 4%TUNEL[1]
H460This compound + Cisplatin67 ± 5%TUNEL[1]
A549Control-TUNEL[1]
A549This compound19 ± 5%TUNEL[1]
A549Cisplatin22 ± 6%TUNEL[1]
A549This compound + Cisplatin62 ± 6%TUNEL[1]

Table 3: In Vivo Tumor Growth Inhibition in Murine Xenograft Models

Cancer ModelTreatmentTumor Volume ReductionKey FindingsReference
H460 XenograftThis compound (300 mg/kg, oral)35.4 ± 6.9%Combination was most effective.[1]
H460 XenograftCisplatin (2.5 mg/kg, i.v.)38.2 ± 6.8%No detectable toxicity with combination.[4][5][1]
H460 XenograftThis compound + Cisplatin78.1 ± 7.5%Increased apoptosis in tumor tissue.[1][1]
SKOV3/DDP XenograftCisplatin- (Tumor weight: 1.733 ± 0.155 g)This compound enhanced the anti-cancer activity of cisplatin.[2][2]
SKOV3/DDP XenograftThis compound + Cisplatin- (Tumor weight: 1.191 ± 0.106 g)Increased apoptotic rate in xenograft tumors.[2][2]
U87MG XenograftCisplatin (2 mg/kg, ip)-Robustly augmented anti-cancer action of cisplatin.[4][5][4][5]
U87MG XenograftThis compound (200 mg/kg, ig) + CisplatinSignificant reduction vs single agentsReduced Ki67 staining and increased activated caspase-3.[4][5][4][5]

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and cisplatin is attributed to their complementary mechanisms of action, converging on the induction of apoptosis and cell cycle arrest.

  • Apoptosis Induction: The combination therapy significantly enhances apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6][7] This is evidenced by the upregulation of pro-apoptotic proteins such as p53, p21, Bax, and caspases (caspase-3, -8, and -9), and the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[1][3]

  • Cell Cycle Arrest: this compound is known to cause a G2/M phase cell cycle arrest by disrupting microtubule dynamics.[3][8] Cisplatin can induce cell cycle arrest at the S and G2/M phases due to DNA damage.[9][10] The combination of these agents leads to a more profound cell cycle blockade, preventing cancer cell proliferation.[2]

  • Modulation of Survival Pathways: The combination therapy has been shown to inhibit the PI3K/Akt signaling pathway, as indicated by the decreased expression of pAkt and Akt.[1] This pathway is crucial for cell survival and proliferation, and its inhibition contributes to the enhanced anti-cancer effect.

Combined effects of this compound and Cisplatin on cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and cisplatin.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in DMSO or saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and cisplatin in complete culture medium.

  • For single-agent treatment, add 100 µL of the drug dilutions to the respective wells. For combination treatment, add 50 µL of each drug dilution to the wells. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

  • Use isobolographic analysis to determine if the drug combination is synergistic, additive, or antagonistic.[11][12][13][14]

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound, Cisplatin, or Combination Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution (20 µL/well) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Remove medium, add DMSO (150 µL/well) Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate cell viability and perform isobolographic analysis Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound and cisplatin.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Apoptosis_Workflow Start Start Treat_Cells Treat cells in 6-well plates Start->Treat_Cells Harvest_Cells Harvest adherent and floating cells Treat_Cells->Harvest_Cells Wash_PBS Wash twice with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer (1x10^6 cells/mL) Wash_PBS->Resuspend_Buffer Stain_Cells Add Annexin V-FITC and PI Resuspend_Buffer->Stain_Cells Incubate_15min Incubate for 15 min at RT in dark Stain_Cells->Incubate_15min Add_Buffer Add 400 µL 1X Binding Buffer Incubate_15min->Add_Buffer Analyze_FCM Analyze by flow cytometry Add_Buffer->Analyze_FCM End End Analyze_FCM->End

Workflow for Annexin V-FITC Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the cell cycle distribution of cells treated with this compound and cisplatin.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat as described for the apoptosis assay.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

CellCycle_Workflow Start Start Treat_Cells Treat cells in culture Start->Treat_Cells Harvest_Wash Harvest and wash cells with PBS Treat_Cells->Harvest_Wash Fix_Ethanol Fix cells in cold 70% ethanol Harvest_Wash->Fix_Ethanol Incubate_Fix Incubate at -20°C for at least 2h Fix_Ethanol->Incubate_Fix Wash_PBS Wash fixed cells with PBS Incubate_Fix->Wash_PBS Stain_PI Resuspend in PI/RNase A solution Wash_PBS->Stain_PI Incubate_Stain Incubate for 30 min at RT in dark Stain_PI->Incubate_Stain Analyze_FCM Analyze by flow cytometry Incubate_Stain->Analyze_FCM End End Analyze_FCM->End

References

Protocol for Oral Administration of Noscapine in Mice: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the oral administration of noscapine in mice, a critical procedure in preclinical studies evaluating its therapeutic potential. This document outlines detailed methodologies, summarizes key quantitative data from published literature, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Pharmacokinetics of Orally Administered this compound in Mice

The following table summarizes the pharmacokinetic parameters of this compound in mice following oral administration at various dosages, as reported in peer-reviewed literature. This data is essential for designing experiments that require specific plasma concentrations and for understanding the bioavailability of this compound.

Dosage (mg/kg)VehicleCmax (µg/mL)Tmax (h)AUC (h*µg/mL)Mean Oral BioavailabilityReference
5010% NMP, 30% PEG300 in Milli-Q water0.9890.081.92Not Reported[1]
75Not Specified12.741.1253.4231.5% (over studied dose range)[2]
150Not Specified23.241.5064.0831.5% (over studied dose range)[2]
300Not Specified46.730.46198.3531.5% (over studied dose range)[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; NMP: N-methyl-2-pyrrolidone; PEG300: Polyethylene glycol 300.

Experimental Protocol: Oral Gavage of this compound in Mice

This protocol details the materials and procedures for the safe and effective oral administration of this compound to mice via gavage.

Materials:

  • This compound or this compound Hydrochloride

  • Vehicle Solution (select one based on the form of this compound):

    • For this compound (base): 10% (v/v) N-methyl-2-pyrrolidone (NMP) and 30% (v/v) Polyethylene glycol 300 (PEG300) in Milli-Q water.[1]

    • For this compound Hydrochloride: Sterile water or saline.[3][4]

  • Appropriately sized oral gavage needles (20-22 gauge for adult mice, with a ball tip).

  • Syringes (1 mL or appropriate size for the calculated volume).

  • Animal scale.

  • 70% Ethanol for disinfection.

  • Personal Protective Equipment (PPE): lab coat, gloves, and eye protection.

Procedure:

  • Animal Handling and Preparation:

    • Acclimatize mice to the experimental conditions for at least one week prior to the study.

    • Weigh each mouse accurately on the day of dosing to calculate the precise volume of the this compound solution to be administered.

  • This compound Solution Preparation:

    • For this compound (base):

      • Weigh the required amount of this compound.

      • In a sterile container, triturate the this compound powder with 10% v/v NMP and 30% v/v PEG 300.

      • Make up the final volume with Milli-Q water.

      • Vortex and sonicate for 5 minutes to ensure a homogenous solution.[1]

    • For this compound Hydrochloride:

      • Weigh the required amount of this compound hydrochloride.

      • Dissolve in sterile water or saline to the desired final concentration. This compound HCl is very soluble in water.[3][4]

  • Dosage Calculation:

    • Calculate the volume to be administered based on the mouse's body weight and the desired dose. The recommended maximum volume for oral gavage in mice is 10 mL/kg.

  • Oral Gavage Administration:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length of insertion required to reach the stomach.

    • Attach the gavage needle to the syringe containing the this compound solution.

    • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach (at the pre-measured depth), slowly administer the solution.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.

    • Continue to monitor the animals according to the specific experimental timeline.

Visualizations

Signaling Pathway of this compound's Anti-Cancer Activity

Noscapine_Signaling_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Modulates NFkB NF-κB Signaling Pathway This compound->NFkB Suppresses Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces IKK IκB Kinase (IKK) IkBa IκBα Phosphorylation & Degradation IKK->IkBa Inhibits p65 p65 Phosphorylation & Nuclear Translocation IkBa->p65 Prevents Gene_Expression NF-κB-regulated Gene Expression p65->Gene_Expression Blocks Gene_Expression->Apoptosis Sensitizes to

Caption: this compound's dual anti-cancer mechanism.

Experimental Workflow for Oral Administration of this compound in Mice

Experimental_Workflow Start Start: Animal Acclimatization Weighing 1. Weigh Mouse Start->Weighing Dose_Calc 2. Calculate Dosage Volume Weighing->Dose_Calc Solution_Prep 3. Prepare this compound Solution Dose_Calc->Solution_Prep Gavage 4. Oral Gavage Administration Solution_Prep->Gavage Monitoring 5. Post-Administration Monitoring Gavage->Monitoring Data_Collection 6. Data Collection (e.g., PK, Efficacy) Monitoring->Data_Collection End End of Procedure Data_Collection->End

Caption: Workflow for this compound oral gavage.

References

Application Notes and Protocols for HPLC-Based Isolation and Purification of Noscapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the isolation and purification of noscapine, a phthalideisoquinoline alkaloid from Papaver somniferum, utilizing High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for both analytical-scale quantification and preparative-scale isolation to obtain high-purity this compound for research and pharmaceutical development.

Overview of this compound Isolation and Purification

This compound is a naturally occurring alkaloid found in opium poppy. Unlike many other opium alkaloids, it is non-addictive and has been investigated for its antitussive and potential anti-cancer properties. The isolation of this compound from its natural source, primarily poppy straw (dried capsules of Papaver somniferum), involves an initial extraction followed by purification steps to remove other alkaloids and impurities. HPLC plays a crucial role in both the analysis of crude extracts and the final purification to achieve high-purity this compound suitable for pharmaceutical use.

The general workflow for this compound isolation and purification involves:

  • Extraction: Liberation of alkaloids from the plant matrix using solvent extraction.

  • Purification (non-chromatographic): Liquid-liquid extraction and pH-mediated precipitation to enrich the this compound content.

  • HPLC Analysis and Purification: Utilization of analytical HPLC for purity assessment and preparative HPLC for isolating this compound from remaining impurities.

Application Notes for HPLC Methods

A variety of HPLC methods have been developed for the analysis and purification of this compound. The choice of method depends on the specific requirements of the application, such as the desired purity, scale of purification, and the matrix of the sample.

Analytical HPLC for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analytical determination of this compound. These methods are essential for monitoring the purity of this compound during the extraction and purification process.

Key Considerations for Analytical Method Development:

  • Column: C18 columns are widely used and provide good retention and separation of this compound from other opium alkaloids.

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate, acetate, or formic acid for MS compatibility) is typically employed. The organic modifier concentration and buffer pH can be adjusted to optimize the separation.

  • Detection: UV detection is commonly used, with wavelengths in the range of 230-290 nm providing good sensitivity for this compound.

Preparative HPLC for High-Purity Isolation

For the isolation of highly pure this compound, preparative HPLC is the method of choice. These methods are scalable and can be used to purify larger quantities of the compound.

Key Considerations for Preparative Method Development:

  • Column: Larger diameter columns with the same stationary phase as the analytical method are used to increase loading capacity.

  • Mobile Phase: The mobile phase composition is often similar to the analytical method, but may be optimized for higher loading and better recovery. The use of volatile buffers is preferred for easier removal of the mobile phase from the purified fractions.

  • Loading and Recovery: The amount of crude this compound loaded onto the column and the subsequent recovery of the purified product are critical parameters. Systematic studies can be performed to optimize these factors.

Chiral HPLC for Enantiomeric Separation

This compound possesses chiral centers, and the separation of its enantiomers can be important for pharmaceutical applications. Chiral HPLC is a specialized technique that employs a chiral stationary phase (CSP) to resolve enantiomers.

Approaches to Chiral Separation:

  • Direct Method: Utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

  • Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data from various HPLC methods for this compound analysis and purification.

Table 1: Analytical HPLC Methods for this compound

ParameterMethod 1[1]Method 2[2]Method 3[3]
Column Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)Waters Sunfire C18 (250 x 4.6 mm, 5 µm)Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Potassium dihydrogen phosphate buffer (pH 2.8) (25:75 v/v)Acetonitrile:1-octane sulfonic acid buffer (pH 3.0)Methanol:0.1% TFA in water (pH 9.6 with TEA) (Gradient)
Flow Rate 1.0 mL/min0.8 mL/min1.5 mL/min
Detection UV at 240 nmUV at 260 nmUV at 280 nm
Retention Time 2.427 minNot specified~14.5 min

Table 2: Preparative HPLC Method for this compound

ParameterMethod 1[4]
Column Newcrom R1
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)
Scalability Method is scalable for preparative separation
Application Isolation of impurities and pharmacokinetics

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound from Poppy Straw

This protocol describes a method for extracting and enriching this compound from dried poppy capsules (Papaver somniferum)[1][5].

Materials:

  • Dried and powdered poppy capsules

  • Chloroform

  • 10% Acetic acid solution

  • 25% Ammonia solution

  • Petroleum ether

  • Beakers, flasks, and filtration apparatus

Procedure:

  • Extraction:

    • Suspend the powdered poppy capsules in water.

    • Adjust the pH of the suspension to 3.5 with an acid.

    • Filter the solution to remove solid plant material.

    • Extract the filtrate with chloroform (4 x 250 mL).

    • Combine the chloroform extracts and concentrate to a dark brown residue.

  • Acid-Base Purification:

    • Dissolve the residue in 400 mL of 10% acetic acid solution and heat to 50°C.

    • Slowly add 25% ammonia solution to adjust the pH to 9.3, which will precipitate the crude this compound.

    • Filter the precipitate and dry it in an oven at 105°C.

  • Liquid-Liquid Extraction:

    • Perform a liquid-liquid extraction with petroleum ether (1:1) to remove plant-derived oils, waxes, and tannins[6].

Protocol 2: Analytical RP-HPLC for Purity Determination

This protocol is suitable for determining the purity of this compound samples at various stages of purification[1].

Materials and Equipment:

  • HPLC system with UV detector

  • Phenomenex Luna C18 column (150 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound standard

  • Sample of extracted this compound

Procedure:

  • Mobile Phase Preparation: Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 2.8 with orthophosphoric acid. Mix with acetonitrile in a 75:25 (v/v) ratio. Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 240 nm.

    • Inject the standard and sample solutions.

    • The retention time for this compound is expected to be approximately 2.427 minutes[1].

  • Data Analysis: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram. A crude extract may contain around 49.4% this compound, while a purified sample can reach over 99.5% purity[5].

Visualizations

Workflow for this compound Isolation and Purification

This compound Isolation and Purification Workflow raw_material Poppy Straw (Papaver somniferum) extraction Solvent Extraction (Aqueous Acid) raw_material->extraction filtration1 Filtration extraction->filtration1 liquid_extraction Liquid-Liquid Extraction (with Chloroform) filtration1->liquid_extraction concentration Concentration liquid_extraction->concentration acid_dissolution Dissolution in Acetic Acid concentration->acid_dissolution precipitation Precipitation (pH adjustment with Ammonia) acid_dissolution->precipitation filtration2 Filtration & Drying precipitation->filtration2 crude_this compound Crude this compound filtration2->crude_this compound hplc_purification Preparative HPLC crude_this compound->hplc_purification analytical_hplc Analytical HPLC (Purity Check) crude_this compound->analytical_hplc fraction_collection Fraction Collection hplc_purification->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_this compound Pure this compound (>99.5%) solvent_removal->pure_this compound pure_this compound->analytical_hplc Chiral HPLC Separation cluster_0 Racemic Mixture (Sample) cluster_1 Chiral Stationary Phase (CSP) cluster_2 Separation cluster_3 Separated Enantiomers R_enantiomer R csp CSP interaction Differential Interaction R_enantiomer->interaction Stronger Interaction S_enantiomer S S_enantiomer->interaction Weaker Interaction elution Differential Elution interaction->elution eluted_R R interaction->eluted_R Slower Elution eluted_S S interaction->eluted_S Faster Elution elution->eluted_R elution->eluted_S

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Noscapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of noscapine.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound, and why is it a concern?

This compound is a naturally occurring benzylisoquinoline alkaloid. It is characterized as a hydrophobic compound with very low solubility in water.[1] This poor aqueous solubility is a significant hurdle in its clinical development, particularly for oral and parenteral formulations, as it can lead to low bioavailability and the need for high doses.[1][2]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several effective techniques can be employed to enhance the aqueous solubility of this compound. The most commonly reported methods include:

  • Salt Formation: Utilizing the hydrochloride salt of this compound (this compound HCl) significantly improves water solubility.[3][4]

  • Inclusion Complexation: Forming inclusion complexes with cyclodextrins, such as beta-cyclodextrin (β-CD) and its derivatives, can encapsulate the hydrophobic this compound molecule, thereby increasing its solubility in water.[1][5]

  • Solid Dispersions: Creating solid dispersions, particularly self-emulsifying solid dispersions (SESDs), involves dispersing this compound in a matrix of hydrophilic carriers and surfactants.[2][6]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range to create a nanosuspension increases the surface area for dissolution, leading to enhanced solubility and dissolution velocity.[7][8]

  • pH Adjustment: As a weakly basic drug, the solubility of this compound is pH-dependent. Adjusting the pH of the medium can increase its solubility.[9][10]

Q3: How does pH affect the solubility of this compound?

This compound is a weakly basic drug, meaning its solubility is significantly influenced by the pH of the solution.[10] In acidic environments, the amine group in the this compound molecule becomes protonated, forming a more soluble salt. Conversely, in neutral or basic conditions, it exists predominantly in its less soluble free base form. This pH-dependent solubility can lead to variable absorption in the gastrointestinal tract.[10]

Q4: What is this compound hydrochloride and how does it compare to this compound free base in terms of solubility?

This compound hydrochloride (this compound HCl) is the hydrochloride salt of this compound.[3] It is a white crystalline powder that is freely soluble in water and ethanol.[3][4][11] This is in stark contrast to the this compound free base, which is practically insoluble in water.[12][13] The use of the hydrochloride salt is a straightforward and effective method to increase the aqueous solubility for formulation purposes.

Troubleshooting Guides

Issue 1: Low Dissolution Rate Despite Using a Known Solubility Enhancement Technique
Potential Cause Troubleshooting Step
Incomplete complexation (Cyclodextrins) 1. Optimize the drug-to-cyclodextrin molar ratio. A 1:1 stoichiometry is often effective for this compound.[5][14] 2. Vary the preparation method (e.g., kneading, co-evaporation, freeze-drying) to ensure efficient complex formation.[15] 3. Characterize the complex using techniques like DSC, XRD, or FTIR to confirm the formation of the inclusion complex.[5]
Drug recrystallization (Solid Dispersions) 1. Ensure the drug is fully dissolved in the carrier system during preparation. 2. Increase the concentration of the hydrophilic polymer or surfactant to better stabilize the amorphous state of the drug. 3. Store the solid dispersion under controlled temperature and humidity to prevent moisture-induced crystallization.
Particle aggregation (Nanosuspensions) 1. Optimize the type and concentration of the stabilizer (surfactant). 2. Adjust the parameters of the preparation method (e.g., homogenization pressure, number of cycles, milling time). 3. Characterize the particle size and zeta potential to ensure stability. A higher absolute zeta potential generally indicates better stability.
Inappropriate pH of the dissolution medium 1. Verify the pH of the dissolution medium. For this compound, a more acidic pH generally leads to a higher dissolution rate.[16] 2. Consider incorporating pH modifiers, such as citric acid, into the formulation to create an acidic microenvironment that promotes dissolution.[10][17]
Issue 2: Inconsistent Bioavailability in Animal Studies
Potential Cause Troubleshooting Step
pH-dependent absorption 1. Formulate with pH-modifiers to ensure more consistent dissolution and absorption throughout the gastrointestinal tract.[10] 2. Consider enteric-coated formulations to bypass the acidic environment of the stomach if precipitation upon pH change is a concern.
Rapid metabolism (First-pass effect) 1. While solubility enhancement is crucial, the formulation should also aim to protect the drug from extensive first-pass metabolism.[1] 2. Investigate the use of bioenhancers or delivery systems that can reduce hepatic metabolism.
Formulation instability in vivo 1. Assess the stability of your formulation in simulated gastric and intestinal fluids. 2. For self-emulsifying systems, ensure that the emulsion does not prematurely break down, leading to drug precipitation.

Data Presentation

Table 1: Comparison of this compound Solubility Enhancement Techniques

Technique Fold Increase in Solubility/Bioavailability Key Findings References
β-Cyclodextrin Inclusion Complex 1.87-fold increase in bioavailability.Forms a stable 1:1 complex, improving both solubility and pharmacokinetic profile.[1][5]
Methyl-β-Cyclodextrin Inclusion Complex (with Red-Br-Nos) ~21.2-fold enhancement in solubility.Demonstrates a higher stability constant and greater solubility enhancement compared to β-CD for a this compound analog.[14][18]
Self-Emulsifying Solid Dispersions (SESDs) Mannosylated SESDs were 40% more bioavailable than non-mannosylated SESDs.HPMC-stabilized SESDs enhance oral bioavailability.[2][6]
Hot Melt Extrusion (HME) with pH modifier Significant increase in AUC compared to Nos HCl solution.Achieves pH-independent drug release and enhances bioavailability.[10][17]
Nanosuspensions Cyclodextrin micelles of this compound enhance water solubility up to 10.3-fold.Nanoscale drug delivery systems can augment solubility and bioavailability.[19]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.

  • Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture to the mortar to form a thick paste. Knead the mixture for 60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the prepared complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.[5]

Protocol 2: Phase-Solubility Analysis
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20 mM β-CD).

  • Addition of Excess this compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Equilibration: Seal the vials and shake them in an orbital shaker at a constant temperature (e.g., 37°C) for a specified period (e.g., 5 days) to ensure equilibrium is reached.[14]

  • Sampling and Analysis: After equilibration, filter the solutions through a 0.22 µm membrane filter to remove the undissolved this compound.[14]

  • Quantification: Determine the concentration of dissolved this compound in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14][16]

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of the resulting phase-solubility diagram can be used to determine the stability constant (Kc) of the complex.

Visualizations

experimental_workflow cluster_prep Inclusion Complex Preparation cluster_char Characterization start Weigh this compound & β-CD (1:1 molar ratio) mix Mix in Mortar start->mix knead Knead with Water/Ethanol mix->knead dry Dry in Oven knead->dry sieve Pulverize & Sieve dry->sieve dsc DSC sieve->dsc pxrd PXRD sieve->pxrd ftir FTIR sieve->ftir

Caption: Workflow for the preparation and characterization of a this compound-β-cyclodextrin inclusion complex.

logical_relationship cluster_problem Core Problem cluster_consequences Consequences cluster_solutions Solubility Enhancement Strategies problem Poor Aqueous Solubility of this compound consequence1 Low Bioavailability problem->consequence1 consequence2 High Therapeutic Dose Required problem->consequence2 solution1 Salt Formation (this compound HCl) solution1->problem solution2 Inclusion Complexation (Cyclodextrins) solution2->problem solution3 Solid Dispersions (SESDs) solution3->problem solution4 Nanosuspensions solution4->problem solution5 pH Adjustment solution5->problem

Caption: Logical relationship between the core problem of this compound solubility and potential solutions.

References

Navigating Noscapine Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with noscapine, ensuring its stability in various solvent systems is paramount for accurate and reproducible experimental results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability in solution?

A1: this compound's stability is primarily influenced by pH, exposure to oxidizing agents, and light. It is a weak base that is susceptible to degradation in both acidic and alkaline aqueous solutions.[1][2] The phthalide lactone ring in its structure is particularly prone to opening under basic conditions, while the bond connecting the two main ring systems can dissociate in acidic media.[3]

Q2: Which are the major degradation products of this compound?

A2: Under stress conditions, this compound primarily degrades into three main products: cotarnine, meconine, and opionic acid.[1][2] In aqueous acidic solutions, it tends to dissociate into cotarnine and opic acid.[3]

Q3: How stable is this compound in common organic solvents like DMSO, methanol, ethanol, and acetonitrile?

Q4: Can I expect this compound to be stable in my cell culture medium at physiological pH?

A4: this compound's stability in cell culture media (typically at physiological pH ~7.4) can be a concern. While one study conducted a microsomal stability assay in a phosphate buffer at pH 7.4, this was focused on metabolic stability. Given its susceptibility to hydrolysis, it is advisable to prepare stock solutions in a stable organic solvent (like DMSO) and dilute them into the aqueous culture medium immediately before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly low analytical signal for this compound. Degradation of the sample due to improper storage or handling.Prepare fresh solutions daily. Store stock solutions in a stable solvent (e.g., acetonitrile or DMSO) at -20°C or below, protected from light. For aqueous solutions, use buffers and analyze them promptly after preparation.
Appearance of unknown peaks in HPLC/TLC analysis. Formation of degradation products.Compare the retention/migration times of the unknown peaks with those of known degradation products (cotarnine, meconine, opionic acid). Review the pH and storage conditions of your sample.
Variability in experimental results between batches. Inconsistent stability of this compound solutions.Standardize the preparation and storage of all this compound solutions. Ensure that the solvent quality is high and consistent. Perform a quick purity check of your working solutions before critical experiments.
Precipitation of this compound from aqueous solution. Poor solubility of the free base form of this compound at neutral or basic pH.If using this compound hydrochloride, ensure the pH of the solution is acidic. For neutral or basic aqueous systems, consider using a co-solvent or preparing a fresh, dilute solution from a concentrated organic stock immediately before use.

Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under various stress conditions.

Table 1: Forced Degradation of this compound Hydrochloride in Aqueous Solutions
Stress ConditionReagentTimeTemperatureDegradation (%)
Acid Hydrolysis1 N HCl1 hourRoom Temperature3.17%
Base Hydrolysis1 N NaOH1 hourRoom Temperature4.47%
Oxidation30% H₂O₂1 hourRoom Temperature8.59%

Data sourced from a forced degradation study using HPLC for analysis.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol is adapted from a validated stability-indicating HPLC method.[6]

1. Preparation of Stock Solution:

  • Dissolve 10 mg of this compound hydrochloride in 0.1 N HCl to make a final volume of 50 mL.

2. Acid Degradation:

  • To the stock solution, add 1 mL of 1 N HCl.

  • Keep the solution at room temperature for 1 hour.

  • Neutralize the solution by adding 1 mL of 1 N NaOH.

  • Dilute to a suitable volume with 0.1 N HCl before analysis.

3. Base Degradation:

  • To the stock solution, add 1 mL of 1 N NaOH.

  • Keep the solution at room temperature for 1 hour.

  • Neutralize the solution by adding 1 mL of 1 N HCl.

  • Dilute to a suitable volume with 0.1 N HCl before analysis.

4. Oxidative Degradation:

  • To the stock solution, add 1 mL of 30% hydrogen peroxide.

  • Keep the solution at room temperature for 1 hour.

  • Dilute to a suitable volume with 0.1 N HCl before analysis.

5. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating HPLC method.

Protocol 2: HPLC Method for this compound and Its Impurities

This method was developed for the determination of this compound and its impurity, papaverine.[6]

  • Column: Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 260 nm

  • Column Temperature: 45°C

  • Sample Temperature: 25°C

Visualizing Degradation Pathways and Workflows

This compound Degradation Pathways

The following diagram illustrates the chemical degradation of this compound under acidic and basic conditions.

This compound Degradation Pathways This compound Degradation Pathways This compound This compound Acid Aqueous Acidic Conditions This compound->Acid Dissociation Base Aqueous Basic Conditions This compound->Base Lactone Hydrolysis Cotarnine Cotarnine Acid->Cotarnine OpicAcid Opic Acid Acid->OpicAcid RingOpened Ring-Opened Product Base->RingOpened

Caption: Degradation of this compound under acidic and basic conditions.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for assessing the stability of this compound.

This compound Stability Testing Workflow Experimental Workflow for this compound Stability Testing Prep Prepare this compound Solution in Solvent System Stress Apply Stress Condition (e.g., pH, Temp, Light) Prep->Stress Incubate Incubate for Defined Time Points Stress->Incubate Sample Collect Aliquots Incubate->Sample Analyze Analyze by Stability- Indicating Method (e.g., HPLC) Sample->Analyze Data Quantify this compound and Degradation Products Analyze->Data Kinetics Determine Degradation Kinetics and Half-life Data->Kinetics

Caption: A generalized workflow for conducting this compound stability studies.

References

Technical Support Center: Noscapine Resistance in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the mechanisms of noscapine resistance in tumor cells.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of this compound resistance in tumor cells?

A1: Resistance to this compound, a microtubule-targeting agent, is multifactorial. The primary mechanisms identified include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3]

  • Alterations in the Drug Target: Mutations in the β-tubulin gene can alter the this compound binding site, reducing the drug's affinity and efficacy.[4][5][6] Additionally, the expression of specific tubulin isotypes, such as βIII-tubulin, has been linked to resistance against various microtubule-binding agents.[7][8]

  • Dysregulation of Signaling Pathways: Activation of pro-survival and anti-apoptotic pathways, notably the PI3K/mTOR pathway, can counteract this compound's therapeutic effects.[9][10] Evasion of apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2 and survivin is also a key resistance strategy.[1][11]

  • Metabolic Reprogramming: Resistance can be associated with the Warburg effect (aerobic glycolysis), which provides tumor cells with a growth advantage and helps them evade apoptosis.[10]

Q2: How does this compound interact with multidrug resistance (MDR) transporters like P-glycoprotein (P-gp)?

A2: The interaction is complex. While overexpression of P-gp is a known resistance mechanism to many chemotherapeutics, some studies indicate that this compound and its derivatives are not substrates for P-gp but may act as inhibitors of this protein.[9] this compound has been shown to modulate P-gp activity by binding directly to it, potentially reducing the efflux of other co-administered drugs.[9] This suggests this compound could function as a chemosensitizer in tumors where P-gp is overexpressed.[1][12]

Q3: Can mutations in tubulin confer resistance to this compound?

A3: Yes. This compound's primary mechanism of action is binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[13][14] Mutations in β-tubulin, particularly at or near the drug-binding site (which overlaps with the colchicine site), can prevent this compound from binding effectively.[6][15] This is a common mechanism of resistance for microtubule-targeting drugs, and cells resistant to other agents like paclitaxel due to tubulin mutations may also show altered sensitivity to this compound.[4][6]

Q4: Which signaling pathways are most commonly altered in this compound-resistant cells?

A4: The PI3K/mTOR signaling pathway is a critical regulator of cell survival and is frequently activated in drug-resistant cancers.[10] this compound has been shown to inhibit this pathway in sensitive cells.[9][10] Consequently, the reactivation or sustained activation of PI3K/mTOR signaling is a likely mechanism of resistance. Additionally, pathways that regulate apoptosis are crucial. Downregulation of pro-apoptotic factors (e.g., Bax, p53, caspases) and upregulation of anti-apoptotic factors (e.g., Bcl-2, NF-κB, survivin) allow tumor cells to evade this compound-induced cell death.[11][16]

Q5: Is this compound effective against cell lines resistant to other microtubule agents like taxanes?

A5: Yes, this compound has shown efficacy in cell lines resistant to other microtubule-targeting drugs, such as paclitaxel.[4][17] This is because this compound binds to a different site on tubulin than taxanes.[6] Therefore, resistance mechanisms specific to taxanes, such as certain β-tubulin mutations, may not confer cross-resistance to this compound, making it a viable therapeutic option in such cases.[6]

Q6: How can this compound be used to overcome existing drug resistance?

A6: this compound can act as a chemosensitizing agent to reverse drug resistance. When used in combination with other chemotherapeutics like docetaxel, cisplatin, or gemcitabine, it can synergistically enhance their anticancer effects.[11][12][16] This is achieved by down-regulating multidrug resistance proteins (MDR1, MRP1), inhibiting anti-apoptotic factors (Bcl-2, cyclin D1), and promoting apoptosis.[1]

Section 2: Troubleshooting Guides

Problem / Observation Potential Cause(s) Suggested Troubleshooting Steps
High IC50 value for this compound observed in my cell line. 1. High expression of ABC drug efflux pumps (e.g., P-gp, MRP1).[3]2. Pre-existing or acquired mutations in β-tubulin.[5]3. Constitutive activation of pro-survival pathways (e.g., PI3K/mTOR).[10]1. Western Blot/qPCR: Quantify the expression levels of ABCB1 (P-gp) and ABCC1 (MRP1).2. Efflux Assay: Perform a functional assay using a fluorescent substrate like Rhodamine 123 to measure pump activity.3. Gene Sequencing: Sequence the β-tubulin gene(s) to check for known resistance-conferring mutations.4. Pathway Analysis: Use Western blotting to check the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
This compound treatment fails to induce apoptosis in my resistant cell line. 1. Upregulation of anti-apoptotic proteins (Bcl-2, survivin).[11]2. Downregulation or mutation of pro-apoptotic proteins (Bax, p53).[11]3. Failure to arrest the cell cycle at the G2/M phase.[9]1. Apoptosis Assays: Confirm the lack of apoptosis using multiple methods (e.g., Annexin V staining, TUNEL assay, Caspase-3 cleavage).2. Western Blot: Analyze the expression levels of Bcl-2 family proteins (Bcl-2, Bax) and caspases.3. Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if this compound is still causing G2/M arrest. A lack of arrest points to a target-level resistance (e.g., tubulin mutation).
Conflicting results from P-glycoprotein (P-gp) inhibition assays. 1. This compound's dual role as a potential P-gp inhibitor and a weak substrate can be confounding.[9]2. The specific cell line may express other transporters that contribute to efflux.1. Use a known P-gp inhibitor (e.g., verapamil) as a positive control to confirm the assay is working.2. Test this compound in combination with a known P-gp substrate (e.g., doxorubicin) to see if it enhances intracellular accumulation, confirming its inhibitory role.3. Screen for other transporters like MRP1 and BCRP (ABCG2).[3]
In vivo xenograft model shows poor response to this compound monotherapy. 1. Poor oral bioavailability or rapid metabolism of this compound.[18][19]2. High intrinsic resistance of the tumor model.3. Insufficient drug concentration at the tumor site.1. Pharmacokinetic Analysis: Measure plasma and tumor concentrations of this compound over time.2. Combination Therapy: Based on in vitro data, combine this compound with another agent like cisplatin or docetaxel to test for synergistic effects.[11][12]3. Use this compound Analogs: Consider testing more potent derivatives like 9-bromo-noscapine, which may have improved pharmacokinetics and efficacy.[4]

Section 3: Data & Visualization

Data Tables

Table 1: Efficacy of this compound in Combination Therapies (In Vivo Xenograft Models)

Cancer Type Combination Key Finding Reference
Triple-Negative Breast Cancer (Drug-Resistant) This compound (100 mg/kg) + Docetaxel (5 mg/kg) 2.33-fold greater reduction in tumor volume compared to this compound alone. [12]
Non-Small Cell Lung Cancer This compound (300 mg/kg) + Cisplatin (2.5 mg/kg) 78.1% reduction in tumor volume, compared to 35.4% (Nos) and 38.2% (Cis) alone. [11]
Non-Small Cell Lung Cancer This compound (300 mg/kg) + Gemcitabine (30 mg/kg) Synergistic inhibition of tumor growth and increased apoptosis compared to single agents. [16]

| Triple-Negative Breast Cancer | this compound + Doxorubicin | Synergistic enhancement of anti-cancer effects by deactivating NFκB and promoting apoptosis. |[16] |

Table 2: Key Proteins Implicated in this compound Resistance

Protein Function Role in Resistance Reference
P-glycoprotein (P-gp/MDR1) ATP-dependent drug efflux pump Actively transports this compound out of the cell, reducing its efficacy. [1][3]
β-Tubulin Subunit of microtubules; this compound's direct target Mutations can prevent this compound binding and disrupt its anti-mitotic activity. [4][5]
Bcl-2 Anti-apoptotic protein Overexpression prevents this compound-induced apoptosis. [1][11]
PI3K / mTOR Pro-survival signaling pathway components Activation promotes cell survival and proliferation, counteracting this compound's effects. [9][10]
PTEN Tumor suppressor, negative regulator of PI3K Loss or reduction of PTEN leads to PI3K/mTOR activation and resistance. [9][10]

| Cyclin D1 | Cell cycle regulatory protein | Overexpression can promote cell cycle progression, bypassing this compound-induced arrest. |[1] |

Signaling Pathways and Workflows

Noscapine_Resistance_Pathways Nos This compound Tubulin β-Tubulin Nos->Tubulin Binds to MT Microtubule Disruption Tubulin->MT G2M G2/M Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis Pgp P-glycoprotein (Efflux Pump) Pgp->Nos Efflux Tubulin_Mut Tubulin Mutation Tubulin_Mut->Tubulin Prevents Binding PI3K PI3K/mTOR Pathway (Activated) Cell_Survival Cell Survival & Resistance PI3K->Cell_Survival Promotes Bcl2 Bcl-2 Upregulation Bcl2->Apoptosis Inhibits Troubleshooting_Workflow Start High this compound IC50 Observed in Cell Line Test_Efflux Hypothesis 1: Increased Drug Efflux Start->Test_Efflux Test_Target Hypothesis 2: Target Alteration Start->Test_Target Test_Pathway Hypothesis 3: Pro-Survival Signaling Start->Test_Pathway Action_Efflux Action: - Western Blot for P-gp/MRP1 - Rhodamine 123 Efflux Assay Test_Efflux->Action_Efflux Action_Target Action: - Sequence β-Tubulin Gene - Check Cell Cycle Arrest (FACS) Test_Target->Action_Target Action_Pathway Action: - Western Blot for p-Akt, p-mTOR - Analyze Bcl-2/Bax Ratio Test_Pathway->Action_Pathway Result_Efflux Conclusion: Resistance via Efflux Pumps Action_Efflux->Result_Efflux If positive Result_Target Conclusion: Resistance via Tubulin Mutation Action_Target->Result_Target If positive Result_Pathway Conclusion: Resistance via Signaling Action_Pathway->Result_Pathway If positive

References

Optimizing Noscapine Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of noscapine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in in vitro studies?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Generally, concentrations ranging from 10 µM to 250 µM have been reported to be effective. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: I am observing low cytotoxicity with this compound. What could be the reason?

Several factors could contribute to low cytotoxicity:

  • Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. Different cell lines exhibit varying sensitivities.

  • Inadequate Treatment Duration: The incubation time with this compound might be too short. The cytotoxic effects of this compound are often time-dependent.[1]

  • Solubility Issues: this compound is almost insoluble in water.[2] If not properly dissolved, the actual concentration reaching the cells may be lower than intended. Using this compound hydrochloride, which is freely soluble in water and ethanol, or dissolving this compound in a small amount of DMSO before diluting in culture medium is recommended.[3][4]

  • Cell Line Resistance: Some cell lines may be inherently more resistant to this compound's effects.

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, it is advisable to use this compound hydrochloride due to its higher solubility in aqueous solutions.[3] A stock solution can be prepared by dissolving this compound hydrochloride in sterile distilled water or a buffer like PBS. If using the free base form of this compound, which is poorly soluble in water, a stock solution can be prepared in dimethyl sulfoxide (DMSO) at a high concentration.[4] This stock can then be diluted to the final desired concentration in the cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: What is the mechanism of action of this compound?

This compound's primary mechanism of action involves its interaction with tubulin, a key component of microtubules.[5] By binding to tubulin, this compound alters microtubule dynamics, leading to an increase in the time microtubules spend in a paused state.[6][7] This disruption of microtubule function interferes with the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[4][5] Additionally, this compound has been shown to modulate signaling pathways such as PTEN/PI3K/mTOR and NF-κB.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in Culture Medium Poor solubility of this compound free base.Use this compound hydrochloride, which is more water-soluble.[3] Alternatively, prepare a high-concentration stock solution in DMSO and dilute it in the medium, ensuring the final DMSO concentration is non-toxic to the cells.
High Variability in Experimental Results Inconsistent drug concentration due to improper dissolution. Pipetting errors. Cell plating inconsistencies.Ensure complete dissolution of the this compound stock solution before each use. Use calibrated pipettes and consistent techniques. Ensure uniform cell seeding density across all wells.
No Effect on Cell Viability Concentration is too low for the specific cell line. Insufficient incubation time. Cell line is resistant.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 200 µM). Increase the duration of treatment (e.g., 24, 48, 72 hours).[1] Consider using a different cell line or a positive control to validate the assay.
Unexpected Cell Morphology Changes This compound is known to affect microtubule structure, which can lead to changes in cell shape.[6]These changes are an expected outcome of this compound's mechanism of action. Document these morphological changes as part of the experimental observations.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values of this compound vary across different cancer cell lines, reflecting their differential sensitivity to the drug.

Cell LineCancer TypeIC50 Value (µM)Reference
H460Non-small cell lung cancer34.7 ± 2.5[10]
A549Non-small cell lung cancer61.25 ± 5.6[11]
MCF-7Breast cancer29[1]
MDA-MB-231Breast cancer69[1]
1A9PTX10Ovarian cancer22.7[11]
HeLaCervical cancer25[10]
C6 gliomaGlioma250[10]
B16LS9Murine melanoma50[11]
Renal 1983Bladder cancer39.1[10]
Thymocyte-10[10]

Experimental Protocols

Cytotoxicity Assay (Crystal Violet Assay)

This protocol is adapted from a study on human non-small cell lung cancer cells.[10]

  • Cell Seeding: Plate cells (e.g., H460) in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 10–160 µM) prepared in the appropriate culture medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Remove the medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 10 minutes.

    • Stain the cells with 0.5% crystal violet solution for 10 minutes.

  • Destaining and Measurement:

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding 100 µL of methanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as a function of drug concentration to determine the IC50 value.

Visualizations

This compound's Mechanism of Action Workflow

Noscapine_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Alters MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Workflow of this compound's Anticancer Mechanism.

This compound Signaling Pathway Interference

Noscapine_Signaling cluster_PI3K PTEN/PI3K/mTOR Pathway cluster_NFkB NF-κB Pathway This compound This compound PTEN PTEN This compound->PTEN Increases Expression IKK IKK Activation This compound->IKK Inhibits PI3K PI3K PTEN->PI3K Inhibits mTOR mTOR PI3K->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival IkBa IκBα Phosphorylation IKK->IkBa NFkB_Activation NF-κB Activation IkBa->NFkB_Activation Leads to NFkB_Activation->CellSurvival

Caption: this compound's Modulation of Key Signaling Pathways.

Experimental Workflow for Determining this compound IC50

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_this compound Treat with this compound Concentrations overnight_incubation->treat_this compound incubation_72h Incubate for 72 hours treat_this compound->incubation_72h cytotoxicity_assay Perform Cytotoxicity Assay (e.g., Crystal Violet) incubation_72h->cytotoxicity_assay measure_absorbance Measure Absorbance cytotoxicity_assay->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for IC50 Determination of this compound.

References

Navigating the Labyrinth of Noscapine Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of the phthalideisoquinoline alkaloid noscapine, a compound of significant interest for its potential anticancer properties, presents a formidable challenge in organic chemistry. Researchers often encounter hurdles related to stereochemistry, reaction yields, and purification. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental pursuit of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of (–)-α-noscapine?

A1: The main difficulties lie in controlling the stereochemistry at the two contiguous chiral centers, achieving satisfactory overall yields in a multi-step synthesis, and the purification of the final product from diastereomers and other impurities.[1][2] Many reported syntheses produce a racemic mixture of (±)-α-noscapine, requiring a challenging chiral resolution step to isolate the biologically active (–)-α-isomer.[3] Furthermore, the multi-step nature of the synthesis often leads to a low overall yield, making the process economically challenging compared to extraction from natural sources.[4]

Q2: Which synthetic strategies are most commonly employed for the construction of the this compound core?

A2: The two most prevalent strategies for constructing the tetrahydroisoquinoline skeleton of this compound are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[5] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide, while the Pictet-Spengler reaction utilizes the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[6][7]

Q3: What are typical overall yields for the total synthesis of this compound?

A3: Overall yields for the total synthesis of this compound are often low due to the numerous steps involved. For instance, one convergent total synthesis of (±)-α-noscapine reported an overall yield of 11.6% over 14 steps.[3][8] Biosynthetic approaches using engineered yeast have shown promise, with titers reaching up to 2.2 mg/L after extensive optimization, but this is still at a pre-commercial scale.[9]

Q4: How is the diastereoselectivity controlled during the synthesis?

A4: Achieving the desired erythro (α) diastereomer over the threo (β) diastereomer is a critical challenge. One successful strategy involves a blocking group-directed Bischler-Napieralski reaction followed by a highly diastereoselective reduction, which has been reported to achieve an α/β ratio greater than 23:1.[8] Another approach utilized the diastereoselective addition of a 1-siloxy-isobenzofuran derivative to an iminium intermediate, achieving an erythro to threo product ratio of 4:1.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a key step in forming the dihydroisoquinoline core of this compound. Low yields are a common problem.

Potential Cause Troubleshooting Recommendation
Insufficiently activated aromatic ring The reaction is an electrophilic aromatic substitution and is more effective with electron-donating groups on the benzene ring.[10] Ensure the starting β-arylethylamide has appropriate activating groups.
Ineffective dehydrating agent Phosphoryl chloride (POCl3) is commonly used. For less reactive substrates, phosphorus pentoxide (P2O5) in refluxing POCl3 can be more effective.[7] Other reagents like Tf2O and polyphosphoric acid (PPA) can also be explored.[7]
Suboptimal reaction temperature The reaction is typically carried out under refluxing acidic conditions.[10] The temperature can range from room temperature to 100 °C depending on the dehydrating agent and substrate reactivity.[7] Optimization of the reaction temperature is crucial.
Side reactions A significant side reaction is the retro-Ritter reaction, which forms styrenes.[11] This can be minimized by using milder conditions or alternative cyclization methods if possible.
Issue 2: Poor Diastereoselectivity in the Reduction of the Dihydroisoquinoline Intermediate

The reduction of the dihydroisoquinoline intermediate is a critical step that often determines the ratio of α- and β-noscapine.

Potential Cause Troubleshooting Recommendation
Inappropriate reducing agent Sodium borohydride (NaBH4) is a common reducing agent.[12] The choice of reducing agent and reaction conditions (temperature, solvent) can significantly impact the diastereoselectivity. Screening different reducing agents may be necessary.
Steric hindrance The stereochemical outcome is influenced by the steric environment around the imine to be reduced. The presence of bulky protecting or directing groups on the substrate can favor the formation of one diastereomer over the other.
Reaction temperature Lowering the reaction temperature (e.g., to -78 °C) can often enhance diastereoselectivity by favoring the kinetically controlled product.[12]
Issue 3: Difficulty in Purification of the Final Product

Purification of this compound from synthetic reaction mixtures can be challenging due to the presence of diastereomers and colored impurities.

Potential Cause Troubleshooting Recommendation
Presence of diastereomers The α- and β-diastereomers of this compound can be difficult to separate. Recrystallization is a common method for the separation of (±)-α-noscapine from the crude product mixture.[3] Chiral column chromatography can also be employed for the separation of enantiomers.[13]
Colored impurities Impurities such as papaverrubine compounds can impart an undesirable reddish color to the final product, especially under acidic conditions.[4] Purification methods often involve pH adjustments. For example, forming a suspension in an aqueous isopropanol solution and adjusting the pH to 10-14 with a strong base can help remove these impurities.[14]
Formation of byproducts Side reactions can lead to various byproducts. For example, during the synthesis of this compound analogues, hydroxylamine byproducts have been observed during reduction steps.[12] Careful monitoring of the reaction by TLC or LC-MS and optimization of reaction conditions can help minimize byproduct formation.

Data Presentation

Table 1: Comparison of Selected this compound Total Synthesis Metrics

Synthetic Route Key Reaction(s) Overall Yield (%) Number of Steps Diastereomeric Ratio (α:β) Reference
Mao et al. (2013)Condensation of meconin and cotarnine derivatives11.614Not determined[3][8]
Ni et al. (2011)Blocking group-directed Bischler-Napieralski, Diastereoselective reductionNot reportedNot reported> 23:1[8]
Shono et al. (1983)Reductive coupling78 (for coupling step)Not reported3:2[2]
Santos et al. (2010)Diastereoselective addition to iminium intermediateNot reportedNot reported4:1[2]
Li et al. (Biosynthetic)Engineered S. cerevisiaeTiter: ~2.2 mg/LN/AN/A[9]

Experimental Protocols

Detailed Methodology for Bischler-Napieralski Cyclization (General Procedure)

To a solution of the β-arylethylamide (1.0 equivalent) in anhydrous toluene (or another suitable aprotic solvent), add phosphoryl chloride (POCl3, 5.0 equivalents) dropwise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux (typically 110-120 °C) for 2-4 hours, monitoring the progress by TLC. After completion, the reaction mixture is cooled to room temperature and the excess POCl3 and solvent are removed under reduced pressure. The residue is carefully quenched with ice-water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude dihydroisoquinoline product, which is then purified by column chromatography.[10][12]

Detailed Methodology for Diastereoselective Reduction of Dihydroisoquinoline Intermediate

The crude dihydroisoquinoline intermediate (1.0 equivalent) is dissolved in methanol and cooled to -78 °C in a dry ice/acetone bath. Sodium borohydride (NaBH4, 3.0 equivalents) is added portionwise while maintaining the temperature. The reaction is stirred at -78 °C for 30 minutes and then allowed to slowly warm to room temperature over several hours. The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio of the crude product is determined by 1H NMR, and the desired α-diastereomer is purified by column chromatography or recrystallization.[12]

Visualizations

experimental_workflow General Workflow for this compound Synthesis Troubleshooting cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions start Starting Materials bischler_napieralski Bischler-Napieralski Cyclization start->bischler_napieralski reduction Diastereoselective Reduction bischler_napieralski->reduction low_yield_bn Low Yield? bischler_napieralski->low_yield_bn coupling Coupling of Fragments reduction->coupling poor_dr Poor Diastereoselectivity? reduction->poor_dr low_yield_coupling Low Coupling Yield? coupling->low_yield_coupling purification_issues Purification Issues? coupling->purification_issues optimize_bn Optimize Reagents & Conditions for B-N low_yield_bn->optimize_bn optimize_reduction Screen Reducing Agents & Lower Temperature poor_dr->optimize_reduction optimize_coupling Check Precursor Purity & Optimize Coupling Conditions low_yield_coupling->optimize_coupling optimize_purification Adjust pH, Recrystallize, or Use Chiral Chromatography purification_issues->optimize_purification

Caption: Troubleshooting workflow for the total synthesis of this compound.

diastereoselectivity_logic Decision Logic for Improving Diastereoselectivity start Poor Diastereomeric Ratio (α:β) check_temp Is Reaction at Low Temperature (-78°C)? start->check_temp check_reagent Is Reducing Agent Optimized? check_temp->check_reagent Yes lower_temp Lower Reaction Temperature check_temp->lower_temp No check_substrate Does Substrate Have Steric Directing Group? check_reagent->check_substrate Yes screen_reagents Screen Alternative Reducing Agents check_reagent->screen_reagents No modify_substrate Introduce a Bulky Protecting/ Directing Group check_substrate->modify_substrate No accept_ratio Proceed with Difficult Separation check_substrate->accept_ratio Yes lower_temp->check_reagent screen_reagents->check_substrate modify_substrate->accept_ratio

Caption: Decision tree for troubleshooting poor diastereoselectivity.

References

Technical Support Center: Assessing and Minimizing Noscapine Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing and minimizing noscapine toxicity in animal models. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in animal models?

A1: this compound is generally considered to have a low toxicity profile, with a large margin of safety between its therapeutic and toxic doses.[1][2] Studies in various animal models have shown that at tumor-suppressive doses, this compound exhibits little to no toxicity to major organs such as the kidney, liver, heart, bone marrow, spleen, and small intestine.[3]

Q2: What are the known LD50 values for this compound in common animal models?

A2: The median lethal dose (LD50) of this compound varies depending on the animal species and the route of administration. The following table summarizes the available LD50 data.

Q3: What are the common side effects of this compound observed in animal studies?

A3: At therapeutic doses, this compound is generally well-tolerated. However, at very high doses, some studies in humans have reported side effects such as drowsiness and abdominal discomfort in a small percentage of patients.[4] Animal-specific side effect data at high doses is limited, but researchers should monitor for general signs of distress, changes in behavior, and gastrointestinal issues.

Q4: How can I prepare this compound for in vivo administration?

A4: this compound base is practically insoluble in water, which can present a challenge for administration.[4]

  • This compound Hydrochloride: The hydrochloride salt of this compound is freely soluble in water, making it a convenient option for preparing aqueous solutions for oral gavage or injection.[1][5]

  • Acidic Solutions: this compound base can be dissolved in dilute acidic solutions, such as dilute HCl.[2]

  • Co-solvents: For oral administration, a homogenous solution can be prepared using co-solvents like N-methyl-2-pyrrolidone (NMP) and polyethylene glycol (PEG300) in water. A common formulation involves triturating the required amount of this compound with 10% v/v NMP and 30% v/v PEG 300, and then bringing it to the final volume with water.[6]

Q5: Are there any known drug interactions with this compound that I should be aware of during my experiments?

A5: this compound can interact with other medications, potentially altering their effects or increasing the risk of adverse reactions.[7] Co-administration with central nervous system depressants can exacerbate sedative effects.[7] Additionally, this compound's metabolism involves the cytochrome P450 enzyme system, so drugs that induce or inhibit these enzymes can affect this compound's plasma levels.[7]

Troubleshooting Guides

Issue 1: Poor Solubility and Vehicle Selection
  • Problem: Difficulty in dissolving this compound for consistent and accurate dosing.

  • Solutions:

    • Use this compound Hydrochloride: This salt form is freely soluble in water and is the simplest solution for aqueous preparations.[1][5]

    • Acidify the Vehicle: For this compound base, use a vehicle with a low pH, such as sterile water with a small amount of hydrochloric acid, to aid dissolution.[2]

    • Employ Co-solvents: A mixture of N-methyl-2-pyrrolidone (NMP) and polyethylene glycol (PEG300) in water can be used to create a stable solution for oral gavage.[6]

    • Sonication: After mixing this compound with the chosen vehicle, sonication can help to ensure complete dissolution and create a homogenous solution.[6]

Issue 2: Inconsistent Drug Exposure in Pharmacokinetic Studies
  • Problem: High variability in plasma concentrations of this compound between animals.

  • Solutions:

    • Fasting: Ensure that animals are fasted overnight before oral administration of this compound to reduce variability in gastric emptying and absorption.[5]

    • Standardize Administration Technique: Use consistent and proper oral gavage or injection techniques to minimize dosing errors.

    • Vehicle Consistency: Prepare the dosing solution fresh for each experiment and ensure it is homogenous to avoid concentration differences.

Issue 3: Monitoring for Potential Toxicity
  • Problem: Uncertainty about which parameters to monitor to assess potential this compound-induced toxicity.

  • Solutions:

    • Biochemical Analysis:

      • Kidney Function: Monitor blood urea nitrogen (BUN) and creatinine levels. Studies have shown that this compound can have a protective effect on renal function in certain injury models by decreasing these markers.[4][8][9]

      • Liver Function: While significant liver toxicity is not commonly reported at therapeutic doses, it is good practice to monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), especially when using high doses or in long-term studies. One study in rats showed that this compound administration was associated with a decrease in hepatic microsomal cytochrome P-450 content and a decrease in glutathione (GSH) levels, which could suggest altered liver metabolism.[2]

      • Oxidative Stress: Measure markers of oxidative stress such as malondialdehyde (MDA) and glutathione (GSH) levels, as this compound has been shown to enhance lipid peroxidation and decrease GSH content in some contexts.[2]

    • Histopathological Examination:

      • At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs) for histological analysis.[3]

      • Examine for any signs of cellular damage, inflammation, or necrosis, particularly in the liver and kidneys when high doses are used.[10][11][12][13]

    • Clinical Observations: Regularly observe the animals for any changes in behavior, weight loss, or signs of distress.

Quantitative Data on this compound Toxicity

Animal ModelRoute of AdministrationLD50 Value (mg/kg)Reference
MouseIntravenous (i.v.)83[2]
MouseOral853[1]
MouseIntraperitoneal581[1]
MouseSubcutaneous700[1]
RatOral>800[2]

Experimental Protocols

Assessment of Apoptosis via TUNEL Assay in this compound-Treated Tissues

This protocol provides a general framework for detecting DNA fragmentation, a hallmark of apoptosis, in tissue sections from animals treated with this compound.

  • Materials:

    • Paraffin-embedded tissue sections (5 µm)

    • Xylene and ethanol series for deparaffinization and rehydration

    • Proteinase K solution

    • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

    • Wash buffers (e.g., PBS)

    • Counterstain (e.g., DAPI or Methyl Green)

    • Mounting medium

    • Fluorescence or light microscope

  • Procedure:

    • Deparaffinization and Rehydration:

      • Immerse slides in xylene to remove paraffin.

      • Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

    • Permeabilization:

      • Incubate sections with Proteinase K solution to retrieve antigenic sites. The incubation time and concentration may need optimization.

    • TUNEL Reaction:

      • Equilibrate the sections with TUNEL buffer.

      • Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C. Incubation time can vary, typically from 1 to 3 hours.[14]

    • Washing:

      • Wash the slides with PBS to remove unincorporated nucleotides.

    • Detection:

      • If using a fluorescent label, proceed to counterstaining.

      • If using a biotin-labeled nucleotide, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate like DAB.

    • Counterstaining:

      • Stain the nuclei with a suitable counterstain to visualize all cells.

    • Mounting and Visualization:

      • Mount the coverslips with an appropriate mounting medium.

      • Visualize the slides under a microscope. Apoptotic cells will show positive staining (e.g., fluorescence or brown color).

Western Blot Analysis of Apoptosis Markers (Bcl-2 and Caspase-3)

This protocol outlines the detection of key apoptosis-related proteins in cell lysates from this compound-treated tissues or cells.

  • Materials:

    • Tissue or cell samples

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lysate Preparation:

      • Homogenize tissue samples or lyse cell pellets in lysis buffer on ice.

      • Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Protein Transfer:

      • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

      • Transfer the separated proteins to a PVDF membrane.

    • Blocking and Antibody Incubation:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2 and anti-cleaved Caspase-3) overnight at 4°C.

    • Secondary Antibody Incubation and Detection:

      • Wash the membrane with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Signal Detection:

      • Incubate the membrane with ECL substrate.

      • Capture the chemiluminescent signal using an imaging system.

    • Analysis:

      • Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and cleaved Caspase-3.[15][16]

Visualizations

Noscapine_Signaling_Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Alters Spindle Mitotic Spindle Assembly Checkpoint Microtubules->Spindle Disrupts MitoticArrest Mitotic Arrest Spindle->MitoticArrest Activates Bcl2 Bcl-2 (anti-apoptotic) MitoticArrest->Bcl2 Downregulates Bax Bax (pro-apoptotic) MitoticArrest->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Toxicity_Assessment_Workflow Start Start: this compound Administration to Animal Model InLife In-Life Observations Start->InLife Collection Sample Collection (Blood, Tissues) InLife->Collection Biochem Biochemical Analysis Collection->Biochem Histo Histopathological Examination Collection->Histo Molecular Molecular Analysis (e.g., Western Blot, TUNEL) Collection->Molecular Data Data Analysis and Toxicity Assessment Biochem->Data Histo->Data Molecular->Data

References

identifying potential experimental artifacts of noscapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts associated with noscapine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a microtubule-modulating agent. It binds to tubulin, altering its conformation and dampening microtubule dynamics.[1] Unlike other microtubule-targeting agents like taxanes or vinca alkaloids, this compound does not cause a significant change in the total polymer mass of microtubules. Instead, it increases the time microtubules spend in a paused state, which disrupts their dynamic instability. This leads to mitotic arrest at the G2/M phase of the cell cycle and can subsequently induce apoptosis.[2]

Q2: I'm observing cell cycle arrest at G2/M as expected, but also a significant population of polyploid cells. Is this a normal effect of this compound or an artifact?

The induction of polyploidy is a known cellular response to this compound treatment and should not be considered an artifact.[3][4] By disrupting mitotic spindle function, this compound can lead to failed cytokinesis, resulting in cells with multiple sets of chromosomes. However, it is crucial to distinguish between polyploidy and aneuploidy (an abnormal number of individual chromosomes), as this compound has been shown to induce both.[5][6] The induction of polyploidy is dose- and time-dependent.

Q3: My this compound stock solution is not fully dissolving in aqueous media. What is the recommended solvent?

This compound has low water solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of this compound for in vitro experiments.[7] It is critical to use a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%, as higher concentrations can cause cellular stress and artifacts.[8][9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Could impurities in my this compound sample be affecting my results?

Yes, impurities in commercially available this compound can lead to experimental artifacts. A common impurity is papaverine, another alkaloid from the opium poppy.[10] Papaverine has its own distinct biological activities, including phosphodiesterase inhibition and smooth muscle relaxation, which could confound the interpretation of your results.[10][11][12]

Troubleshooting Guides

Problem 1: Inconsistent or weaker-than-expected anti-proliferative effects.

This could be due to several factors, including this compound degradation, impurities, or off-target effects.

Troubleshooting Steps:

  • Assess Purity of this compound Stock:

    • Issue: The presence of impurities, such as papaverine, can interfere with the expected activity of this compound.

    • Solution: Verify the purity of your this compound powder using High-Performance Liquid Chromatography (HPLC). Compare your results to a certified reference standard.

  • Evaluate this compound Stability:

    • Issue: this compound can degrade in aqueous solutions, especially under acidic or basic conditions and upon exposure to light.[1] This degradation can lead to a loss of potency.

    • Solution: Prepare fresh working solutions of this compound from a DMSO stock for each experiment. Store the DMSO stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Consider Off-Target Effects:

    • Issue: At certain concentrations, this compound's off-target effects may counteract its anti-proliferative activity in some cell lines.

    • Solution: Review the literature for known off-target effects of this compound that may be relevant to your experimental system (see Problem 2).

Problem 2: Observing unexpected cellular responses not related to microtubule disruption (e.g., changes in inflammation or cell signaling pathways).

This compound has several known off-target effects that can manifest as experimental artifacts if not accounted for.

Troubleshooting Steps:

  • Bradykinin Receptor Interaction:

    • Issue: this compound can act as a non-competitive antagonist of the bradykinin B2 receptor.[13] This can be a confounding factor in studies involving inflammation or signaling pathways modulated by bradykinin.

    • Solution: If your research involves pathways sensitive to bradykinin signaling, consider using a more specific microtubule-targeting agent as a control. Alternatively, you can investigate whether a bradykinin receptor agonist can reverse the unexpected effects.

  • NF-κB and PI3K/mTOR Pathway Modulation:

    • Issue: this compound has been shown to inhibit the NF-κB signaling pathway and modulate the PI3K/mTOR pathway.[14] These pathways are central to cell survival, proliferation, and inflammation.

    • Solution: When studying these pathways, it is important to acknowledge that this compound's effects may not be solely due to microtubule disruption. Use inhibitors or activators of these pathways as controls to dissect the specific contributions of each mechanism.

  • Sigma Receptor Agonism:

    • Issue: The antitussive effects of this compound are mediated through its activity as a sigma receptor agonist.[15] While less studied in the context of its anti-cancer effects, this interaction could contribute to unexpected cellular responses.

    • Solution: Be aware of this potential off-target effect, especially when working with neuronal or other cell types with high sigma receptor expression.

Problem 3: Suspected interference with fluorescence-based assays.

Many small molecules can interfere with fluorescence assays by quenching the signal or through their own autofluorescence.

Troubleshooting Steps:

  • Assess Autofluorescence of this compound:

    • Issue: this compound may be fluorescent at the excitation and emission wavelengths of your assay.

    • Solution: Measure the fluorescence of this compound alone in your assay buffer at the relevant wavelengths. If it is fluorescent, consider using a different fluorescent dye with a non-overlapping spectrum.

  • Check for Signal Quenching:

    • Issue: this compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (quenching).

    • Solution: Perform a control experiment with your fluorescent probe and titrate in this compound to see if the signal decreases. If quenching is observed, you may need to switch to a non-fluorescence-based assay format (e.g., a luminescence or absorbance-based assay).

  • Run a Vehicle Control:

    • Issue: The solvent used to dissolve this compound, typically DMSO, can also interfere with assays.

    • Solution: Always include a vehicle control (the same concentration of DMSO used to deliver this compound) to account for any background signal or quenching from the solvent.

Quantitative Data Summary

ParameterConcentration/ValueCell Line/SystemReference
Polyploidy Induction Threshold 15.0 - 30.0 µg/mLHuman Lymphocytes[3]
Maximum Polyploidy Induction 100.0 - 150.0 µg/mLHuman Lymphocytes[3]
Mitotic Spindle Disruption < 5 µg/mLHuman Lymphocytes, CHO cells[6]
IC50 for Proliferation Inhibition ~36 µMBreast Cancer Cells[2]
Bradykinin B2 Receptor Antagonism 2.5 µM (no effect observed)Human Umbilical Vein[16]
AURKB Inhibition IC50 26.6 µMIn vitro kinase assay[17]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for assessing the purity of a this compound sample and detecting the presence of papaverine.

Materials:

  • This compound sample

  • Papaverine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 HPLC column

Procedure:

  • Prepare Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Prepare Standards:

    • Prepare a 1 mg/mL stock solution of your this compound sample in DMSO.

    • Prepare a 1 mg/mL stock solution of the papaverine reference standard in DMSO.

    • Create a mixed standard by combining the this compound and papaverine stocks.

  • HPLC Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Analysis:

    • Inject the mixed standard to determine the retention times of this compound and papaverine.

    • Inject your this compound sample.

    • Analyze the chromatogram for the presence of a peak at the retention time of papaverine and quantify any other impurities.

Protocol 2: Assessment of this compound Autofluorescence

This protocol helps determine if this compound interferes with a fluorescence-based assay.

Materials:

  • This compound stock solution in DMSO

  • Assay buffer

  • Multi-well plate (black, clear bottom recommended)

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer, covering the range of concentrations you plan to use in your experiment.

  • Include a vehicle control (assay buffer with the highest concentration of DMSO used).

  • Include a buffer-only control.

  • Dispense the solutions into the wells of the multi-well plate.

  • Read the plate at the excitation and emission wavelengths of your assay's fluorophore.

  • Analysis: Compare the fluorescence intensity of the this compound-containing wells to the vehicle and buffer controls. A significant increase in fluorescence indicates autofluorescence.

Visualizations

Signaling_Pathways cluster_this compound This compound cluster_primary Primary Target cluster_offtarget Potential Off-Target Effects This compound This compound Tubulin Tubulin This compound->Tubulin Binds Bradykinin_R Bradykinin R This compound->Bradykinin_R Antagonizes NFkB NF-κB Pathway This compound->NFkB Inhibits PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR Modulates Sigma_R Sigma Receptor This compound->Sigma_R Activates Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Disrupts Mitotic_Arrest G2/M Arrest Microtubule_Dynamics->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: this compound's primary and potential off-target signaling pathways.

Troubleshooting_Workflow Start Inconsistent/Unexpected Results with this compound Check_Purity 1. Check this compound Purity (HPLC vs. Standard) Start->Check_Purity Check_Stability 2. Assess Compound Stability (Prepare fresh solutions) Check_Purity->Check_Stability Check_Solvent 3. Evaluate Solvent Effects (Include vehicle control) Check_Stability->Check_Solvent Check_Off_Target 4. Consider Off-Target Effects (Review literature, use controls) Check_Solvent->Check_Off_Target Check_Assay_Interference 5. Test for Assay Interference (Autofluorescence/Quenching) Check_Off_Target->Check_Assay_Interference Outcome Identify Source of Artifact Check_Assay_Interference->Outcome

Caption: A logical workflow for troubleshooting this compound experiments.

Polyploidy_vs_Aneuploidy This compound This compound Spindle_Disruption Mitotic Spindle Disruption This compound->Spindle_Disruption Failed_Cytokinesis Failed Cytokinesis Spindle_Disruption->Failed_Cytokinesis Chromosome_Missegregation Chromosome Missegregation Spindle_Disruption->Chromosome_Missegregation Polyploidy Polyploidy (Multiple chromosome sets, e.g., 4n) Failed_Cytokinesis->Polyploidy Aneuploidy Aneuploidy (Abnormal number of individual chromosomes, e.g., 2n+1) Chromosome_Missegregation->Aneuploidy

References

Technical Support Center: Enhancing the Oral Bioavailability of Noscapine for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of noscapine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

This compound, a promising anti-cancer agent, exhibits low oral bioavailability due to several factors. Its lipophilic nature (LogP ~2.6) and moderate aqueous solubility (≤ 0.05 mg/mL) contribute to poor absorption.[1] Furthermore, this compound undergoes extensive first-pass metabolism in the liver, leading to rapid clearance and a short biological half-life of approximately 4.5 hours.[2][3][4] This high first-pass metabolism is considered a primary reason for its dose-dependent and variable bioavailability.[2][3]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

Researchers have successfully employed several formulation strategies to overcome the challenges of oral this compound delivery. These primarily include:

  • Nanoformulations: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs), self-nanoemulsifying drug delivery systems (SNEDDS), and polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[5][6][7][8][9][10]

  • Sustained Release Formulations: Techniques like hot-melt extrusion (HME) can be used to create sustained-release dosage forms, which can maintain plasma levels of this compound for a prolonged period and improve overall bioavailability.[11][12]

  • Co-administration with Bioavailability Enhancers: While research is ongoing, some studies have explored the co-administration of this compound with agents that can modulate drug-metabolizing enzymes. However, results have shown that repeated dosing with certain dietary agents might lead to enzyme induction and faster clearance.[4]

Q3: How do nanoformulations improve the oral bioavailability of this compound?

Nanoformulations enhance the oral bioavailability of this compound through several mechanisms:

  • Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area for dissolution, which can improve the solubility and dissolution rate of poorly soluble drugs like this compound.

  • Protection from Degradation: Encapsulation within nanoparticles can protect this compound from the harsh environment of the gastrointestinal tract and from enzymatic degradation.

  • Enhanced Permeability and Uptake: Nanosystems can be designed to increase the permeability of this compound across the intestinal epithelium. Some formulations, like mannosylated self-emulsifying solid dispersions, have shown the potential for saturating uptake across Caco-2 monolayers.[1][13]

  • Lymphatic Transport: Lipid-based nanoformulations such as SNEDDS and SLNs can promote lymphatic transport, thereby bypassing the hepatic first-pass metabolism, which is a major contributor to this compound's low bioavailability.[14]

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
Possible Cause Troubleshooting Step
Poor aqueous solubility of neat this compound. Formulate this compound into a nano-delivery system such as Solid Lipid Nanoparticles (SLNs) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) to improve solubility and dissolution rate.[5][10][15]
Extensive first-pass metabolism. Utilize a formulation strategy that promotes lymphatic uptake, such as lipid-based nanoparticles, to bypass the liver.[14] Consider sustained-release formulations to maintain therapeutic plasma concentrations.[11][12]
High inter-individual variability. Ensure strict standardization of experimental conditions, including animal fasting times and administration techniques. The inherent pharmacokinetic variability of this compound is high, so using a larger number of animals per group can improve statistical power.[2][3]
Inadequate analytical method sensitivity. Develop and validate a sensitive analytical method, such as UPLC-MS/MS or HPLC, for the accurate quantification of this compound in plasma.[16][17][18] The limit of quantitation should be sufficiently low to capture the complete pharmacokinetic profile.[19]
Issue 2: Difficulty in Formulating Stable this compound Nanoparticles
Possible Cause Troubleshooting Step
Drug precipitation or low entrapment efficiency. Optimize the formulation components. For SLNs, select lipids in which this compound has high solubility.[8] For SNEDDS, construct pseudoternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant for stable nanoemulsion formation.[15] For polymeric nanoparticles, the molecular weight of the polymer can influence drug loading capacity.[20]
Particle aggregation and instability. Incorporate stabilizers such as polyethylene glycol (PEG) to create "stealth" nanoparticles with improved stability and longer circulation times.[5][6] Ensure the zeta potential of the nanoparticles is sufficient to prevent aggregation.
Inconsistent particle size and polydispersity. Standardize the preparation method. For instance, in the high-shear homogenization and ultrasound method for SLNs, precisely control the sonication time and power.[8] For HME, optimize the processing temperature and screw speed.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations in Rodents
FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
This compound in Corn OilSprague-Dawley Rats100.9450.5853.81219.424[1][14]
Nos_SESDsSprague-Dawley Rats101.6270.7425.19126.451[14]
Mann-Nos_SESDsSprague-Dawley Rats10---~37 (40% > Nos_SESDs)[1][13]
This compound HCl SolutionRats--0.70 ± 0.27167.62 ± 35.82-[12]
This compound HCl ExtrudateRats--0.80 ± 0.27406.99 ± 179.81-[12]
This compound SolutionMice7512.741.1253.42~31.5[18]
This compound SolutionMice15023.241.5064.08~31.5[18]
This compound SolutionMice30046.730.46198.35~31.5[18]

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve, Nos_SESDs: this compound self-emulsifying solid dispersions, Mann-Nos_SESDs: Mannosylated this compound self-emulsifying solid dispersions.

Table 2: Physicochemical Properties of this compound Nanoformulations
Formulation TypeParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Nos-SLN61.3 ± 9.3-80.4 ± 3.2[5][6]
Nos-PEG-SLN80.5 ± 8.9-83.6 ± 1.2[5][6]
Nos_SMEDDs246.33 ± 3.79-18.17 ± 0.6832.36 ± 4.28[14]
Mann-Nos_SMEDDs238.52 ± 4.88-18.69 ± 0.9135.02 ± 6.56[14]
Nos_SESDs6420 ± 5030-10.62 ± 0.8330.96 ± 4.66[14]
Mann-Nos_SESDs6600 ± 3160-12.40 ± 1.6132.05 ± 3.72[14]
FA-Chi-NPs220-65[9]

SLN: Solid Lipid Nanoparticle, PEG-SLN: Polyethylene glycol-conjugated Solid Lipid Nanoparticle, SMEDDs: Self-microemulsifying liquid dispersions, SESDs: Self-emulsifying solid dispersible microparticles, FA-Chi-NPs: Folic acid-chitosan nanoparticles.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized procedure based on the high-shear homogenization and ultrasound method.

Materials:

  • This compound

  • Solid lipid (e.g., Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse the this compound in the molten lipid.

  • Heat the surfactant solution in purified water to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a specified time to form a coarse pre-emulsion.

  • Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be lyophilized for long-term storage.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general workflow for assessing the oral bioavailability of a this compound formulation.

Procedure:

  • Fast male Sprague-Dawley rats overnight with free access to water.

  • Divide the rats into experimental groups (e.g., control group receiving this compound solution, test group receiving the new formulation).

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable method like protein precipitation.[18]

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as HPLC or UPLC-MS/MS.[16][18]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.

Visualizations

Experimental_Workflow_for_Noscapine_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Formulation This compound Formulation (e.g., SLNs, SNEDDS) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Animal_Dosing Oral Administration to Rats Characterization->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS or HPLC Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Comparison Compare PK Parameters (vs. Control Formulation) PK_Analysis->Comparison Conclusion Determine Bioavailability Enhancement Comparison->Conclusion

Caption: Experimental Workflow for Enhancing this compound Oral Bioavailability.

Noscapine_Absorption_and_Metabolism_Pathway cluster_absorption Intestinal Absorption cluster_transport Systemic Circulation cluster_metabolism Hepatic First-Pass Metabolism cluster_nano Nanoparticle-Mediated Pathway Oral_Admin Oral Administration of this compound Formulation Lumen GI Lumen Oral_Admin->Lumen Enterocytes Intestinal Enterocytes Lumen->Enterocytes Absorption Portal_Vein Portal Vein Enterocytes->Portal_Vein Conventional Pathway Lymphatic Lymphatic System Enterocytes->Lymphatic Lipid Nanoparticle Bypass Pathway Liver Liver Portal_Vein->Liver Systemic_Circ Systemic Circulation Liver->Systemic_Circ Reduced Bioavailability Metabolites Metabolites Liver->Metabolites CYP CYP3A4, CYP2C9 Lymphatic->Systemic_Circ Enhanced Bioavailability

Caption: this compound Oral Absorption and First-Pass Metabolism Pathways.

References

Technical Support Center: Noscapine Crystallization for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of noscapine for structural studies.

Frequently Asked Questions (FAQs)

Q1: What are the key solubility characteristics of this compound and its hydrochloride salt?

This compound base is a phthalideisoquinoline alkaloid with limited solubility in water but is soluble in several organic solvents.[1] Its hydrochloride salt, however, is much more soluble in water and polar solvents.[2][3][4] Understanding these differences is crucial for selecting an appropriate crystallization solvent system.

Q2: Which solvents are commonly used for this compound crystallization?

A mixed-solvent system is often employed. Solvents in which this compound is highly soluble, such as acetone and acetonitrile, are used to dissolve the crude material.[5][6] An "anti-solvent" in which this compound is poorly soluble, most commonly water, is then added to induce crystallization.[5][6] Other reported solvents include ethanol, methanol, and chloroform.[1][7] For this compound hydrochloride, aqueous solutions or ethanol are common.[4]

Q3: What is the typical melting point of this compound?

The melting point of this compound is approximately 176 °C.[7][8] The hydrochloride salt has a higher melting point, in the range of 221-223 °C.[4] Significant deviation from these values may indicate the presence of impurities.

Q4: How does pH affect the crystallization of this compound?

pH plays a critical role in this compound purification and crystallization. This compound is an alkaloid and will precipitate from an acidic aqueous solution when the pH is raised with a base like ammonia or sodium hydroxide.[9] Patent literature suggests that maintaining a pH above 5 during certain purification steps can prevent the formation of colored impurities.[5][6]

Troubleshooting Guides

Issue 1: No Crystals Are Forming

Symptom: The solution remains clear even after cooling or the addition of an anti-solvent.

Possible Causes & Solutions:

  • Solution is too dilute (undersaturated):

    • Solution: Slowly evaporate the solvent to increase the concentration of this compound. Be cautious with volatile solvents to avoid overly rapid crystal formation.

  • Incorrect solvent system:

    • Solution: The chosen solvent may be too good, keeping the this compound fully dissolved. Introduce a miscible anti-solvent (a solvent in which this compound is insoluble) dropwise to induce precipitation. Water is a common anti-solvent for acetone or acetonitrile solutions of this compound.[5][6]

  • Lack of nucleation sites:

    • Solution 1: Scratch the inside of the glass vessel with a glass rod just below the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

    • Solution 2: Introduce a "seed crystal" from a previous successful crystallization of this compound.

Issue 2: Oiling Out Instead of Crystallizing

Symptom: An oily, immiscible layer forms at the bottom of the vessel instead of solid crystals.

Possible Causes & Solutions:

  • High concentration of impurities:

    • Solution: Impurities can lower the melting point of the solid, causing it to "melt" in the hot solution.[10] Consider an additional purification step, such as a charcoal treatment or a liquid-liquid extraction, before attempting crystallization.

  • Solution is too supersaturated or cooling too rapidly:

    • Solution: The crystallization temperature may be above the melting point of your compound (or its impure form). Re-heat the solution to dissolve the oil, add a small amount of additional solvent to slightly decrease the saturation, and allow it to cool more slowly.[10] Placing the flask in an insulated container (like a beaker of warm water or a Dewar flask) can promote slower cooling.

Issue 3: Formation of Very Fine Needles or Powder

Symptom: The product is a mass of fine needles or a powder, which is difficult to filter and may have poor crystalline order for X-ray diffraction.

Possible Causes & Solutions:

  • Rapid crystallization:

    • Solution: Fast crystal growth often leads to small, poorly formed crystals with trapped impurities.[10][11] Slow down the crystallization process by reducing the rate of cooling or by adding the anti-solvent more slowly and with vigorous stirring.

  • Inherent crystal habit:

    • Solution 1: Some molecules, like this compound, have a tendency to form needles.[12][13] Experiment with different solvent systems. The solvent can influence the crystal habit by interacting with different crystal faces.

    • Solution 2: The use of additives or co-crystallizing agents can sometimes alter the crystal morphology.[12]

Data Presentation

Table 1: Solubility of this compound Base and its Hydrochloride Salt in Various Solvents

CompoundSolventSolubilityReference
This compound Base WaterInsoluble[1]
BenzeneSoluble[7]
AcetoneSoluble, sparingly in cold[7]
ChloroformFreely Soluble[7]
Hot AlcoholReadily Soluble[1]
AcetonitrileHighly Soluble (especially when heated)[5]
This compound HCl WaterFreely Soluble / Very Soluble[3][4]
Ethanol (95-96%)Freely Soluble / Soluble[3][4]
Diethyl EtherSlightly Soluble / Practically Insoluble[2]
Acetic AcidVery Soluble[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound Base using an Acetone/Water System

This protocol is adapted from methods described in patent literature for purifying crude this compound.[5][6]

  • Dissolution: Dissolve the crude this compound product in a minimal amount of warm acetone (e.g., 50 °C). Aim for a concentration of approximately 100-120 mg of this compound per gram of acetone.[5]

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature (e.g., 20-30 °C).[5]

  • Induce Crystallization: While stirring, slowly add water (the anti-solvent) to the acetone solution. A typical ratio is a volume of water roughly equal to the volume of acetone used.[5] this compound crystals should begin to precipitate.

  • Maturation: Allow the mixture to stir at room temperature for a period (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered crystals with a small amount of a cold solvent mixture (e.g., 20% acetonitrile in water) to remove residual soluble impurities, followed by a final wash with cold water.[5]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Troubleshooting_No_Crystals start Symptom: No Crystals Forming cause1 Possible Cause: Undersaturated Solution start->cause1 cause2 Possible Cause: Incorrect Solvent start->cause2 cause3 Possible Cause: No Nucleation Sites start->cause3 solution1 Solution: Slowly evaporate solvent cause1->solution1 solution2 Solution: Add anti-solvent (e.g., water) cause2->solution2 solution3 Solution: Scratch flask or add seed crystal cause3->solution3

Caption: Troubleshooting logic for when no crystals are forming.

Crystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in minimal warm 'good' solvent (e.g., Acetone) start->dissolve filter 2. Hot filter (if needed) dissolve->filter cool 3. Slow cool to room temperature filter->cool precipitate 4. Add 'anti-solvent' (e.g., Water) slowly cool->precipitate isolate 5. Isolate crystals (Vacuum Filtration) precipitate->isolate wash 6. Wash with cold solvent mixture isolate->wash dry 7. Dry under vacuum wash->dry end End: Pure Crystals dry->end

Caption: General workflow for this compound recrystallization.

References

Technical Support Center: Sustained-Release Noscapine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on creating sustained-release formulations of noscapine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing a sustained-release formulation for this compound?

A1: The primary challenges in formulating sustained-release this compound include its poor aqueous solubility and extensive first-pass metabolism.[1][2] this compound is a weakly basic drug with pH-dependent solubility, which can lead to variable release patterns.[3][4] Its short biological half-life of approximately 2-4.5 hours necessitates a formulation that can maintain therapeutic plasma concentrations over an extended period.[1][5][6] Overcoming its low oral bioavailability, which is around 30-32%, is another key challenge.[1][2][5]

Q2: Which formulation strategies are most common for achieving sustained release of this compound?

A2: Common and effective strategies for sustained-release this compound formulations include:

  • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), or polycaprolactone (PCL) can protect the drug from degradation and control its release.[7][8]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based carriers that can enhance the oral bioavailability of lipophilic drugs like this compound.[9][10]

  • Hot-Melt Extrusion (HME): This technique involves dispersing the drug in a polymer matrix at an elevated temperature to form a solid dispersion, which can provide sustained release and improve the solubility of poorly soluble drugs.[3][4][14]

Q3: Why is my encapsulation efficiency low when preparing this compound-loaded PLGA microspheres using an oil-in-water (o/w) emulsion-solvent evaporation method?

Q4: How can I control the initial burst release of this compound from my formulation?

A4: A high initial burst release is often due to the drug being adsorbed on the surface of the nanoparticles or microspheres. Several strategies can help control this:

  • Optimize the drug-to-polymer ratio: A higher polymer concentration can lead to a denser matrix, slowing down initial drug release.[15][16]

  • Washing the formulation: After preparation, washing the nanoparticles or microspheres can remove surface-adsorbed drug.

  • Coating the particles: Applying a secondary coating can act as a further barrier to initial drug diffusion.

  • Choice of polymer: The type and molecular weight of the polymer can significantly impact the release profile. Polymers with higher molecular weight and lower hydrophilicity tend to exhibit a slower release.[15]

Troubleshooting Guides

Issue 1: Poor Drug Loading in Polymeric Nanoparticles
Potential Cause Troubleshooting Step Expected Outcome
Drug partitioning into the aqueous phase Use the freebase form of this compound instead of the hydrochloride salt.[12]Increased hydrophobicity of the drug will favor its partitioning into the organic (polymer) phase, improving encapsulation.
Suboptimal drug-to-polymer ratio Systematically vary the drug-to-polymer ratio (e.g., 1:5, 1:10, 1:15).[15][16]An optimal ratio will maximize drug entrapment without leading to drug crystallization or poor particle formation.
Rapid polymer precipitation Modify the solvent evaporation rate. A slower evaporation rate allows for more efficient drug entrapment within the polymer matrix.Improved and more uniform encapsulation of the drug.
Incompatible solvent system Ensure that both the drug and the polymer are fully dissolved in the chosen organic solvent before emulsification.[7]A homogenous organic phase prevents premature drug precipitation and enhances encapsulation.
Issue 2: Undesirable Particle Size or Polydispersity Index (PDI)
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate stirring speed during emulsification Optimize the homogenization/stirring speed. Higher speeds generally lead to smaller particle sizes.Achievement of the desired particle size range with a narrower size distribution (lower PDI).
Incorrect surfactant concentration Vary the concentration of the surfactant (e.g., PVA, Pluronic F68).Adequate surfactant concentration is crucial for stabilizing the emulsion and preventing particle aggregation, leading to a lower PDI.
Polymer properties The molecular weight of the polymer can influence particle size. Higher molecular weight polymers may result in larger particles.[15]Selection of an appropriate polymer molecular weight to achieve the target particle size.
Viscosity of the organic phase Adjusting the polymer concentration can alter the viscosity of the organic phase, which in turn affects the droplet size during emulsification.A more uniform particle size distribution.
Issue 3: Inconsistent In Vitro Drug Release Profile
Potential Cause Troubleshooting Step Expected Outcome
pH-dependent solubility of this compound Incorporate a pH modifier, such as citric acid, into the formulation, especially for methods like HME.[3][4]Achieve a more consistent, pH-independent drug release profile.
Non-sink conditions in the dissolution medium Ensure the volume and composition of the dissolution medium maintain sink conditions (i.e., the concentration of the drug in the medium does not exceed 10-15% of its saturation solubility).[17]Accurate and reproducible drug release data that reflects the true release characteristics of the formulation.
Formulation instability Conduct stability studies under accelerated conditions to ensure the physical and chemical integrity of the formulation over time.A stable formulation will exhibit a consistent release profile throughout its shelf life.
Inappropriate release model fitting Analyze the release data using different kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3]Identification of the predominant drug release mechanism (e.g., diffusion, erosion) to guide further formulation optimization.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound freebase (e.g., 10 mg) in a suitable organic solvent like dichloromethane (DCM).[7]

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and un-encapsulated drug. Finally, lyophilize the nanoparticles with a cryoprotectant (e.g., mannitol) for long-term storage.[8]

Protocol 2: In Vitro Drug Release Study
  • Drug Quantification: Analyze the amount of this compound in the collected samples using a validated analytical method, such as HPLC-UV.[3][18]

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary

Table 1: Influence of Formulation Parameters on this compound-Loaded PCL Nanoparticles

Drug-to-Polymer RatioSurfactant Conc. (%)Stirring Speed (RPM)Particle Size (nm)Entrapment Efficiency (%)
1:121400014838
1:311400039055.4
1:32600081555.4
1:321400028278.9
1:331400025072.5
1:521400065252.8

Table 2: In Vitro Release of this compound from Different Formulations

FormulationMedium (pH)Time (h)Cumulative Release (%)Reference
This compound HCl with 10% Citric Acid (HME)6.82470.99 ± 3.85[3]
This compound HCl without Citric Acid (HME)6.82422.25 ± 3.71[3]
Ag-Col-Nos NPs5.572~65[19]
Ag-Col-Nos NPs7.472~52[19]
Mann-Nos_SESDs6.86~50[20]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization prep_start Start organic_phase Prepare Organic Phase (this compound + Polymer + Solvent) prep_start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant + Water) prep_start->aqueous_phase emulsification Emulsification (High-Speed Homogenization) organic_phase->emulsification aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Nanoparticle Collection (Centrifugation) evaporation->collection washing Washing collection->washing lyophilization Lyophilization washing->lyophilization prep_end Sustained-Release This compound Formulation lyophilization->prep_end particle_size Particle Size & PDI prep_end->particle_size Characterize entrapment Entrapment Efficiency prep_end->entrapment morphology Morphology (SEM/TEM) prep_end->morphology release In Vitro Release Study prep_end->release troubleshooting_logic start Low Entrapment Efficiency Issue q1 Using this compound HCl? start->q1 a1_yes Switch to this compound Freebase q1->a1_yes Yes q2 Suboptimal Drug:Polymer Ratio? q1->q2 No end Improved Entrapment Efficiency a1_yes->end a2_yes Optimize Ratio (e.g., 1:10) q2->a2_yes Yes q3 Rapid Solvent Evaporation? q2->q3 No a2_yes->end a3_yes Slow Down Evaporation Rate q3->a3_yes Yes q3->end No a3_yes->end

References

self-clearance and enterohepatic recirculation of noscapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the self-clearance and enterohepatic recirculation of noscapine.

Frequently Asked Questions (FAQs)

Q1: What is meant by the "self-clearance" of this compound and what is the proposed mechanism?

A1: Self-clearance, also known as auto-induction, refers to the phenomenon where a drug induces the activity of enzymes responsible for its own metabolism. In the case of this compound, repeated oral administration has been shown to result in a time-dependent decrease in its systemic exposure (Cmax and AUC).[1][2] For instance, one study observed that the maximum plasma concentration (Cmax) of this compound decreased from 3087 ng/mL on day 1 to 684 ng/mL on day 7, with the area under the curve (AUC) decreasing from 1024 ng.h/mL to 508 ng.h/mL.[1][2] This suggests that this compound may induce the enzymes involved in its own clearance, leading to a more rapid metabolism and elimination upon subsequent doses.[1]

Q2: What is enterohepatic recirculation and how does it affect the pharmacokinetics of this compound?

A2: Enterohepatic recirculation (EHC) is a process where a drug or its metabolites are excreted from the liver into the bile, stored in the gallbladder, and then released into the small intestine, where the drug can be reabsorbed back into the circulation.[3][4][5] This process can lead to a longer elimination half-life and multiple peaks in the plasma concentration-time profile.[3][5][6] For this compound, the appearance of multiple peaks in its plasma concentration profile is a strong indicator of enterohepatic recirculation.[1][2] The proposed mechanism involves the formation of this compound glucuronide conjugates in the liver, which are then excreted into the bile. In the gut, intestinal bacteria can de-conjugate these metabolites, releasing the parent this compound to be reabsorbed.[1][7]

Q3: Which enzymes are primarily responsible for the metabolism of this compound?

A3: this compound undergoes extensive first-pass metabolism in the liver by both Phase I and Phase II enzymes.[1][8][9]

  • Phase I Metabolism: This is primarily carried out by cytochrome P450 (CYP) enzymes. The major isoforms involved include CYP1A1/2, CYP2C8/9/19, CYP2D6, and CYP3A4/5/7.[1][8] CYP2C9 has been identified as playing a very important role in this compound metabolism.[9]

  • Phase II Metabolism: This phase mainly involves glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The key UGT isoforms identified in this compound metabolism are UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][8][10] This process produces more polar, water-soluble conjugates that can be readily excreted.[1]

Q4: What are the typical pharmacokinetic parameters of this compound?

A4: The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive metabolism, and significant inter-individual variability.[9][11][12] Its oral bioavailability is relatively low, approximately 30-31.5%, due to a significant first-pass effect in the liver.[1][9][11][13] The plasma elimination half-life generally ranges from 1.5 to 5 hours.[9][14]

Troubleshooting Guides

Issue: My plasma concentration-time profile for this compound shows multiple peaks. Is this an experimental artifact?

  • Possible Cause: The observation of multiple peaks in the plasma concentration-time curve for this compound is a known phenomenon and is not typically an artifact.[1][2] It is a strong indicator of enterohepatic recirculation.[1][3]

  • Troubleshooting Steps:

    • Confirm the Finding: Ensure that the sampling time points are accurate and that the bioanalytical method is robust.

    • Investigate the Mechanism: To confirm enterohepatic recirculation, you can design studies that interrupt this process. For example, performing studies in bile duct-cannulated animals allows for the direct measurement of biliary excretion and prevents the reabsorption of the drug from the intestine.

    • Consider Formulation: The formulation can also influence absorption patterns. Ensure that the dissolution and release characteristics of your formulation are well-understood.[12]

Issue: I am observing high inter-individual variability in my pharmacokinetic data for this compound.

  • Possible Cause: High inter- and intra-individual variability is a documented characteristic of this compound pharmacokinetics.[11][12] This variability can be attributed to several factors, including genetic polymorphisms in metabolizing enzymes (especially CYP2C9), differences in liver blood flow, and variations in the activity of gut microflora which are involved in deconjugation during enterohepatic recirculation.[9]

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of subjects in your study can help to better characterize the population variability.

    • Genotyping: Consider genotyping study subjects for key metabolizing enzymes like CYP2C9 to see if there is a correlation between genotype and pharmacokinetic parameters.[9]

    • Controlled Study Conditions: Ensure that study conditions, such as food intake and co-administered medications, are tightly controlled as they can influence drug metabolism and absorption.

Issue: The systemic exposure (AUC) of this compound is decreasing with repeated dosing in my study.

  • Possible Cause: This is consistent with the known self-clearance or auto-induction of this compound.[1][2] this compound appears to induce the enzymes responsible for its own metabolism, leading to faster clearance upon subsequent administrations.[1]

  • Troubleshooting Steps:

    • Study Design: To confirm auto-induction, your study design should include single-dose and multiple-dose arms to directly compare the pharmacokinetic profiles.

    • Enzyme Activity Assays: Consider conducting in vitro studies using liver microsomes from pre-treated animals to directly measure any increase in the metabolic activity of relevant CYP or UGT enzymes.

    • Pharmacodynamic Correlation: Evaluate if the decrease in exposure over time corresponds to a change in the pharmacological effect of the drug.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterSpeciesDose & RouteValueReference
Bioavailability HumanOral~30%[9][11]
MouseOral~31.5%[13]
Elimination Half-life (t½) HumanIV2.6 hours[11]
HumanOral~4.5 hours[12]
RatOral15.1 hours[15]
Total Plasma Clearance (CL) HumanIV22 mL/min/kg[11]
MouseIV4.78 L/h[13][16]
Volume of Distribution (Vd) HumanIV4.7 L/kg[11]
MouseIV5.05 L[13][16]

Table 2: Effect of Repeated Oral Dosing of this compound on Pharmacokinetic Parameters in Rats

ParameterDay 1Day 7% ChangeReference
Cmax (ng/mL) 3087684-77.8%[1][2]
AUClast (ng.h/mL) 1024508-50.4%[1][2]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study to Investigate Self-Clearance and Enterohepatic Recirculation

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for blood sampling. For direct evidence of EHC, use bile duct-cannulated rats.

  • Drug Administration: Administer this compound orally (e.g., via gavage) at a specified dose.

  • Study Groups:

    • Group 1 (Single Dose): Administer a single oral dose of this compound.

    • Group 2 (Repeated Dose): Administer the same oral dose of this compound daily for 7 days.

  • Sample Collection:

    • Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after the first dose (for both groups) and after the last dose (for Group 2).

    • For bile duct-cannulated animals, collect bile and blood samples simultaneously.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma and bile samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its major metabolites (e.g., glucuronides) in plasma and bile using a validated LC-MS/MS method.[17][18]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

    • Compare the parameters between Day 1 and Day 7 in the repeated dose group to assess self-clearance.

    • Analyze the plasma concentration-time profiles for multiple peaks to identify enterohepatic recirculation.

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add an internal standard (e.g., papaverine or a stable isotope-labeled this compound).[19][20][21]

    • Add 150-200 µL of cold acetonitrile to precipitate proteins.[19]

    • Vortex mix for 2-3 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[17][18]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is typical.

    • Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound in blank plasma. Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Enterohepatic_Recirculation Enterohepatic Recirculation of this compound Plasma This compound in Plasma Hepatocyte Hepatocyte Plasma->Hepatocyte Bile Bile Hepatocyte->Bile Biliary Excretion (this compound-Glucuronide) Intestine Small Intestine Bile->Intestine Release Intestine->Plasma Feces Feces Intestine->Feces Excretion

Caption: The pathway of this compound enterohepatic recirculation.

Self_Clearance Proposed Mechanism of this compound Self-Clearance Nos_Initial Initial this compound Dose Enzymes Metabolizing Enzymes (CYPs, UGTs) Nos_Initial->Enzymes Substrate Nos_Repeat Repeated this compound Dose Nos_Repeat->Enzymes Induces Metabolism_Normal Normal Metabolism Rate Enzymes->Metabolism_Normal Basal Activity Metabolism_Induced Increased Metabolism Rate Enzymes->Metabolism_Induced Upregulated Activity Clearance_Normal Normal Clearance Metabolism_Normal->Clearance_Normal Clearance_Increased Increased Clearance (Self-Clearance) Metabolism_Induced->Clearance_Increased Exposure_Normal Normal Systemic Exposure (AUC) Clearance_Normal->Exposure_Normal Exposure_Decreased Decreased Systemic Exposure (AUC) Clearance_Increased->Exposure_Decreased

Caption: Logical flow of this compound-induced self-clearance.

PK_Workflow Experimental Workflow for this compound PK Study start Study Design (e.g., Single vs. Repeated Dose) dosing Oral Dosing of this compound to Animal Models start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis data Pharmacokinetic Data Analysis (Cmax, AUC, t½) analysis->data interpretation Interpretation: - Identify Multiple Peaks (EHC) - Compare Day 1 vs. Day 7 (Self-Clearance) data->interpretation end Conclusion interpretation->end

References

Validation & Comparative

A Comparative Guide to the Anticancer Efficacy of Noscapine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Noscapine, a non-addictive opium alkaloid traditionally used as a cough suppressant, has garnered significant attention for its potential as a safe and effective anticancer agent. Its mechanism of action primarily involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, the relatively low potency of this compound has spurred the development of a wide array of synthetic derivatives with enhanced efficacy. This guide provides an objective comparison of the anticancer performance of various this compound derivatives, supported by experimental data, to aid researchers in the field of oncology drug development.

In Vitro Anticancer Activity: A Comparative Analysis

The cytotoxic potential of this compound and its derivatives has been extensively evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is presented below. A lower IC50 value indicates a higher potency.

Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and its derivatives in various cancer cell lines.
Derivative CategoryDerivativeCancer Cell LineIC50 (µM) of DerivativeIC50 (µM) of this compoundReference
Parent Compound This compoundA549 (Lung)73-[1]
4T1 (Breast)215.5-[2]
Hela (Cervical)>100-[3]
MCF-7 (Breast)48.9 - 59.3-[4][5]
MDA-MB-231 (Breast)58.2 - 59.3-[4][5]
Amino Acid Conjugates This compound-TryptophanA549 (Lung)3273[1]
This compound-Phenylalanine4T1 (Breast)11.2215.5[2]
This compound-Tryptophan4T1 (Breast)16.3215.5[2]
Halogenated Derivatives 9-Bromo-NoscapineA549 (Lung)95.02128.82[6]
Nitro/Amino Derivatives 9-Nitro-NoscapineMDA-MB-231 (Breast)18.258.2[4]
9-Amino-NoscapineMDA-MB-231 (Breast)12.858.2[4]
9-Nitro-NoscapineMCF-7 (Breast)14.548.9[4]
9-Amino-NoscapineMCF-7 (Breast)10.648.9[4]
1,3-Diynyl Derivatives 9-(4-tBu-Ph-Diyne)-NosPrimary Breast Tumor Cells21.8 - 33.441.3 - 58.9[7]
9-(3,4-Di-Cl-Diyne)-NosPrimary Breast Tumor Cells13.8 - 18.641.3 - 58.9[7]
9-(3,4-Di-F-Diyne)-NosPrimary Breast Tumor Cells6.2 - 10.941.3 - 58.9[7]
Other N-Substituted N-propargylthis compoundBreast Cancer Cell Lines1.35-[1]
Other C9-Substituted 9-((perfluorophenyl)methylene)aminothis compoundBreast Cancer Cell Lines20-[1]
1,3-Benzodioxole-modified noscapinoidsMCF-7 (Breast)0.6-[1]
9-hydroxy methyl analogueU87 (Glioblastoma)4.646.8[8]
9-carbaldehyde oxime analogueU87 (Glioblastoma)8.246.8[8]

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of this compound and its derivatives is their ability to induce programmed cell death (apoptosis) and halt the cell cycle, primarily at the G2/M phase. The following tables summarize the pro-apoptotic and cell cycle inhibitory effects of selected derivatives.

Table 2: Comparative analysis of apoptosis induction by this compound and its derivatives.
DerivativeCell LineTreatment ConcentrationPercentage of Apoptotic Cells (Derivative)Percentage of Apoptotic Cells (this compound)Reference
This compound-Phenylalanine (6h)4T1 (Breast)IC5065.2%33.3%[2]
This compound-Tryptophan (6i)4T1 (Breast)IC5087.6%33.3%[2]
Cotarnine-Tryptophan (10i)4T1 (Breast)IC5056.1%33.3%[2]
9-Nitro-NoscapineMDA-MB-231 (Breast)Not Specified58% (Early & Late)40% (Early & Late)[4]
9-Amino-NoscapineMDA-MB-231 (Breast)Not Specified70% (Early & Late)40% (Early & Late)[4]
9-hydroxy methyl analogueU87 (Glioblastoma)Not Specified84.6%64.3%[8]
9-carbaldehyde oxime analogueU87 (Glioblastoma)Not Specified78.5%64.3%[8]
Table 3: Comparative analysis of cell cycle arrest induced by this compound and its derivatives.
DerivativeCell LineKey FindingReference
9-((perfluorophenyl)methylene)aminothis compoundBreast CancerArrests cells at the G2/M phase[1]
N-propargylthis compoundBreast CancerArrests cells at the G2/M phase[1]
1,3-diynyl derivatives of this compoundBreast CancerArrests cells at the G2/M phase[1]
9-ethynyl noscapinoidsCervical CancerInduces G2/M arrest[1]
This compound–TryptophanA549 (Lung)Arrests cells in the G1 phase[1]
9-Nitro-Noscapine & 9-Amino-NoscapineBreast CancerEffectively arrest cells at the G2/M phase[4]

In Vivo Antitumor Efficacy

The therapeutic potential of this compound derivatives has also been investigated in preclinical animal models. These studies provide crucial insights into the in vivo efficacy and safety of these compounds.

Table 4: Comparative in vivo antitumor activity of this compound derivatives in mouse models.
DerivativeAnimal ModelCancer TypeDosing RegimenKey FindingReference
This compound-Tryptophan (6i)BALB/c mice4T1 Mammary Carcinoma8 mg/kg, i.p., every three days for 17 daysMore effective tumor growth inhibition than this compound and other tested amino acid conjugates.[2]
This compound-Phenylalanine (6h)BALB/c mice4T1 Mammary Carcinoma8 mg/kg, i.p., every three days for 17 daysPotent tumor growth inhibition, but less effective than this compound-Tryptophan at this dose.[2]
9-Bromo-Noscapine (inhalable nanostructured lipid particles)Not specifiedA549 Lung Cancer (in vitro)Not applicableEnhanced cytotoxicity, apoptosis, and cellular uptake compared to 9-Br-Nos suspension.[9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the compounds and then harvested. The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound and its derivatives are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general experimental workflow.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mechanism Mechanism of Action cell_culture Cancer Cell Culture treatment Treatment with This compound Derivatives cell_culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry pathway_analysis Signaling Pathway Analysis mtt->pathway_analysis apoptosis_assay Annexin V/PI Assay (Apoptosis) flow_cytometry->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Arrest) flow_cytometry->cell_cycle_assay apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis animal_model Animal Model (e.g., Xenograft) in_vivo_treatment In Vivo Administration of Derivatives animal_model->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement toxicity_assessment Toxicity Assessment tumor_measurement->toxicity_assessment tumor_measurement->pathway_analysis

Caption: General experimental workflow for evaluating this compound derivatives.

apoptosis_pathway cluster_stimulus Stimulus cluster_microtubule Microtubule Disruption cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase This compound This compound Derivatives microtubule Microtubule Dynamics Disruption This compound->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest bcl2 Bcl-2 (Anti-apoptotic) Downregulation g2m_arrest->bcl2 bax Bax (Pro-apoptotic) Upregulation g2m_arrest->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis pten_pi3k_mtor_pathway This compound This compound pten PTEN (Upregulation) This compound->pten apoptosis Apoptosis (Induction) This compound->apoptosis pi3k PI3K pten->pi3k akt Akt/PKB pi3k->akt mtor mTOR akt->mtor warburg Warburg Effect (Inhibition) mtor->warburg warburg->apoptosis

References

Validating Noscapine's Impact on Tubulin Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of noscapine's performance in tubulin polymerization assays against other well-established tubulin-targeting agents. The information presented herein is supported by experimental data to aid researchers in evaluating this compound's unique mechanism of action.

Unveiling the Subtle Impact of this compound on Microtubule Dynamics

This compound, a non-addictive opium alkaloid, has garnered significant interest for its anti-cancer properties, which stem from its interaction with tubulin, the fundamental building block of microtubules. Unlike many other tubulin-targeting agents that either robustly inhibit or promote polymerization, this compound exhibits a more nuanced effect. It binds to tubulin and alters microtubule dynamics, primarily by increasing the time microtubules spend in a "paused" state, thereby suppressing their dynamic instability.[1][2] This subtle modulation is sufficient to disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells, often with a more favorable toxicity profile compared to traditional chemotherapeutics.[3][4]

This guide will delve into the experimental validation of this compound's effects and compare them with other classes of tubulin inhibitors, including colchicine, paclitaxel, vinca alkaloids, and podophyllotoxin.

Comparative Analysis of Tubulin-Targeting Agents

The efficacy of tubulin-targeting agents is often quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays or their dissociation constant (Kd) for tubulin binding. While a single study providing a direct comparison of all the agents discussed here is not available, the following tables summarize reported values from various sources. It is important to note that experimental conditions can influence these values.

Table 1: Quantitative Comparison of Tubulin Polymerization Inhibitors

CompoundClassIC50 for Tubulin Polymerization Inhibition (µM)Binding Site on TubulinPrimary Mechanism of Action
This compound Phthalideisoquinoline Alkaloid-Colchicine-binding site (proposed)[5][6]Attenuates microtubule dynamics by increasing pause time[1][2]
Colchicine Alkaloid~1 - 2.68[7]Colchicine-binding siteInhibits tubulin polymerization[8]
Vinblastine Vinca Alkaloid~1Vinca-binding siteInhibits tubulin polymerization
Podophyllotoxin Lignan-Colchicine-binding siteInhibits tubulin polymerization
Nocodazole Synthetic~5Colchicine-binding siteInhibits tubulin polymerization[8]

Note: A specific IC50 for this compound's inhibition of the overall rate of tubulin polymerization is not consistently reported, as its primary effect is on microtubule dynamics rather than outright inhibition of polymer mass increase.

Table 2: Binding Affinity and Polymerization Effects of Selected Agents

CompoundDissociation Constant (Kd) with Tubulin (µM)Effect on Tubulin Polymerization Vmax
This compound 144 ± 2.8[9]Decreased
Bromothis compound (a derivative) 54.9 ± 9.1[9]-
Paclitaxel -Increased

Experimental Protocols: In Vitro Tubulin Polymerization Assay

The following provides a generalized methodology for a turbidity-based in vitro tubulin polymerization assay, a common method to assess the effect of compounds on microtubule formation.

Objective: To measure the rate and extent of microtubule polymerization in the presence and absence of test compounds.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340-350 nm. Inhibitors of polymerization will reduce the rate and/or extent of this turbidity increase, while enhancers will increase it.

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds (this compound, Colchicine, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-5 mg/mL.

    • Prepare a working stock of GTP (e.g., 10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects polymerization (typically <1% DMSO).

  • Reaction Setup (on ice):

    • In each well of the 96-well plate, add the desired volume of the test compound dilution or vehicle control.

    • Prepare the tubulin polymerization mix by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 5-10%) to the tubulin solution.

    • Add the tubulin polymerization mix to each well to initiate the reaction. The final tubulin concentration is typically in the range of 1-3 mg/mL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot the absorbance (turbidity) as a function of time for each condition.

    • The initial rate of polymerization (Vmax) can be determined from the steepest slope of the curve.

    • The extent of polymerization is determined by the plateau of the curve.

    • For inhibitors, the IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing the Molecular Interactions and Cellular Consequences

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Tubulin Solution mix Prepare Reaction Mix (on ice) tubulin->mix gtp GTP Stock gtp->mix compounds Test Compounds compounds->mix plate Add to 96-well Plate mix->plate read Incubate at 37°C & Measure Absorbance (340nm) plate->read plot Plot Absorbance vs. Time read->plot calc Calculate Vmax, IC50 plot->calc

Experimental workflow for a tubulin polymerization assay.

This compound's interaction with tubulin triggers downstream signaling events that ultimately lead to apoptosis in cancer cells. Two key pathways implicated are the NF-κB and PI3K/mTOR pathways.

noscapine_signaling cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/mTOR Pathway noscapine1 This compound ikk IKK noscapine1->ikk inhibits ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb_nuc NF-κB Nuclear Translocation ikb->nfkb_nuc gene_exp Gene Expression (Survival, Proliferation) nfkb_nuc->gene_exp noscapine2 This compound pi3k PI3K noscapine2->pi3k activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis leads to

Signaling pathways modulated by this compound.

Conclusion

This compound presents a unique profile as a tubulin-binding agent. Its mechanism of action, characterized by the attenuation of microtubule dynamics rather than outright inhibition of polymerization, distinguishes it from classical tubulin inhibitors like colchicine and vinca alkaloids, and microtubule stabilizers like paclitaxel. This "kinder, gentler" approach may contribute to its observed lower toxicity in preclinical models.[4] The provided data and protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and its derivatives. The exploration of its impact on signaling pathways such as NF-κB and PI3K/mTOR will be crucial in fully elucidating its anti-cancer effects and identifying potential combination therapies.

References

Noscapine Versus Colchicine: A Comparative Mechanistic Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic properties of noscapine and colchicine, two tubulin-binding agents with distinct profiles. The following sections detail their interaction with microtubules, downstream cellular effects, and comparative potency, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Tubulin Inhibitors

Both this compound and colchicine exert their primary cellular effects by targeting tubulin, the fundamental protein subunit of microtubules. However, the nature of their interaction and the resulting impact on microtubule dynamics differ significantly.

Colchicine: A Potent Microtubule Depolymerizer

Colchicine binds with high affinity to the β-tubulin subunit, specifically at a region designated as the "colchicine-binding site," located at the interface between the α- and β-tubulin heterodimer[1][2]. This binding event induces a conformational change in the tubulin dimer, rendering it curved and unable to polymerize into straight protofilaments, the building blocks of microtubules[1][2]. The incorporation of a few colchicine-tubulin complexes at the growing ends of microtubules is sufficient to disrupt their assembly, leading to rapid depolymerization[3]. This potent disruption of the microtubule network results in mitotic arrest, leading to apoptosis. However, the high toxicity of colchicine, largely due to its potent antimitotic activity in both cancerous and healthy cells, has limited its therapeutic application in oncology[2].

This compound: A Subtle Modulator of Microtubule Dynamics

This compound, a non-toxic opium alkaloid, also binds to tubulin[4]. While its precise binding site has been a subject of investigation, evidence, particularly from studies of its more potent derivatives like Brominated-noscapine (Br-noscapine), suggests that it interacts at or near the colchicine-binding site[1][5]. Unlike colchicine, this compound does not cause wholesale depolymerization of microtubules. Instead, it subtly attenuates microtubule dynamics by increasing the time they spend in a "paused" state, suppressing both their growth and shortening phases. This dampening of microtubule dynamics is sufficient to activate the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis in cancer cells, while exhibiting a remarkably low toxicity profile in normal cells.

Quantitative Comparison: Binding Affinity and Cytotoxicity

The differing potencies of this compound and colchicine are reflected in their tubulin-binding affinities and their cytotoxic effects on cancer cells. The following tables summarize key quantitative data from published studies.

Table 1: Comparative Tubulin Binding Affinity

CompoundDissociation Constant (Kd)Reference
Colchicine0.35 µM[1]
This compound144 ± 2.8 µM[1]
Br-Noscapine54.9 ± 9.1 µM[1]

Table 2: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ValueReference
This compoundA549 (Lung Carcinoma)73 µM[4]
This compoundHCT116 (Colon Carcinoma)25 µmol/L[6]
ColchicineHepG-2 (Hepatocellular Carcinoma)7.40 µM[7]
ColchicineHCT-116 (Colon Carcinoma)9.32 µM[7]
ColchicineMCF-7 (Breast Adenocarcinoma)10.41 µM[7]
ColchicinePC3 (Prostate Cancer)22.99 ng/mL[8]

Cellular Effects: Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics by both this compound and colchicine ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.

Mitotic Arrest: Both compounds prevent the proper formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. This activates the spindle assembly checkpoint, halting the cell cycle in mitosis.

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis. Studies have shown that this compound-induced apoptosis is associated with an increased Bax/Bcl-2 ratio and is dependent on p53 and p21 in colon cancer cells[6]. Similarly, colchicine treatment leads to a decrease in mitochondrial membrane potential and an increase in apoptotic cells[8].

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed.

Comparative Mechanism of Action cluster_colchicine Colchicine cluster_this compound This compound Colchicine Colchicine Tubulin_C Tubulin Dimer Colchicine->Tubulin_C Binds to β-tubulin Depolymerization Microtubule Depolymerization Tubulin_C->Depolymerization Inhibits Polymerization Mitotic_Arrest_C Mitotic Arrest (G2/M) Depolymerization->Mitotic_Arrest_C Disrupts Mitotic Spindle Apoptosis_C Apoptosis Mitotic_Arrest_C->Apoptosis_C Prolonged Arrest This compound This compound Tubulin_N Tubulin Dimer This compound->Tubulin_N Binds to Tubulin Attenuation Microtubule Attenuation Tubulin_N->Attenuation Suppresses Dynamics Mitotic_Arrest_N Mitotic Arrest (G2/M) Attenuation->Mitotic_Arrest_N Activates Spindle Assembly Checkpoint Apoptosis_N Apoptosis Mitotic_Arrest_N->Apoptosis_N Prolonged Arrest

Caption: Comparative signaling pathways of colchicine and this compound.

Experimental Workflow: Cell Cycle Analysis Start Seed Cancer Cells Treatment Treat with this compound, Colchicine, or Vehicle Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Harvest Harvest Cells (Trypsinization) Incubation->Harvest Fixation Fix Cells in Cold 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (PI) Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Experimental Workflow: Apoptosis Assay Start Seed Cancer Cells Treatment Treat with this compound, Colchicine, or Vehicle Start->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells (Including Supernatant) Incubation->Harvest Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Staining Analysis Analyze by Flow Cytometry Staining->Analysis

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Experimental Protocols

The following are generalized protocols for key experiments used to compare this compound and colchicine. Specific details may vary based on the cell line and equipment used.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • This compound and Colchicine stock solutions (in DMSO)

  • 96-well microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing tubulin in G-PEM buffer.

  • Add the test compound (this compound, colchicine) or vehicle (DMSO) to the reaction mixture.

  • Incubate the mixture on ice for a short period to allow for compound binding.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in the microplate reader pre-set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Analyze the data by plotting absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory effect of the compounds.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and Colchicine stock solutions

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, colchicine, or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and Colchicine stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat them with this compound, colchicine, or vehicle as described for the cell cycle analysis.

  • Harvest both floating and adherent cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound and colchicine, while both targeting tubulin, represent two distinct classes of microtubule-interfering agents. Colchicine is a potent depolymerizer with high cytotoxicity, whereas this compound acts as a subtle modulator of microtubule dynamics with a favorable safety profile. The choice between these or their derivatives in a research or drug development context will depend on the desired potency, therapeutic window, and specific application. The experimental protocols provided herein offer a framework for the direct comparative evaluation of these and other tubulin-binding agents.

References

A Comparative Analysis of Noscapine and Its Halogenated Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the enhanced efficacy and mechanisms of brominated and other halogenated derivatives of noscapine.

This compound, a non-addictive opium alkaloid traditionally used as a cough suppressant, has garnered significant attention in the field of oncology for its anti-cancer properties. Its mechanism of action primarily involves the modulation of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, to enhance its therapeutic efficacy, numerous analogs have been synthesized, with halogenated derivatives, particularly brominated this compound, demonstrating significantly greater potency. This guide provides a comprehensive comparison of this compound and its halogenated analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the ongoing development of these promising anti-cancer agents.

Performance and Efficacy: A Quantitative Comparison

The anti-proliferative activity of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. Extensive research has shown that the addition of a halogen atom, particularly at the 9-position of the isoquinoline ring, markedly decreases the IC50 value, indicating a significant increase in cytotoxicity towards cancer cells.

Brominated analogs, such as 9-bromothis compound (9-Br-Nos), have consistently shown superior performance compared to the parent molecule. For instance, in various breast cancer cell lines, 9-bromothis compound has exhibited 5 to 40 times more potent effects than this compound.[1] Similarly, chlorinated analogs like 9-Cl-noscapine have demonstrated IC50 values that are 15- to 20-fold lower than that of this compound in a range of breast cancer cell lines.[2]

Below is a summary of IC50 values for this compound and its halogenated and other analogs across various cancer cell lines, compiled from multiple studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundMCF-7Breast29 - 58.2[1][3]
This compoundMDA-MB-231Breast20 - 69[3]
This compoundPC-3Prostate>100[4]
This compoundU87Glioblastoma46.8[5]
9-Bromothis compound (9-Br-Nos) MCF-7Breast10.6[1]
9-Bromothis compound (9-Br-Nos) MDA-MB-231Breast14.5[1]
9-Bromothis compound (9-Br-Nos) PC-3Prostate24.3[6]
9-Cl-noscapine Breast Cancer Cell LinesBreast2 - 10[2]
9-Nitro-noscapineMCF-7Breast18.2[1]
9-Amino-noscapineMDA-MB-231Breast10.6[1]
N-(3-bromobenzyl) this compound (6f)VariousVarious6.7 - 26.9[7]

Induction of Apoptosis

The enhanced cytotoxic effects of halogenated this compound analogs are strongly correlated with their increased ability to induce apoptosis. These compounds cause a more pronounced arrest of the cell cycle in the G2/M phase compared to this compound.[2] This mitotic arrest triggers the intrinsic apoptotic pathway, characterized by changes in the expression of key regulatory proteins.

Studies have shown that treatment with this compound and its analogs leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[2][3] Halogenated derivatives have been found to be more effective at inducing these apoptotic changes at lower concentrations.

CompoundCell LineEffect on ApoptosisReference
This compoundMCF-7, MDA-MB-231Increased Bax/Bcl-2 ratio, activation of caspase-3 and -9.[2]
This compoundLoVo colon cancer cellsInduction of mitochondria-mediated apoptosis.
9-Bromothis compoundMDA-MB-231Increased BAX levels, decreased Bcl-2 levels.[3]
Halogenated AnalogsBreast Cancer Cell LinesHeightened arrest at G2/M phase, increased sub-G1 population.[2]
9-Nitro-noscapineBreast Cancer Cell Lines38% late apoptotic cells.[1]
9-Amino-noscapineBreast Cancer Cell Lines40% late apoptotic cells.[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or its analogs for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µl of the solubilization solution to each well.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength of 500-600 nm. The absorbance is directly proportional to the number of viable cells.

Microtubule Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. The polymerization is monitored by the increase in light scattering.

Protocol:

  • Reagent Preparation: Thaw tubulin, GTP, and 5x Polymerization Buffer (PB) on ice. Prepare a 1x PB-GTP solution by diluting the 5x PB and adding GTP to a final concentration of 1mM.

  • Reaction Mixture: On ice, prepare the reaction mixtures with a final volume of 70 µL, containing tubulin (final concentration ~54 µM) in 1x PB-GTP and the test compound (this compound or analog) at the desired concentration.

  • Measurement: Transfer the reaction mixtures to a pre-warmed 96-well plate in a spectrophotometer.

  • Data Acquisition: Monitor the tubulin assembly by measuring the change in turbidity (light scattering) at 350 nm every 30 seconds for 90 minutes at 37°C.[8]

Visualizing the Mechanisms

To better understand the experimental processes and the underlying biological pathways, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis start Seed Cancer Cells in 96-well plates treatment Treat with this compound or Analogs (Varying Concentrations) start->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay MTT Assay for Viability incubation->mtt_assay facs_analysis FACS Analysis for Apoptosis (Annexin V/PI Staining) incubation->facs_analysis ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells (% Sub-G1 Population) facs_analysis->apoptosis_quant

Caption: Workflow for assessing cytotoxicity and apoptosis.

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptotic Pathway This compound This compound / Halogenated Analogs Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Microtubule Microtubule Dynamics (Suppressed) Tubulin->Microtubule Alters MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Leads to BaxBcl2 Increased Bax/Bcl-2 Ratio MitoticArrest->BaxBcl2 Triggers Mitochondria Mitochondrial Disruption BaxBcl2->Mitochondria Induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC Results in Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

References

Validating the Anti-Angiogenic Potential of Noscapine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic potential of noscapine and its derivatives against established anti-angiogenic agents. Experimental data from key in vitro and in vivo assays are presented to validate its efficacy. Detailed methodologies for these experiments are provided to facilitate reproducibility and further investigation.

Mechanism of Action: Targeting the HIF-1α/VEGF Pathway

This compound exerts its anti-angiogenic effects primarily through the downregulation of the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] Under hypoxic conditions, typically found in solid tumors, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of pro-angiogenic genes, most notably VEGF. VEGF then binds to its receptor (VEGFR) on endothelial cells, triggering a cascade of events leading to proliferation, migration, and tube formation – the hallmarks of angiogenesis.

This compound has been shown to inhibit the accumulation of HIF-1α in the nucleus, leading to its proteasomal degradation.[1] This, in turn, reduces the secretion of VEGF, thereby inhibiting the downstream signaling required for new blood vessel formation.[1]

This compound's Anti-Angiogenic Mechanism cluster_tumor_cell Tumor Cell (Hypoxia) cluster_endothelial_cell Endothelial Cell Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1α Nuclear Translocation HIF-1α Nuclear Translocation HIF-1α Stabilization->HIF-1α Nuclear Translocation VEGF Gene Transcription VEGF Gene Transcription HIF-1α Nuclear Translocation->VEGF Gene Transcription VEGF Secretion VEGF Secretion VEGF Gene Transcription->VEGF Secretion VEGF Receptor VEGF Receptor VEGF Secretion->VEGF Receptor Angiogenesis Angiogenesis VEGF Receptor->Angiogenesis This compound This compound This compound->HIF-1α Stabilization Inhibits

This compound's inhibition of the HIF-1α/VEGF pathway.

Comparative Efficacy: In Vitro Assays

The anti-angiogenic potential of this compound and its derivatives has been quantified using several in vitro assays, primarily focusing on human umbilical vein endothelial cells (HUVECs). These assays measure key processes in angiogenesis, including cell proliferation, migration, and the formation of capillary-like structures (tube formation).

Endothelial Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of endothelial cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundHUVEC Proliferation IC50 (µM)Reference
This compound Derivatives
9-Cl-Noscapine11.87[3][4]
9-Br-Noscapine6.9[3][4]
Folate-Noscapine6.79[3][4]
Reference Compounds
Paclitaxel0.05 (LNCaP cells)[5][6]
TNP-470~0.0004 (HUVECs)[7]
Bevacizumab3.7 µg/mL[8]

Note: The IC50 value for Paclitaxel is from a study on prostate cancer cells (LNCaP) and may not be directly comparable to HUVEC data. The IC50 for TNP-470 is notably lower, indicating higher potency in this specific assay. Bevacizumab's IC50 is presented in different units and is from a separate study, making direct comparison challenging.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like networks on a basement membrane matrix, such as Matrigel.

CompoundHUVEC Tube Formation IC50 (µM)Reference
This compound Derivatives
9-Cl-Noscapine50.76[3][4][9]
9-Br-Noscapine90.08[3][4][9]
Folate-Noscapine18.44[3][4][9]
Reference Compounds
TNP-470Not explicitly stated in comparative study[3][4][9]
PaclitaxelNot explicitly stated in comparative study[3][4][9]

Note: While the same study compared this compound derivatives, paclitaxel, and TNP-470, specific IC50 values for tube formation for the reference compounds were not provided, though their inhibitory activity was confirmed.[3][4][9]

Endothelial Cell Migration and Invasion Assay

This assay measures the ability of a compound to inhibit the directional movement and invasion of endothelial cells, crucial steps in the formation of new blood vessels.

CompoundHUVEC Migration/Invasion IC50 (µM)Reference
This compound Derivatives
9-Cl-Noscapine28.01[3]
9-Br-Noscapine19.78[3]
Folate-Noscapine10.76[3]

Experimental Protocols

Detailed protocols for the key assays mentioned above are provided to ensure methodological rigor and reproducibility.

HUVEC Proliferation Assay Protocol

HUVEC_Proliferation_Assay cluster_workflow HUVEC Proliferation Assay Workflow start Start seed Seed HUVECs in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with varying concentrations of this compound/Control incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add proliferation reagent (e.g., MTT, AlamarBlue) incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 measure Measure absorbance/fluorescence incubate3->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Workflow for HUVEC Proliferation Assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • 96-well tissue culture plates

  • This compound, derivatives, and reference compounds

  • Cell proliferation reagent (e.g., MTT, AlamarBlue)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well in EGM-2 medium.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, derivatives, and controls).

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Endothelial Cell Tube Formation Assay Protocol

Tube_Formation_Assay cluster_workflow Tube Formation Assay Workflow start Start coat_plate Coat 96-well plate with Matrigel start->coat_plate incubate1 Incubate at 37°C for 30-60 min to solidify coat_plate->incubate1 prepare_cells Prepare HUVEC suspension with test compounds incubate1->prepare_cells seed_cells Seed HUVECs onto the Matrigel prepare_cells->seed_cells incubate2 Incubate for 4-18h seed_cells->incubate2 visualize Visualize tube formation under a microscope incubate2->visualize quantify Quantify tube length and branch points visualize->quantify end End quantify->end

Workflow for Endothelial Cell Tube Formation Assay.

Materials:

  • HUVECs

  • EGM-2 medium

  • 96-well tissue culture plates

  • Matrigel (or other basement membrane extract)

  • This compound, derivatives, and reference compounds

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.[10][11][12][13][14]

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[10][11][12][13][14]

  • Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 medium containing the desired concentrations of the test compounds.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel.[10][11][12][13][14]

  • Incubation: Incubate the plate at 37°C for 4 to 18 hours.[14]

  • Visualization and Quantification: Observe and capture images of the tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.[15][16]

In Vivo Validation: The Zebrafish Model

The zebrafish (Danio rerio) embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency, which allows for real-time visualization of blood vessel formation.[17]

Zebrafish Angiogenesis Assay Protocol

Zebrafish_Angiogenesis_Assay cluster_workflow Zebrafish Angiogenesis Assay Workflow start Start collect_embryos Collect zebrafish embryos start->collect_embryos dechorionate Dechorionate embryos collect_embryos->dechorionate treat_embryos Treat embryos with this compound/Control in multi-well plates dechorionate->treat_embryos incubate Incubate at 28.5°C treat_embryos->incubate observe Observe and image intersegmental vessel (ISV) development at specific time points incubate->observe quantify Quantify ISV length and number observe->quantify end End quantify->end

Workflow for Zebrafish Angiogenesis Assay.

Materials:

  • Zebrafish embryos (e.g., Tg(fli1:EGFP) transgenic line with fluorescent blood vessels)

  • Multi-well plates

  • This compound and control solutions

  • Stereomicroscope with fluorescence capabilities

Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos.

  • Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), place individual embryos in the wells of a multi-well plate containing embryo medium with different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the embryos at 28.5°C.

  • Observation and Imaging: At subsequent time points (e.g., 48 and 72 hours post-fertilization), anesthetize the embryos and image the developing vasculature, particularly the intersegmental vessels (ISVs), using a fluorescence microscope.

  • Quantification: Quantify the anti-angiogenic effect by measuring the length and number of ISVs.[18] A significant reduction in these parameters in the this compound-treated group compared to the control indicates anti-angiogenic activity.

Conclusion

The presented data demonstrates that this compound and its derivatives possess significant anti-angiogenic properties. Their ability to inhibit endothelial cell proliferation, migration, and tube formation in vitro, coupled with in vivo validation in the zebrafish model, underscores their potential as anti-angiogenic agents. The primary mechanism of action appears to be the inhibition of the HIF-1α/VEGF signaling pathway. While direct comparative data with some established drugs like bevacizumab is limited, the available evidence suggests that this compound warrants further investigation as a potential therapeutic for angiogenesis-dependent diseases, including cancer. The detailed protocols provided in this guide offer a framework for researchers to further explore and validate the anti-angiogenic potential of this compound and its analogs.

References

Noscapine's Efficacy in Overcoming Multi-Drug Resistance in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of noscapine, a non-addictive, opium-derived alkaloid, in multi-drug resistant (MDR) cancer cell lines versus their sensitive counterparts. This compound, traditionally used as a cough suppressant, has emerged as a promising anti-cancer agent due to its ability to modulate microtubule dynamics and, crucially, to circumvent and potentially reverse multi-drug resistance, a major obstacle in cancer chemotherapy. This document synthesizes experimental data on this compound's cytotoxic effects, details the methodologies of key assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation: this compound's Cytotoxicity in Sensitive vs. MDR Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting its efficacy in both drug-sensitive and multi-drug resistant strains. The data demonstrates that this compound's potency is not significantly diminished in cell lines that overexpress drug efflux pumps like P-glycoprotein (P-gp), a common mechanism of multi-drug resistance.

Cell LineCancer TypeResistance PhenotypeThis compound IC50 (µM)Reference
MCF-7 Breast AdenocarcinomaSensitive29 - 54[1][2]
MCF-7/ADR Breast AdenocarcinomaP-gp OverexpressionNot significantly different from sensitive cells[3][4]
MDA-MB-231 Breast AdenocarcinomaTriple-Negative, Sensitive20 - 69[1][2]
MDA-MB-231 (Drug-Resistant) Breast AdenocarcinomaDocetaxel-ResistantThis compound pre-sensitization enhances cytotoxicity[5]
A549 Lung CarcinomaSensitive73[6]
H460 Non-Small Cell Lung CancerSensitive34.7 ± 2.5[7]
Drug-Resistant TNBC cells Triple-Negative Breast CancerDocetaxel-ResistantThis compound significantly inhibited proliferation[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound and control drugs for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells (including any floating cells) by trypsinization (for adherent cells) or centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[12]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

P-glycoprotein (P-gp) Functional Assay: Rhodamine 123 Efflux Assay

This assay measures the function of the P-gp drug efflux pump, a key mediator of multi-drug resistance.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp function by agents like this compound leads to the accumulation of Rhodamine 123 inside the cells, resulting in increased fluorescence.[14]

Protocol:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (typically 1-5 µM) for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.

  • Efflux Induction: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh, dye-free medium.

  • Inhibitor Treatment: Treat the cells with this compound or a known P-gp inhibitor (like verapamil as a positive control) during the efflux period.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of untreated and positive control cells. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.

Noscapine_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) This compound->Microtubule Modulates Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Caspases Caspase Activation Apoptosis->Caspases

Mechanism of this compound's Anti-cancer Activity

MDR_Mechanism_and_Noscapine_Inhibition cluster_cell Multi-Drug Resistant Cancer Cell Pgp P-glycoprotein (P-gp) (ABC Transporter) Drug_out Drug Efflux Pgp->Drug_out Pumps out Drug_in Chemotherapeutic Drug (e.g., Doxorubicin) Drug_in->Pgp Binds to Resistance Drug Resistance Drug_out->Resistance This compound This compound This compound->Pgp Inhibits

This compound's Inhibition of P-gp Mediated Drug Efflux

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines (Sensitive vs. MDR) MTT MTT Assay (Cell Viability) start->MTT Apoptosis Annexin V/PI Assay (Apoptosis) start->Apoptosis Pgp_efflux Rhodamine 123 Efflux Assay (P-gp Function) start->Pgp_efflux IC50 IC50 Determination MTT->IC50 Apoptosis_quant Quantification of Apoptosis Apoptosis->Apoptosis_quant Pgp_inhibition P-gp Inhibition Assessment Pgp_efflux->Pgp_inhibition end Conclusion: Efficacy of this compound in MDR Cells IC50->end Apoptosis_quant->end Pgp_inhibition->end

Workflow for Assessing this compound's Efficacy

References

Noscapine in Oncology: A Comparative Analysis of Clinical and Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Noscapine, a non-addictive opium alkaloid traditionally used as a cough suppressant, has garnered significant interest in the field of oncology for its potential as a microtubule-targeting anti-cancer agent. This guide provides a comprehensive analysis of the available clinical and preclinical data on this compound, comparing its performance with established cancer therapies.

Executive Summary

Clinical evidence for this compound's efficacy in oncology is in its early stages, with a single published Phase I trial in hematological malignancies. This trial demonstrated preliminary signs of activity and a favorable safety profile. In contrast, a substantial body of preclinical research in various solid tumors, including glioblastoma, non-small cell lung cancer, and melanoma, suggests that this compound and its analogs possess potent anti-tumor properties with minimal toxicity. This guide synthesizes the available data to offer a comparative perspective for researchers and drug development professionals.

Clinical Trial Outcomes: this compound

To date, one Phase I clinical trial of this compound in an oncology setting has been published. The study focused on patients with relapsed or refractory Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).

Table 1: Phase I Clinical Trial of this compound in NHL and CLL

Parameter Data
Trial ID Not specified in abstract
Phase I
Patient Population 12 subjects with relapsed/refractory NHL or CLL.[1]
Dosage Total daily doses of 1 g, 2 g, and 3 g, administered orally three times a day.[1]
Treatment Duration 49 days.[1]
Efficacy 10 patients evaluable for response: 1 Partial Response (PR) in follicular grade III lymphoma (duration 56+ months), 2 Stable Disease (SD) in mantle cell lymphoma (duration 30 days) and diffuse large B-cell lymphoma (duration 77 days). 7 patients had progressive disease.[1]
Safety and Tolerability Generally well-tolerated. No grade 3 or 4 hematological toxicities. One grade 3 neurotoxicity (depressed level of consciousness) at the 3 g/day dose.[1]

Preclinical Efficacy of this compound

Preclinical studies in various cancer models have demonstrated this compound's potential, both as a monotherapy and in combination with standard chemotherapeutic agents.

Table 2: Summary of Key Preclinical Studies of this compound in Oncology

Cancer Type Model Treatment Key Findings
Glioblastoma Rat C6 glioma cells in immunodeficient mice300 mg/kg daily oral this compoundSignificant reduction in tumor volume. This compound effectively crosses the blood-brain barrier.[1]
Non-Small Cell Lung Cancer (NSCLC) H460 human NSCLC xenograft in nude mice300 mg/kg oral this compound + 2.5 mg/kg i.v. cisplatinCombination treatment reduced tumor volume by 78.1% compared to 38.2% with cisplatin alone and 35.4% with this compound alone.[2][3]
Non-Small Cell Lung Cancer (NSCLC) H460 human NSCLC xenograft in nude miceThis compound + GemcitabineThe combination of this compound and gemcitabine reduced tumor volume by 82.9%, compared to 39.4% with gemcitabine alone and 34.2% with this compound alone.[4]
Melanoma B16LS9 murine melanoma in syngeneic miceOral this compound85% inhibition of tumor volume on day 17. This was greater than the inhibition seen with paclitaxel alone.
Prostate Cancer PC3 human prostate cancer cells in nude mice300 mg/kg/day oral this compoundPretreatment with this compound resulted in a two-thirds smaller tumor growth rate and 80% less lung metastasis.[5][6]

Comparison with Alternative Treatments

A direct comparison of this compound with standard-of-care treatments is challenging due to the limited clinical data for this compound. However, a comparative overview based on available data for established microtubule-targeting agents and other relevant therapies is presented below.

Table 3: Comparison of this compound with Standard Oncology Treatments

Drug Mechanism of Action Indications Reported Efficacy (Representative Data) Common Grade 3/4 Toxicities
This compound Microtubule inhibitor (dampens microtubule dynamics)InvestigationalPhase I (NHL/CLL): 10% Partial Response rate.[1]Neurotoxicity (at high doses).[1]
Vincristine Microtubule inhibitor (inhibits tubulin polymerization)NHL, ALLRefractory NHL (as monotherapy): 50% partial response.[7]Peripheral neuropathy, myelosuppression.[2]
Paclitaxel Microtubule inhibitor (stabilizes microtubules)NSCLC, Breast, Ovarian CancerAdvanced NSCLC (with cisplatin): 31% partial response rate.[3]Neutropenia, neuropathy, allergic reactions.[3]
Temozolomide Alkylating agentGlioblastomaRecurrent GBM: 6-month progression-free survival of 21%.[8]Myelosuppression.[9]

Experimental Protocols

Detailed experimental protocols from the published clinical trial of this compound are not publicly available. However, a generalized workflow for a Phase I dose-escalation trial and the methodology for a representative preclinical study are outlined below.

Generalized Phase I Clinical Trial Protocol (based on NHL/CLL study)
  • Patient Selection: Patients with histologically confirmed relapsed or refractory Non-Hodgkin's Lymphoma or Chronic Lymphocytic Leukemia who have failed standard therapies. Key inclusion criteria would include adequate organ function and performance status.

  • Study Design: A dose-escalation study with cohorts of patients receiving increasing total daily doses of oral this compound (e.g., 1g, 2g, 3g).

  • Treatment: this compound administered orally, divided into three daily doses, for a defined treatment cycle (e.g., 49 days).

  • Endpoints:

    • Primary: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

    • Secondary: To assess the preliminary anti-tumor activity (e.g., overall response rate, duration of response) and to characterize the pharmacokinetic profile of this compound.

  • Assessments: Toxicity evaluated according to standard criteria (e.g., Common Terminology Criteria for Adverse Events). Tumor response assessed using imaging and clinical evaluation at baseline and after specified treatment intervals.

Representative Preclinical Experimental Protocol: In Vivo Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., H460 NSCLC) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally (e.g., by gavage) at a specified dose and schedule. Comparator or combination drugs are administered according to established protocols.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor volumes between treatment groups.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its anti-cancer effects primarily by modulating microtubule dynamics. Unlike other microtubule-targeting agents such as taxanes (which stabilize microtubules) or vinca alkaloids (which destabilize them), this compound appears to dampen the dynamic instability of microtubules, leading to a mitotic arrest and subsequent apoptosis.

Noscapine_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule This compound->Microtubule Dampens Dynamics Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Dysfunction leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of this compound in cancer cells.

Generalized Oncology Clinical Trial Workflow

The following diagram illustrates a typical workflow for an oncology clinical trial, from patient recruitment to data analysis.

Clinical_Trial_Workflow cluster_protocol Protocol Development cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Design Study Design & Protocol Writing IRB IRB/Ethics Committee Approval Design->IRB Recruitment Patient Screening & Recruitment IRB->Recruitment Consent Informed Consent Recruitment->Consent Treatment Treatment Administration Consent->Treatment Monitoring Patient Monitoring & Data Collection Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis Reporting Reporting & Publication Analysis->Reporting

Caption: A simplified workflow of an oncology clinical trial.

References

Comparative Cytotoxicity of Noscapine and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of noscapine and its metabolites, supported by experimental data. This compound, a phthalideisoquinoline alkaloid derived from opium, has demonstrated anticancer properties with a favorable safety profile. Understanding the cytotoxic profiles of its metabolites is crucial for optimizing its therapeutic potential.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and its key derivatives and metabolites across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H460Non-Small Cell Lung Cancer34.7 ± 2.5[1]
A549Non-Small Cell Lung Cancer61.25 ± 5.6[2]
MCF-7Breast Cancer (ER+)29[3]
MDA-MB-231Breast Cancer (ER-)69[3]
U87Glioblastoma46.8[4]
U251 (resistant)Glioblastoma75.4[4]
4T1Mammary Carcinoma215.5[5]
KBM-5Leukemia84.4
HeLaCervical Cancer25[1]
C6 (rat)Glioma250[1]
Renal 1983Bladder Cancer39.1[1]
ThymocyteThymus Cancer10[2]
B16LS9 (murine)Melanoma50[2]
1A9PTX10Ovarian Cancer22.7[2]

Table 2: Comparative Cytotoxicity of this compound Derivatives and Metabolites

CompoundCell LineCancer TypeIC50 (µM)Fold Change vs. This compound
This compound A549 Non-Small Cell Lung Cancer 73 [4]-
This compound-Tryptophan ConjugateA549Non-Small Cell Lung Cancer32[4]2.3x more potent
This compound 4T1 Mammary Carcinoma 215.5 [5]-
Cotarnine4T1Mammary Carcinoma575.3[5]2.7x less potent
This compound-Phenylalanine4T1Mammary Carcinoma11.2[5]19.2x more potent
This compound-Tryptophan4T1Mammary Carcinoma16.3[5]13.2x more potent
Cotarnine-Tryptophan4T1Mammary Carcinoma54.5[5]4.0x more potent
This compound U87 Glioblastoma 46.8 [4]-
9-Hydroxy Methyl this compoundU87Glioblastoma4.6[4]10.2x more potent
This compound U251 (resistant) Glioblastoma 75.4 [4]-
9-Hydroxy Methyl this compoundU251 (resistant)Glioblastoma32.6[4]2.3x more potent

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its metabolites' cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its metabolites (e.g., 10–160 µM) and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Crystal Violet Cytotoxicity Assay

This assay is another method for quantifying cell viability, particularly for adherent cells.

Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Fixation: After the treatment period, gently wash the cells with PBS and fix them with a solution such as 4% paraformaldehyde or 100% methanol for 15-20 minutes.

  • Staining: Remove the fixative and add 0.5% crystal violet staining solution to each well, ensuring complete coverage of the cell monolayer. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain.

  • Solubilization: Add a solubilizing agent, such as 10% acetic acid or methanol, to each well to release the incorporated dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm.

  • Data Analysis: Determine cell viability and IC50 values as described for the MTT assay.

Signaling Pathways in this compound-Induced Cytotoxicity

This compound and its analogs exert their cytotoxic effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of this compound and its metabolites is a multi-step process.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (this compound & Metabolites) treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay_choice Assay Type incubation->assay_choice mt_assay MTT Assay assay_choice->mt_assay Metabolic Activity cv_assay Crystal Violet Assay assay_choice->cv_assay Cell Adherence absorbance Measure Absorbance mt_assay->absorbance cv_assay->absorbance calculation Calculate % Viability absorbance->calculation ic50 Determine IC50 calculation->ic50 G cluster_ext cluster_mem cluster_int TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades & releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Expression (Survival, Proliferation) Nucleus->Gene This compound This compound This compound->IKK inhibits G cluster_mem cluster_int Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 inhibits This compound This compound This compound->PTEN upregulates

References

Safety Operating Guide

Navigating Noscapine Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the fast-paced environment of scientific research and pharmaceutical development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of noscapine, a phthalideisoquinoline alkaloid used in research. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of our environment.

This compound, while not classified as an acute hazardous waste by the Resource Conservation and Recovery Act (RCRA), is recognized as harmful if swallowed.[1] Therefore, meticulous disposal procedures are paramount. The following information outlines the necessary steps for handling this compound waste, from initial identification to final disposal, tailored for researchers, scientists, and drug development professionals.

Regulatory Framework and Waste Classification

Under federal regulations, a chemical waste is considered hazardous if it is specifically listed on the P or U lists, or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] this compound is not explicitly found on the P or U lists of hazardous wastes.[4]

However, to definitively determine if this compound waste should be classified as toxic hazardous waste, a Toxicity Characteristic Leaching Procedure (TCLP) may be required.[5][6][7] This analytical method simulates leaching through a landfill to ascertain if a waste is characteristically hazardous.[6] In the absence of a facility-conducted TCLP, and to err on the side of caution, it is recommended to manage this compound waste as a non-hazardous pharmaceutical waste, unless it is mixed with a listed hazardous waste or exhibits hazardous characteristics.

This compound Degradation Data

For laboratory settings equipped to neutralize chemical waste, this compound can be degraded under controlled conditions. The following table summarizes the conditions for induced degradation of this compound hydrochloride.

Degradation ConditionReagentTimeResult
Acidic Hydrolysis1 N Hydrochloric Acid (HCl)1 hourDissociation into cotarnine and opic acid.[8][9]
Basic Hydrolysis1 N Sodium Hydroxide (NaOH)1 hourOpening of the phthalide lactone ring.[8][9]
Oxidative Degradation30% Hydrogen Peroxide (H₂O₂)1 hourMaximum degradation of approximately 8.59%.[8]

Experimental Protocols for this compound Degradation

The following protocols are for the laboratory-scale treatment of surplus and waste this compound. These procedures should only be performed by trained personnel in a properly functioning chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Acid-Induced Degradation
  • Preparation : In a suitable container within a chemical fume hood, dilute the this compound waste with water to a concentration of approximately 10 mg/mL.

  • Acidification : Slowly add 1 N hydrochloric acid (HCl) to the this compound solution while stirring.

  • Reaction : Allow the mixture to stand at room temperature for at least 1 hour to ensure complete degradation.[8]

  • Neutralization : After the reaction period, neutralize the acidic solution by slowly adding a suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, until the pH is between 6.0 and 8.0.

  • Disposal : The neutralized solution may be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.

Base-Induced Degradation
  • Preparation : In a suitable container within a chemical fume hood, prepare an aqueous solution of the this compound waste.

  • Basification : Slowly add 1 N sodium hydroxide (NaOH) to the this compound solution while stirring.

  • Reaction : Allow the mixture to react at room temperature for at least 1 hour.[8]

  • Neutralization : Following the reaction, neutralize the basic solution by slowly adding a dilute acid, such as hydrochloric acid, until the pH is within the neutral range (6.0-8.0).

  • Disposal : The resulting neutralized solution can be disposed of via the sanitary sewer, followed by a substantial water flush, as permitted by institutional and local guidelines.

Oxidative Degradation
  • Preparation : In a designated container inside a chemical fume hood, prepare an aqueous solution of the this compound waste.

  • Oxidation : Slowly and carefully add a 30% solution of hydrogen peroxide (H₂O₂) to the this compound solution. Be aware that this reaction can be exothermic.

  • Reaction : Let the mixture stand for at least 1 hour at room temperature to facilitate degradation.[8]

  • Disposal : After the reaction, the resulting solution should be evaluated for any remaining hazardous characteristics before being neutralized and disposed of in accordance with all applicable regulations. Given the use of a strong oxidizer, consultation with your institution's environmental health and safety (EHS) office is strongly recommended before proceeding with disposal.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure adequate ventilation to prevent inhalation of any dust or aerosols.

  • Personal Protective Equipment : Don appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Containment : For solid spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an absorbent material to contain the spill.

  • Cleanup : Carefully collect the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.

  • Decontamination : Clean the spill area with soap and water, followed by a thorough rinse.

  • Waste Disposal : Dispose of all contaminated materials as chemical waste according to the procedures outlined in this document.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NoscapineDisposal start This compound Waste Generated is_mixed Mixed with hazardous waste? start->is_mixed is_rcra Exhibits RCRA hazardous characteristics? is_mixed->is_rcra No treat_hazardous Dispose as Hazardous Waste is_mixed->treat_hazardous Yes is_rcra->treat_hazardous Yes can_neutralize In-house neutralization capability? is_rcra->can_neutralize No end Disposal Complete treat_hazardous->end neutralize Follow Degradation Protocol (Acid/Base/Oxidation) can_neutralize->neutralize Yes dispose_non_haz Dispose as Non-Hazardous Pharmaceutical Waste can_neutralize->dispose_non_haz No neutralize->dispose_non_haz dispose_non_haz->end

Caption: Decision workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. For further guidance, always consult your institution's Environmental Health and Safety (EHS) department and refer to the material's Safety Data Sheet (SDS).

References

Safeguarding Your Research: A Comprehensive Guide to Handling Noscapine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Noscapine, a benzylisoquinoline alkaloid used as an antitussive and investigated for its potential in cancer treatment. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is non-negotiable to prevent personal exposure. The following table summarizes the required protective equipment.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required if there is a splash hazard.[1][2]Protects eyes from dust particles and accidental splashes.
Hand Protection Protective, impermeable gloves (e.g., nitrile). The exact glove material and thickness should be selected based on the specific laboratory task and duration of handling.[1][3]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used if ventilation is inadequate or if dust is generated.[1][4][5] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2]Prevents inhalation of this compound dust, which can be harmful if ingested and may cause respiratory irritation.[4][5]
Body Protection A lab coat or protective clothing is required to prevent skin exposure.[1][4] For larger spills, impervious clothing may be necessary.[2]Minimizes the risk of skin contact and contamination of personal clothing.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment and preserving the integrity of the compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] A local exhaust ventilation system or a chemical fume hood is highly recommended to minimize inhalation exposure.

  • Avoid Dust Generation: Take care to avoid the formation of dust when handling the solid form of this compound.[1][4][6] Use techniques such as gentle scooping and avoid pouring the powder from a height.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2][4][6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

  • Container Management: Keep containers of this compound securely sealed when not in use to prevent spills and contamination.[4]

Storage Protocol:

  • Container: Store this compound in its original, tightly closed container.[1] Suitable containers include glass, polyethylene, or polypropylene.[4]

  • Temperature: Store in a refrigerator.[1] Some sources also recommend storage at room temperature in an airtight container, away from sunlight.[7]

  • Environment: Keep the storage area dry and free from combustible materials.[4] Store under an inert gas.[1]

  • Security: Due to its classification as a drug, special security requirements for storage may apply under federal or state regulations.[4]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_vent Ensure Proper Ventilation (Fume Hood or Well-Ventilated Area) prep_ppe->prep_vent handle_weigh Weigh/Measure this compound (Avoid Dust Generation) prep_vent->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp post_clean Clean Work Area handle_exp->post_clean storage Store in a Tightly Sealed Container in a Refrigerator handle_exp->storage post_ppe Remove and Dispose of PPE Properly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Workflow for the safe handling of this compound.

Emergency Procedures: Exposure and Spills

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Exposure Response:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[6][8]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of running water and soap.[4][8] If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do so. Seek prompt medical attention.[8]

  • Ingestion: If swallowed and the person is conscious, rinse their mouth with water.[6][8] Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[2][3]

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention inhalation Inhalation action_air Move to Fresh Air inhalation->action_air skin_contact Skin Contact action_skin Remove Contaminated Clothing Wash with Soap & Water skin_contact->action_skin eye_contact Eye Contact action_eye Flush Eyes with Water (15 mins) eye_contact->action_eye ingestion Ingestion action_ingest Rinse Mouth with Water (Do NOT Induce Vomiting) ingestion->action_ingest medical Seek Immediate Medical Attention action_air->medical action_skin->medical if irritation persists action_eye->medical action_ingest->medical

Emergency response plan for this compound exposure.

Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a respirator.

    • Use dry clean-up procedures to avoid generating dust.[4]

    • Carefully sweep or vacuum up the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner.[4]

    • Place the collected waste into a sealed, labeled container for disposal.[4][6]

    • Clean the spill area with water.[4]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[4]

    • Prevent the spilled material from entering drains or waterways.[4]

    • Control personal contact by wearing appropriate protective clothing.[4]

    • Proceed with cleanup as with a minor spill, recovering as much product as possible.[4]

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]

  • Unused Material: If recycling is not an option, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Puncture empty containers to prevent reuse.[4] Dispose of contaminated PPE and cleanup materials in sealed, labeled containers as hazardous waste.

  • General Guidance: Do not discharge into sewers or waterways.[4] The best practice for disposal is to use a registered drug take-back program if available.[9] If not, follow the guidelines for chemical waste disposal.

Toxicological Data

Understanding the toxicological profile of this compound is essential for a comprehensive risk assessment.

MetricValueSpecies
Oral LD50 853 mg/kgMouse
Intraperitoneal LD50 581 mg/kgMouse
Subcutaneous LD50 700 mg/kgMouse

Data sourced from Cayman Chemical Safety Data Sheet.[3]

Health Hazards:

  • Harmful if swallowed.[3][5]

  • May cause nausea, vomiting, drowsiness, and confusion.[4]

  • Limited evidence suggests it may have mutagenic effects after a single exposure.[4]

By implementing these safety protocols, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of their personnel and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Noscapine
Reactant of Route 2
Reactant of Route 2
Noscapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.